(S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one
描述
属性
IUPAC Name |
(3S)-3-hydroxy-4,4-dimethyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHXTVXHNVDKA-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@H]1O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316664 | |
| Record name | (+)-Pantolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-40-3 | |
| Record name | (+)-Pantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantolactone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pantolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pantolactone, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD4U4CPB7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Chirality: An In-depth Technical Guide to (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one
(S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one , more commonly known as (S)-Pantolactone , stands as a pivotal chiral building block in the landscape of pharmaceutical and chemical synthesis. Its stereospecific structure is the gateway to the synthesis of essential biological molecules, most notably Pantothenic acid (Vitamin B5) and its derivatives. This guide offers a comprehensive exploration of the fundamental properties, synthesis, and applications of (S)-Pantolactone, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
(S)-Pantolactone is a white crystalline solid, characterized by its hygroscopic nature.[1] A thorough understanding of its physical and chemical properties is paramount for its effective handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of (S)-Pantolactone
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | White crystals | |
| Melting Point | 89-93 °C | |
| Boiling Point | 120-122 °C at 15 mmHg | [2] |
| Optical Rotation | [α]²²/D +50.0° (c=0.5 in H₂O) | |
| Solubility | Freely soluble in water, alcohol, ether, benzene, chloroform. | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic analysis provides the definitive structural confirmation of (S)-Pantolactone. The key spectral features are summarized below.
Table 2: Spectroscopic Data for (S)-Pantolactone
| Technique | Key Features | References |
| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, confirming the core structure. | [3] |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon, and the methyl carbons. | [4] |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) and lactone carbonyl (C=O) functional groups. | [5] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [5] |
The Synthetic Landscape: Accessing Enantiopure (S)-Pantolactone
The biological activity of many pharmaceuticals is intrinsically linked to their chirality, making the synthesis of enantiomerically pure compounds a cornerstone of drug development.[6][7] (S)-Pantolactone is a prime example of a chiral intermediate whose stereochemistry dictates the efficacy of the final active pharmaceutical ingredient (API).[8][9] Several strategies have been developed to obtain the enantiopure (S)-isomer.
Resolution of Racemic Pantolactone
A common industrial approach involves the synthesis of a racemic mixture of pantolactone, followed by resolution to separate the desired (S)-enantiomer.[10] This can be achieved through various methods, including:
-
Classical Resolution: Utilizing chiral resolving agents, such as brucine, to form diastereomeric salts that can be separated by fractional crystallization.[11]
-
Enzymatic Resolution: Employing enzymes, like lactonases, that selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.[12][13]
Caption: Enzymatic resolution of racemic pantolactone.
Asymmetric Synthesis
Directly synthesizing the (S)-enantiomer through asymmetric methods offers an elegant and often more efficient alternative to resolution.[14] These approaches typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[9]
A notable method involves the asymmetric reduction of a prochiral precursor, ketopantolactone.
Caption: Asymmetric synthesis of (S)-Pantolactone.
Central Role in Vitamin B5 Synthesis
The primary and most significant application of (S)-Pantolactone is as a key intermediate in the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol.[15] Only the D-isomer of pantothenic acid is biologically active.[15]
Experimental Protocol: Synthesis of Calcium D-Pantothenate
This protocol outlines the general steps for the synthesis of Calcium D-Pantothenate from (R)-Pantolactone (the enantiomer of the topic, but the chemistry is illustrative and often the starting point for inversion to the S-form or direct use of the R-form for D-pantothenic acid).
Step 1: Condensation
(R)-(-)-Pantolactone is condensed with the calcium salt of β-alanine in a suitable solvent, such as methanol or ethanol.
Step 2: Reaction Monitoring
The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
Step 3: Isolation and Purification
The resulting Calcium D-Pantothenate is isolated by precipitation or crystallization. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product with high purity.
Caption: Synthesis of Calcium D-Pantothenate.
Applications in Drug Development and Asymmetric Synthesis
Beyond its role in vitamin synthesis, (S)-Pantolactone and its enantiomer are valuable chiral auxiliaries in asymmetric synthesis.[16] They can be incorporated into a substrate to direct the stereochemical course of a reaction, and subsequently removed, yielding an enantiomerically enriched product.
Recent research has also explored derivatives of pantolactone as potential therapeutic agents. For instance, certain D-pantolactone derivatives have been identified as inhibitors of fatty acid synthase (FAS), an enzyme implicated in obesity and cancer, opening new avenues for drug discovery.[17]
Safety and Handling
(S)-Pantolactone is classified as causing serious eye damage and may cause skin and respiratory irritation.[18][19][20] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21] Work should be conducted in a well-ventilated area or a fume hood.[18]
Table 3: GHS Hazard Information for (S)-Pantolactone
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS05 | Danger | H318: Causes serious eye damage. | P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |
Conclusion
This compound is a molecule of significant industrial and academic importance. Its unique chiral structure makes it an indispensable building block for the synthesis of Vitamin B5 and a valuable tool in asymmetric synthesis. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional working in the fields of organic chemistry, medicinal chemistry, and drug development. The continued exploration of its derivatives holds promise for the discovery of novel therapeutic agents.
References
- 1. Pantolactone [drugfuture.com]
- 2. D-(−)-パントラクトン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. D-(-)-PANTOLACTONE(599-04-2) 1H NMR [m.chemicalbook.com]
- 4. L-PANTOLACTONE(5405-40-3) 13C NMR [m.chemicalbook.com]
- 5. Pantolactone [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sds.metasci.ca [sds.metasci.ca]
- 19. sds.edqm.eu [sds.edqm.eu]
- 20. (S)-(+)-Pantolactone SDS - Download & Subscribe for Updates [sdsmanager.com]
- 21. echemi.com [echemi.com]
(S)-pantolactone chemical structure and stereochemistry
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-Pantolactone
Authored by: A Senior Application Scientist
Introduction
(S)-Pantolactone, a chiral γ-butyrolactone, is a molecule of significant interest within the pharmaceutical and fine chemical industries. Its importance stems primarily from its role as a crucial chiral building block in the synthesis of biologically active molecules, most notably the B-complex vitamin, pantothenic acid (Vitamin B5), and its derivatives like Dexpanthenol.[1][2][3] The stereochemistry of pantolactone is paramount, as only the (R)-enantiomer leads to the biologically active form of pantothenic acid.[4] This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of (S)-pantolactone, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
(S)-Pantolactone, systematically named (S)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a five-membered lactone ring with a hydroxyl group and two methyl groups.[5][6][7] The presence of a stereocenter at the C3 position gives rise to two enantiomers: (S)-pantolactone and (R)-pantolactone.
Key Structural Features
The foundational structure of (S)-pantolactone consists of a γ-butyrolactone core. This heterocyclic motif is characterized by a carbonyl group at the C1 position and an oxygen atom within the five-membered ring. The C4 position is substituted with a gem-dimethyl group, which introduces steric hindrance and influences the molecule's reactivity. The critical stereogenic center is located at the C3 position, bearing a hydroxyl group. The spatial arrangement of this hydroxyl group defines the molecule's absolute configuration and its subsequent utility in stereospecific syntheses.
Diagram: Chemical Structure of (S)-Pantolactone
Caption: 2D representation of the (S)-pantolactone structure.
Physicochemical Properties
The physical and chemical properties of (S)-pantolactone are crucial for its handling, purification, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [5][7][8] |
| Molecular Weight | 130.14 g/mol | [5][7][8] |
| CAS Number | 5405-40-3 | [5][6][7] |
| Appearance | White to off-white crystals or solid | [6][9] |
| Melting Point | 89-93 °C | [6] |
| Boiling Point | 120-122 °C at 15 mmHg | [6] |
| Optical Activity | [α]22/D +50.0° (c = 0.5 in H2O) | [6] |
| Solubility | Soluble in water, chloroform, and methanol. | [9][10] |
Stereochemistry and Absolute Configuration
The stereochemistry of pantolactone is the cornerstone of its utility in the synthesis of chiral molecules. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of the stereocenter at C3.
Assigning the (S) Configuration
To determine the absolute configuration of (S)-pantolactone, the substituents attached to the chiral carbon (C3) are ranked based on atomic number:
-
-OH (Oxygen): Highest priority.
-
-C(=O)O- (Carbonyl group of the lactone): Second highest priority.
-
-C(CH3)2- (Quaternary carbon of the lactone): Third highest priority.
-
-H (Hydrogen): Lowest priority.
When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority substituents (1 to 3) proceeds in a counter-clockwise direction. This arrangement defines the (S) configuration.
Diagram: CIP Priority Assignment for (S)-Pantolactone
Caption: Cahn-Ingold-Prelog priority of substituents at the C3 stereocenter.
The dextrorotatory nature of (S)-pantolactone, indicated by the "(+)" sign, is an experimentally determined property and does not have a direct correlation with the (S) or (R) designation.
Synthesis and Enantioselective Production
Racemic pantolactone can be synthesized through various methods, such as the condensation of isobutyraldehyde with formaldehyde followed by reaction with hydrocyanic acid.[10] However, for applications in drug development, enantiomerically pure (S)- or (R)-pantolactone is required. The production of enantiopure pantolactone is a critical step and can be achieved through several strategies.
Enantioselective Synthesis
One notable approach to the enantioselective synthesis of (S)-pantolactone involves a stereoselective Prins reaction.[1][11] This method utilizes a chiral auxiliary, such as (1R,2S)-ephedrine, to control the stereochemical outcome of the reaction, leading to the formation of (S)-(+)-pantolactone with high enantiomeric excess.[1][11] The advantage of such a synthetic route is the ability to produce the desired enantiomer directly, avoiding the need for resolution steps.
Workflow: Enantioselective Synthesis via Prins Reaction
Caption: Key stages in the enantioselective synthesis of (S)-pantolactone.
Resolution of Racemic Pantolactone
An alternative and industrially significant method for obtaining enantiopure pantolactone is the resolution of a racemic mixture. This can be accomplished through chemical or enzymatic means. Enzymatic resolution, in particular, offers a highly efficient and environmentally friendly approach. For instance, a multi-enzymatic cascade has been developed for the deracemization of dl-pantolactone to produce d-pantolactone (the (R)-enantiomer) with high optical purity.[12] This process typically involves the selective transformation of one enantiomer, allowing for the separation of the desired enantiomer.
Applications in Drug Development and Research
The primary application of (S)-pantolactone's enantiomer, (R)-pantolactone, is as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as dexpanthenol.[2][3] These compounds are essential for various metabolic functions.
Beyond its role in vitamin synthesis, pantolactone and its derivatives are gaining attention in other areas of drug discovery. For example, derivatives of D-(-)-pantolactone have been designed and synthesized as novel inhibitors of fatty acid synthase (FAS), an enzyme implicated in obesity and cancer.[13] Furthermore, the chiral nature of pantolactone makes it a valuable chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of new chiral centers in a target molecule.[2]
Conclusion
(S)-Pantolactone is a fundamentally important chiral molecule with a well-defined chemical structure and stereochemistry. Its value in the pharmaceutical and fine chemical industries is intrinsically linked to its stereochemical identity. A thorough understanding of its structure, properties, and enantioselective synthesis is crucial for its effective application in the development of new therapeutics and other advanced materials. The continued exploration of novel synthetic routes and applications for pantolactone derivatives promises to expand its role in scientific research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pantolactone [webbook.nist.gov]
- 9. 5405-40-3 CAS MSDS (L-PANTOLACTONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Pantolactone [drugfuture.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (S)-(+)-pantolactone
An In-depth Technical Guide to the Physical and Chemical Properties of (S)-(+)-Pantolactone
Introduction
(S)-(+)-Pantolactone, also known as L-Pantolactone, is a chiral γ-lactone that serves as a vital stereospecific building block in modern organic synthesis.[1] While its enantiomer, (R)-(-)-pantolactone, is the biologically active precursor for the synthesis of D-pantothenic acid (Vitamin B5), (S)-(+)-pantolactone has carved out its own significant niche.[2][3] Its value lies predominantly in its application as an efficient chiral auxiliary, guiding the stereochemical outcome of asymmetric reactions to produce enantiomerically pure compounds.[2][4] This guide offers a comprehensive exploration of the core physical and chemical properties of (S)-(+)-pantolactone, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.
Molecular Structure and Stereochemistry
The defining feature of (S)-(+)-pantolactone is its specific three-dimensional arrangement. It is a five-membered ring lactone (a cyclic ester) with a hydroxyl group and two methyl groups attached to the carbon atoms adjacent to the ring oxygen. The "(S)" designation refers to the stereochemistry at the chiral center bearing the hydroxyl group, which dictates its unique chemical behavior and interactions.
Key Identifiers:
-
IUPAC Name: (S)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone[1]
-
Synonyms: L-Pantolactone, (S)-(+)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone[1][5]
-
CAS Number: 5405-40-3[1]
Caption: Chemical structure of (S)-(+)-pantolactone.
Core Physical Properties
The physical characteristics of (S)-(+)-pantolactone are fundamental to its handling, storage, and application in various solvent systems. It typically presents as hygroscopic crystals.[7]
| Property | Value | Source(s) |
| Appearance | Crystals | [1] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point | 120-122 °C at 15 mmHg | [1][5] |
| Optical Activity | [α]²²/D +50.0°, c = 0.5 in H₂O | [1] |
| Solubility | Freely soluble in water. Soluble in ethanol, chloroform, benzene, and ether. | [7] |
The hygroscopic nature of pantolactone necessitates storage in a tightly-closed container in a cool, dry, and well-ventilated area to prevent moisture absorption, which can initiate hydrolysis.[7][8] Recommended storage temperatures are typically between 2-8°C.[1]
Spectroscopic Analysis and Characterization
Spectroscopic methods are indispensable for verifying the identity and purity of (S)-(+)-pantolactone. The combination of IR, NMR, and Mass Spectrometry provides a complete structural fingerprint.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features: a strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactone ring, and a broad absorption from the hydroxyl (O-H) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum reveals distinct signals for the two geminal methyl groups, the methylene protons of the lactone ring, and the methine proton at the chiral center.
-
¹³C NMR: The carbon spectrum shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with the two methyl groups, and the methylene carbon.[9]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M+) corresponding to its molecular weight of 130.14.
Experimental Protocol: Spectroscopic Verification
This protocol outlines a general workflow for the structural confirmation of an (S)-(+)-pantolactone sample.
-
Sample Preparation:
-
IR: Prepare a sample as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
NMR: Dissolve a precisely weighed sample (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire spectra on calibrated IR, NMR, and Mass Spectrometers according to standard operating procedures. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) for unambiguous assignments.
-
-
Data Analysis:
-
IR: Identify the key functional group frequencies (C=O stretch ~1740-1780 cm⁻¹, O-H stretch ~3200-3600 cm⁻¹).
-
NMR: Integrate the proton signals to confirm the proton count. Assign chemical shifts for both ¹H and ¹³C spectra and compare them to reference data.
-
MS: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural corroboration.
-
Caption: Workflow for spectroscopic verification of (S)-(+)-pantolactone.
Chemical Properties and Reactivity
The chemical behavior of (S)-(+)-pantolactone is governed by its functional groups: the lactone (cyclic ester) and the secondary alcohol.
Lactone Hydrolysis
A primary reaction of pantolactone is the hydrolysis of its ester bond. This reaction is reversible and is significantly influenced by pH and temperature.[10]
-
Under acidic or basic conditions , the hydrolysis is accelerated, leading to the formation of the corresponding open-chain hydroxy acid, (S)-pantoic acid.[10]
-
In neutral aqueous solutions , an equilibrium exists between the closed-ring lactone and the open-chain acid.[10]
Controlling this hydrolysis is critical in synthetic applications to prevent the degradation of the lactone and ensure the efficiency of subsequent reactions.[10]
Caption: Reversible hydrolysis of (S)-(+)-pantolactone.
Role as a Chiral Auxiliary
(S)-(+)-pantolactone is utilized as a chiral auxiliary in asymmetric synthesis.[2] In this role, it is temporarily incorporated into a prochiral molecule to direct a subsequent reaction, such as alkylation or reduction, to occur stereoselectively. After the desired chiral center is created, the pantolactone auxiliary is cleaved and can often be recovered. This strategy is a powerful tool for creating complex, enantiomerically pure molecules.[11]
Synthesis of Derivatives
The hydroxyl group of (S)-(+)-pantolactone can be readily functionalized to create a wide array of derivatives. These derivatives have been explored for various applications, including as novel inhibitors of enzymes like fatty acid synthase (FAS), which has opened new therapeutic possibilities in metabolic diseases and oncology.[4][12]
Applications in Drug Development and Research
While the (R)-enantiomer is the direct precursor to Vitamin B5, the synthetic utility of (S)-(+)-pantolactone is significant.[3][4]
-
Asymmetric Synthesis: Its primary role is as a chiral auxiliary or template to control the stereochemistry of synthetic reactions, which is a cornerstone of modern pharmaceutical development where single-enantiomer drugs are often required.[2][11]
-
Racemate Resolution: It can be used in the resolution of racemic mixtures.[2]
-
Development of Novel Therapeutics: As a chiral building block, it provides a rigid scaffold for the synthesis of new chemical entities with potential biological activity.[12]
Safety and Handling
(S)-(+)-pantolactone is classified as causing serious eye damage (H318) under the Globally Harmonized System (GHS).[1][13] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, and appropriate eye and face protection such as chemical safety goggles or a face shield.[8][14][15]
-
Handling: Handle in a well-ventilated area to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][14]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[8][13]
-
Storage: Store in a cool (2-8°C), dry place away from incompatible materials like strong oxidizing agents. Keep the container tightly sealed due to its hygroscopic nature.[1][14]
Conclusion
(S)-(+)-Pantolactone is a valuable and versatile chiral molecule with a well-defined set of physical and chemical properties. Its significance in the fields of chemical research and drug development stems primarily from its efficacy as a chiral auxiliary, enabling the precise synthesis of complex enantiopure molecules. A thorough understanding of its stereochemistry, reactivity—particularly its hydrolysis equilibrium—and handling requirements is essential for any scientist seeking to leverage its full potential in the laboratory.
References
- 1. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]
- 2. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral...: Ingenta Connect [ingentaconnect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. L-Pantolactone | C6H10O3 - BuyersGuideChem [buyersguidechem.com]
- 6. GSRS [precision.fda.gov]
- 7. Pantolactone [drugfuture.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (S)-(+)-Pantolactone SDS - Download & Subscribe for Updates [sdsmanager.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
A Spectroscopic Guide to (S)-pantolactone: Elucidating Structure Through NMR and IR Analysis
Introduction: The Significance of (S)-pantolactone
(S)-pantolactone, also known as (S)-(+)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone, is a pivotal chiral building block in the chemical and pharmaceutical industries. Its primary significance lies in its role as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), an essential nutrient, and its derivatives like panthenol.[1] The stereochemical integrity of pantolactone is crucial, as only the (R)-enantiomer leads to biologically active D-pantothenic acid. Consequently, the precise and unambiguous characterization of the (S)-enantiomer is of paramount importance for quality control, process optimization, and research and development in these fields.
This technical guide provides an in-depth analysis of the spectroscopic data of (S)-pantolactone, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but a detailed interpretation grounded in the principles of chemical structure and spectroscopy. We will explore the causality behind the observed spectral features, providing a framework for understanding and utilizing this data effectively.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure and a systematic numbering of the atoms. This allows for the precise assignment of signals in the NMR spectra to their corresponding nuclei.
Caption: Molecular structure of (S)-pantolactone with IUPAC numbering.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of (S)-pantolactone is relatively simple and highly informative.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |
| ~4.05 | s | 1H | H-3 | This proton is attached to a carbon bearing an electron-withdrawing hydroxyl group and is part of the lactone ring, shifting it downfield. Its singlet nature in many spectra indicates minimal coupling to adjacent protons, which can be solvent-dependent. |
| 3.98 | d, J=8.8 Hz | 1H | H-4a | These are diastereotopic protons of the CH₂ group in the lactone ring. The geminal dimethyl groups at C-2 lock the conformation, resulting in different chemical environments and a doublet splitting pattern for each. |
| 3.92 | d, J=8.8 Hz | 1H | H-4b | Similar to H-4a, this proton is part of the diastereotopic pair. The large geminal coupling constant (J) is characteristic of protons on an sp³ carbon within a five-membered ring. |
| ~2.5-3.5 | br s | 1H | OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and can exchange with D₂O. |
| 1.25 | s | 3H | CH₃ (syn to OH) | The two methyl groups at C-2 are diastereotopic due to the chiral center at C-3. This results in slightly different chemical environments and two distinct singlet signals. |
| 1.05 | s | 3H | CH₃ (anti to OH) | This is the second of the two diastereotopic methyl groups. The difference in their chemical shifts is a subtle but clear indicator of the conformational rigidity and chirality of the molecule. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative example.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Carbon Assignment | Causality and Field-Proven Insights |
| 179.5 | C-1 (C=O) | The carbonyl carbon of the lactone is significantly deshielded due to the double bond to oxygen and the electron-withdrawing effect of the ring oxygen, resulting in a large downfield chemical shift. |
| 76.5 | C-3 | This carbon is bonded to the electronegative hydroxyl group, causing a downfield shift into the typical range for carbons bearing an oxygen atom. |
| 75.8 | C-4 | This methylene carbon is also bonded to the ring oxygen (O-5), which deshields it and shifts it downfield. |
| 40.2 | C-2 | This is a quaternary carbon, and its chemical shift is influenced by the attached methyl groups and its position within the strained five-membered ring. |
| 22.8 | CH₃ (syn to OH) | The two methyl carbons are diastereotopic, leading to slightly different chemical shifts. They appear in the typical aliphatic region. |
| 19.8 | CH₃ (anti to OH) | This is the second diastereotopic methyl carbon, appearing at a slightly different chemical shift from the other methyl group. |
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (S)-pantolactone clearly indicates the presence of a hydroxyl group and a lactone (cyclic ester).
Key IR Absorption Bands (ATR-Neat)
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Causality and Field-Proven Insights |
| ~3400 | Strong, Broad | O-H | Stretching | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group.[2] |
| ~1770-1750 | Strong, Sharp | C=O (lactone) | Stretching | The carbonyl stretch of a five-membered lactone is typically found at a higher frequency than that of a standard ester or a six-membered lactone due to ring strain. This is a key diagnostic peak. |
| ~2970 | Medium-Strong | C-H | Stretching | These absorptions are characteristic of the sp³ C-H bonds of the methyl and methylene groups. |
| ~1130 | Strong | C-O | Stretching | This strong absorption is attributed to the C-O single bond stretching within the lactone ring, specifically the C4-O5 bond. |
Experimental Protocols
The following protocols are provided as a self-validating system for the spectroscopic analysis of (S)-pantolactone. Adherence to these methodologies ensures reproducible and high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-pantolactone into a clean, dry vial.[3]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrument Setup: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse program: Standard single-pulse (zg30).
-
Number of scans: 8-16.
-
Relaxation delay (d1): 1.0 s.
-
Acquisition time: ~4 s.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse program: Proton-decoupled single-pulse (zgpg30).
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay (d1): 2.0 s.
-
Spectral width: -10 to 220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: ATR-IR Sample Acquisition
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.[4] Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.[4]
-
Sample Application: Place a small amount (a few milligrams) of crystalline (S)-pantolactone directly onto the ATR crystal.[5]
-
Pressure Application: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Caption: A workflow for the spectroscopic characterization of (S)-pantolactone.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of (S)-pantolactone. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's structure and functional groups. The diastereotopic nature of the methylene protons and the gem-dimethyl groups, clearly resolved in the NMR spectra, is a direct consequence of the molecule's chirality and rigid ring structure. The high-frequency carbonyl stretch in the IR spectrum is a hallmark of the strained γ-lactone ring. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify and assess the quality of (S)-pantolactone in a research or industrial setting.
References
What is a chiral auxiliary in organic synthesis?
An In-depth Technical Guide to Chiral Auxiliaries in Organic Synthesis
Executive Summary
In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological function and therapeutic efficacy.[1][2] Asymmetric synthesis, the practice of selectively producing a single stereoisomer, has become an indispensable discipline. Among the robust strategies developed to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][3][4] A chiral auxiliary is a stereogenic chemical unit that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][6][7] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[5][6][8]
This technical guide offers a comprehensive exploration of the principles, mechanisms, and applications of chiral auxiliaries for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven insights into the selection and application of these critical synthetic tools. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for laboratory application.
The Core Principle: A Three-Act Synthetic Strategy
The utility of a chiral auxiliary is rooted in a straightforward, yet elegant, three-step process that converts an achiral substrate into an enantiomerically enriched product. This strategy transforms the challenge of controlling enantioselectivity into a more manageable problem of diastereoselectivity.
-
Covalent Attachment: The chiral auxiliary, an enantiomerically pure compound, is covalently bonded to the prochiral substrate molecule.
-
Diastereoselective Transformation: The newly introduced chiral center on the auxiliary exerts steric and/or electronic influence on a nearby reactive center. This directs an incoming reagent to attack from a specific face, leading to the preferential formation of one diastereomer over the other.[5]
-
Cleavage and Recovery: The auxiliary is cleaved from the now-chiral product under conditions that do not disturb the newly formed stereocenter. A key advantage is that the auxiliary can often be recovered and recycled, improving the overall efficiency of the process.[5][6]
The products of the key transformation are diastereomers, which possess different physical properties, allowing for their separation by standard laboratory techniques such as column chromatography or crystallization.[5] This is a significant practical advantage, as even reactions with moderate diastereoselectivity can yield enantiomerically pure material after separation.[9]
Caption: General workflow of an auxiliary-mediated asymmetric synthesis.
A Survey of Seminal Chiral Auxiliaries
The field of asymmetric synthesis has been shaped by the development of highly effective and predictable chiral auxiliaries. While countless have been reported, a few have achieved prominence due to their broad applicability, high stereoselectivity, and reliability.[10]
Evans Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, especially for stereoselective aldol, alkylation, and acylation reactions.[5][][12] They are typically derived from readily available amino acids, such as valine or phenylalanine, making both enantiomeric forms accessible.[13]
Mechanism of Stereodirection: The N-acylated oxazolidinone serves as the substrate. Upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine), a Z-enolate is reliably formed.[13][14] This enolate chelates to the boron center, creating a rigid, six-membered ring structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. An incoming electrophile, such as an aldehyde, is then forced to approach from the less hindered face, leading to a highly predictable stereochemical outcome.[13][15] This is often rationalized using the Zimmerman-Traxler transition state model.
Caption: The Zimmerman-Traxler model for the Evans "syn" aldol reaction.
Cleavage: The auxiliary can be removed under various conditions to yield different functional groups. For instance, hydrolysis with lithium hydroperoxide (LiOOH) furnishes the carboxylic acid, while reduction with LiBH₄ yields the primary alcohol.[16][17] The use of LiOOH is particularly effective as it favors cleavage of the exocyclic acyl group without cleaving the endocyclic carbamate of the auxiliary ring.[9][16][17]
Myers Pseudoephedrine Amides
Developed by Andrew G. Myers, the pseudoephedrine auxiliary offers a practical and highly effective method for the asymmetric α-alkylation of carboxylic acids.[18] A key advantage is that both enantiomers of pseudoephedrine are inexpensive, commercially available commodity chemicals.[5][19]
Mechanism of Stereodirection: The carboxylic acid substrate is first converted to the corresponding tertiary amide with pseudoephedrine.[5][20] Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, chelated Z-enolate intermediate.[20] The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This conformation, combined with the steric hindrance from the auxiliary's phenyl and methyl groups, directs the incoming electrophile to attack from the face opposite the phenyl group, resulting in high diastereoselectivity.[5]
Cleavage: A significant advantage of the Myers auxiliary is the ease of product conversion. The resulting α-substituted amide can be transformed in a single operation into the corresponding highly enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone.[5][19]
Enders SAMP/RAMP Hydrazones
The SAMP/RAMP auxiliaries, developed by E. J. Corey and Dieter Enders, are pyrrolidine-based hydrazines used for the asymmetric α-alkylation of ketones and aldehydes.[21][22] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are synthesized from (S)-proline and (R)-glutamic acid, respectively.[]
Mechanism of Stereodirection: The ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.[21][22] Deprotonation with LDA forms a lithium azaenolate. The key to the stereocontrol is the intramolecular chelation between the lithium cation and the oxygen atom of the methoxymethyl group, which forces the molecule into a rigid, planar five-membered ring structure.[22][23] This conformation effectively blocks one face of the azaenolate with the pyrrolidine ring, forcing the electrophile to approach from the opposite, unhindered face.[23]
Caption: Stereodirecting model for the Enders SAMP/RAMP alkylation.
Cleavage: The resulting alkylated hydrazone can be cleaved to regenerate the chiral ketone via ozonolysis or hydrolysis with mild acid. The auxiliary can be recovered.[23]
Comparative Analysis and Selection Criteria
The choice of a chiral auxiliary is a critical decision in synthesis design, guided by the nature of the desired transformation, the substrate, and practical considerations.
| Chiral Auxiliary | Primary Applications | Typical Diastereoselectivity (d.r.) | Key Advantages | Potential Limitations |
| Evans Oxazolidinones | Aldol reactions, alkylations, conjugate additions, Diels-Alder reactions.[5] | >95:5 to >99:1[24] | Highly reliable and predictable, well-studied, versatile cleavage options.[13] | Can be expensive; requires strong base (n-BuLi) for acylation in some protocols.[9] |
| Myers Pseudoephedrine | α-Alkylation of carboxylic acids.[18] | >95:5 | Inexpensive, both enantiomers readily available, versatile cleavage to multiple functional groups.[5][19] | Primarily limited to alkylation of amide enolates. |
| Enders SAMP/RAMP | α-Alkylation of ketones and aldehydes.[21] | >95:5 | Excellent for creating chiral centers α to a carbonyl, highly predictable stereochemistry.[23] | Cleavage often requires ozonolysis, which may not be compatible with all functional groups. |
| Oppolzer's Camphorsultam | Diels-Alder, conjugate additions, alkylations.[5] | >90:10 to >98:2 | Rigid camphor backbone provides excellent steric shielding, highly crystalline derivatives aid purification.[] | Can be less reactive than oxazolidinones in some cases. |
Causality Behind Experimental Choices:
-
For Aldol Reactions: Evans auxiliaries are the gold standard due to their ability to form well-defined boron enolates that lead to exceptionally high syn- or anti-diastereoselectivity depending on the conditions.[13][14]
-
For simple α-Alkylation of an acid derivative: The Myers auxiliary is often preferred due to its low cost, operational simplicity, and the direct route to various final products without isolating the intermediate acid.[19]
-
For α-Alkylation of a ketone: Enders SAMP/RAMP methodology is the method of choice as it avoids issues of self-condensation or poly-alkylation common with direct ketone enolate chemistry.[21][22]
Detailed Experimental Protocol: The Evans Asymmetric Aldol Reaction
This protocol describes a representative three-step sequence: acylation of the auxiliary, diastereoselective boron-mediated aldol reaction, and reductive cleavage to the chiral 1,3-diol product. This system is self-validating through NMR analysis of the diastereomeric ratio (d.r.) of the aldol adduct and final characterization.
Materials and Reagents:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), Diethyl ether, THF (anhydrous)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Lithium borohydride (LiBH₄)
-
Standard workup and purification reagents (aq. NH₄Cl, NaHCO₃, MgSO₄, silica gel)
Step 1: Acylation of the Chiral Auxiliary
-
Objective: To attach the propionyl group to the chiral auxiliary.
-
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add propionic anhydride (1.2 eq) followed by DMAP (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20% EtOAc/Hexanes) to yield the N-propionyl oxazolidinone.
-
-
Validation: ¹H NMR and ¹³C NMR should confirm the structure. Expected yield: >90%.
Step 2: Diastereoselective Aldol Reaction
-
Objective: To create two new stereocenters with high diastereoselectivity.
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes at -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
-
Validation: A crude ¹H NMR of the residue will allow for the determination of the diastereomeric ratio by integrating characteristic signals. The syn aldol adduct is expected as the major product (d.r. >99:1 is common).[24] The crude product can be purified by chromatography.
Step 3: Reductive Cleavage of the Auxiliary
-
Objective: To remove the auxiliary and obtain the final chiral product.
-
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Stir at 0 °C for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1M NaOH.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product (the chiral diol) by flash chromatography. The chiral auxiliary can also be recovered from the aqueous layer after workup.
-
-
Validation: Characterization by NMR, and optical rotation will confirm the structure and enantiopurity of the final product.
Role in Modern Synthesis: Advantages and Disadvantages
Despite the rise of asymmetric catalysis, chiral auxiliaries remain a cornerstone of organic synthesis, particularly in the early stages of drug development where reliability and predictability are paramount.[5]
Advantages:
-
High Reliability and Predictability: The stereochemical outcome is often highly predictable and insensitive to minor variations in substrate or conditions.[1][25]
-
High Stereoselectivity: Many auxiliary-based methods provide excellent levels of diastereoselectivity, often exceeding those achievable with catalytic methods.
-
Separable Diastereomers: The products are diastereomers, allowing for purification to >99% enantiomeric excess even if the reaction itself is not perfectly selective.[5]
-
Well-Established Protocols: The extensive study of common auxiliaries means that robust, scalable protocols are readily available.[25]
Disadvantages:
-
Atom Economy: The use of a stoichiometric amount of the chiral auxiliary is inherently less atom-economical than a catalytic approach.[5]
-
Additional Synthetic Steps: The need to attach and later cleave the auxiliary adds two steps to the overall synthetic sequence.[5][13]
-
Cost: While some auxiliaries are inexpensive, many can be costly, although the ability to recycle them mitigates this factor.
Conclusion
Chiral auxiliaries represent a mature, powerful, and exceptionally reliable strategy for controlling stereochemistry in organic synthesis. Their ability to deliver high levels of stereoselectivity across a broad range of transformations ensures their continued relevance in both academic research and industrial applications. For drug development professionals, the predictability and robustness of auxiliary-mediated reactions provide a time-efficient path to enantiomerically pure materials, accelerating the journey from discovery to clinical evaluation. By understanding the underlying mechanisms and practical considerations of the most prominent auxiliaries, synthetic chemists can continue to leverage this elegant approach to construct the complex, stereochemically defined molecules that drive innovation in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. キラル補助剤 [sigmaaldrich.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Chiral auxiliary! | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. connectsci.au [connectsci.au]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. synarchive.com [synarchive.com]
- 19. researchgate.net [researchgate.net]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
(S)-Pantolactone: A Comprehensive Technical Guide to its Application as a Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical determinant of therapeutic efficacy and safety. Chiral building blocks—enantiopure molecules that serve as starting materials—provide an efficient and reliable strategy for introducing stereocenters into a target molecule.[1] Among these, (S)-pantolactone, the enantiomer of the more common (R)-pantolactone, has emerged as a versatile and powerful tool for synthetic chemists.
(R)-pantolactone is a well-known intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and coenzyme A.[2][3] While its (S)-enantiomer is not as readily available from natural sources, its utility in constructing complex chiral molecules has driven the development of efficient synthetic routes, making it an accessible and valuable scaffold for researchers.[4] This guide provides an in-depth exploration of (S)-pantolactone, detailing its synthesis, key chemical transformations, and strategic applications, offering field-proven insights for professionals in research and drug development.
Physicochemical Properties of (S)-Pantolactone
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application.
| Property | Value | Reference |
| IUPAC Name | (S)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one | - |
| CAS Number | 5405-40-3 | [5] |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | White crystalline solid/crystals | [5][6] |
| Melting Point | 89-93 °C | [5] |
| Boiling Point | 120-122 °C / 15 mmHg | [5] |
| Optical Rotation [α] | +50.0° (c = 0.5 in H₂O) | [5] |
| Solubility | Soluble in water and ethanol | [6] |
Part 1: Synthesis of (S)-Pantolactone – Accessing the "Unnatural" Enantiomer
The simplest and most common route to enantiopure (S)-pantolactone is through the stereochemical inversion of the readily available and less expensive (R)-pantolactone.[4] This transformation is a cornerstone protocol for any lab intending to utilize this chiral building block. The most reliable method involves the activation of the secondary alcohol as a triflate ester, followed by an S_N2 reaction with a suitable nucleophile and subsequent hydrolysis.[4]
Logical Workflow for Synthesis via Inversion
The following diagram outlines the strategic workflow for the inversion of (R)-pantolactone.
Caption: Workflow for the synthesis of (S)-pantolactone via inversion.
Field-Proven Protocol: Inversion of (R)-Pantolactone
This protocol is adapted from a highly efficient procedure that avoids harsh saponification conditions, which can risk racemization.[4]
Step 1: Triflate Ester Formation (Activation)
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve (R)-(-)-pantolactone (1.0 equiv) in anhydrous dichloromethane (DCM) at -10 °C.
-
Add dry pyridine (1.5 equiv) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise, ensuring the internal temperature does not exceed -5 °C.
-
Causality Insight: The use of pyridine is critical. It acts as a non-nucleophilic base to neutralize the triflic acid byproduct, preventing side reactions and degradation of the starting material. Maintaining a low temperature is essential to control the exothermic reaction and prevent the formation of impurities.
-
-
Stir the reaction mixture at -10 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
Step 2: S_N2 Substitution (Inversion)
-
In a separate flask, prepare a solution of sodium trifluoroacetate (CF₃CO₂Na, 6.0 equiv) in dimethylformamide (DMF).
-
Carefully add the cold triflate solution from Step 1 to the DMF slurry.
-
Expertise Note: The triflate is not isolated to prevent decomposition. It is generated and used in situ. Sodium trifluoroacetate is chosen as the nucleophile because it is highly effective for the S_N2 displacement, and the resulting trifluoroacetate ester is readily cleaved in the next step.[4]
-
-
Allow the mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by the disappearance of the triflate intermediate.
Step 3: Transesterification and Purification
-
Filter the reaction slurry to remove inorganic salts and concentrate the filtrate under reduced pressure to remove DMF.
-
Dissolve the resulting crude oil in methanol (MeOH) and stir at room temperature for 2 hours.
-
Mechanism Insight: The trifluoroacetate ester undergoes rapid transesterification in methanol under neutral conditions, which is a significantly milder method than traditional hydroxide-mediated saponification, thus preserving the enantiomeric integrity of the product.[4]
-
-
Remove the methanol under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ether/hexane, 1:1) to yield pure (S)-(+)-pantolactone.
-
Trustworthiness: The final product's enantiomeric excess (ee) should be verified by chiral HPLC or by NMR analysis using a chiral shift reagent. An ee of >99% is expected with this protocol.[4]
-
Part 2: Key Synthetic Transformations & Applications
(S)-pantolactone's value lies in its predictable reactivity, allowing it to be incorporated into synthetic routes in several strategic ways.
Nucleophilic Ring-Opening Reactions
The most common transformation of pantolactone is the ring-opening reaction via nucleophilic acyl substitution. The strained five-membered lactone ring is susceptible to attack by a wide range of nucleophiles at the electrophilic carbonyl carbon.[7] This reaction proceeds through a tetrahedral intermediate, leading to a stable, chiral 2,4-dihydroxy-3,3-dimethylbutanoate derivative.
Caption: Mechanism of nucleophilic acyl substitution on pantolactone.
This strategy is foundational for synthesizing pantothenic acid (Vitamin B5) and its derivatives, where the key step is the condensation of pantolactone with a β-alanine derivative.[3]
Table of Common Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product Type | Key Applications |
| Amine | β-alanine calcium salt | Amide | Synthesis of Calcium Pantothenate (Vitamin B5)[3] |
| Alcohol | Benzyl alcohol (BnOH) | Ester | Protecting group strategies, synthesis of chiral diols |
| Thiol | Benzyl mercaptan (BnSH) | Thioester | Synthesis of coenzyme A analogues |
| Hydride | Lithium aluminium hydride (LiAlH₄) | Diol | Reduction to (S)-2,4-dihydroxy-3,3-dimethylbutane |
Representative Protocol: Amidation with Benzylamine
-
To a solution of (S)-pantolactone (1.0 equiv) in toluene, add benzylamine (1.1 equiv).
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours, using a Dean-Stark apparatus to remove any water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure chiral N-benzyl-2,4-dihydroxy-3,3-dimethylbutanamide.
-
Rationale: This direct amidation at high temperature drives the reaction to completion. The product retains the stereocenter from the starting lactone, providing a straightforward route to chiral hydroxy amides.
-
(S)-Pantolactone as a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction.[8] (S)-pantolactone can be esterified with an achiral substrate, such as acrylic acid, to form a chiral enoate. The bulky and rigid structure of the pantolactone moiety then effectively shields one face of the double bond, forcing an incoming reagent (e.g., a diene in a Diels-Alder reaction or a nucleophile in a Michael addition) to attack from the less hindered face with high diastereoselectivity.[2][9]
Workflow for Chiral Auxiliary Application
Caption: General workflow for using (S)-pantolactone as a chiral auxiliary.
Example: Asymmetric Diels-Alder Reaction Acrylates of pantolactone have been studied for their ability to direct cycloadditions with high facial diastereoselectivity, often catalyzed by a Lewis acid like TiCl₄.[2] The Lewis acid chelates to the carbonyl oxygen of the acrylate and the hydroxyl group (or ether oxygen if protected) of the lactone, creating a rigid conformation that enhances the facial bias.
Experimental Protocol: Asymmetric Diels-Alder
-
Attachment: React (S)-pantolactone with acryloyl chloride in the presence of a base (e.g., triethylamine) in DCM to form (S)-pantolactone acrylate. Purify by chromatography.
-
Cycloaddition: Dissolve the (S)-pantolactone acrylate (1.0 equiv) and a suitable diene (e.g., cyclopentadiene, 2.0 equiv) in anhydrous toluene at -78 °C under a nitrogen atmosphere.
-
Add a Lewis acid catalyst (e.g., TiCl₄, 1.1 equiv) dropwise.
-
Causality Insight: The Lewis acid is crucial for both catalysis and stereodirection. It coordinates to the carbonyls, lowering the LUMO of the dienophile and locking it into a conformation that favors attack on one specific face.
-
-
Stir the reaction at -78 °C for several hours until the starting acrylate is consumed (TLC monitoring).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.
-
Cleavage: Hydrolyze the resulting diastereomerically pure adduct using a mild method, such as LiOH in THF/water, to cleave the ester bond. This liberates the chiral cycloaddition product and recovers the (S)-pantolactone auxiliary, which can be recycled.
Conclusion
(S)-pantolactone stands as a testament to the power of chiral building blocks in modern organic synthesis. While its (R)-enantiomer is more widely known, the synthetic accessibility and predictable reactivity of (S)-pantolactone make it an indispensable tool for constructing complex molecular architectures with precise stereochemical control. From its fundamental role in ring-opening reactions to its more sophisticated application as a recoverable chiral auxiliary, it offers researchers and drug development professionals a reliable and efficient pathway to enantiomerically pure target molecules. A deep understanding of the principles and protocols outlined in this guide will empower chemists to strategically leverage this valuable scaffold in their synthetic endeavors.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. (S)-(+)-パントラクトン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral...: Ingenta Connect [ingentaconnect.com]
The Enantiomers of Pantolactone: A Technical Guide to Stereoselective Synthesis and Application
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the enantiomers of pantolactone, (R)- and (S)-pantolactone, focusing on the core scientific principles that govern their synthesis, separation, and application. This document moves beyond simple procedural descriptions to offer insights into the causality of experimental choices, ensuring a deeper understanding of these critical chiral building blocks.
The Principle of Chirality: Why Enantiomeric Purity of Pantolactone Matters
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in two non-superimposable mirror images known as enantiomers. In the context of pharmacology and fine chemical synthesis, the distinction between enantiomers is paramount, as they can exhibit dramatically different biological activities and chemical reactivities.
Pantolactone possesses a single stereocenter at the C4 position, giving rise to (R)- and (S)-enantiomers. The biological significance is stark: (R)-pantolactone is the direct and biologically active precursor to D-pantothenic acid (Vitamin B5), an essential nutrient for the synthesis of Coenzyme A.[1][2] Conversely, (S)-pantolactone is biologically inactive in this pathway but serves as a valuable chiral auxiliary in asymmetric synthesis.[3][4] Therefore, the ability to produce and analyze enantiomerically pure pantolactone is not merely an academic exercise but a critical necessity for its practical applications.
Crafting Chirality: Synthesis and Resolution of Pantolactone
The industrial production of enantiopure pantolactone typically begins with the synthesis of a racemic mixture, followed by a resolution step to separate the two enantiomers.
Foundational Synthesis: The Racemic Mixture
The synthesis of racemic pantolactone is a robust and well-established industrial process.[5] It generally involves a multi-step reaction starting from simple achiral precursors.
Experimental Protocol: Synthesis of Racemic Pantolactone
-
Aldol Condensation: The process is initiated by the condensation of isobutyraldehyde with formaldehyde. This reaction forms an intermediate, α,α-dimethyl-β-hydroxypropionaldehyde.
-
Cyanohydrin Formation: The aldehyde intermediate is then reacted with hydrogen cyanide to form a cyanohydrin.
-
Hydrolysis and Lactonization: The cyanohydrin undergoes acidic hydrolysis, which converts the nitrile group into a carboxylic acid. The resulting γ-hydroxy acid spontaneously cyclizes under acidic conditions to form racemic pantolactone.[6]
The Art of Separation: Enantiomeric Resolution
Achieving enantiomeric purity necessitates a resolution step. While several methods exist, enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign approach.[7]
The Causality Behind Enzymatic Resolution: This technique leverages the stereospecificity of enzymes, typically lipases or lactonohydrolases, which selectively catalyze the reaction of one enantiomer over the other.[8][9] For instance, a D-lactonase will selectively hydrolyze (R)-pantolactone to (R)-pantoic acid, leaving the (S)-pantolactone unreacted.[1][8] The choice of enzyme is critical and is often determined through screening to find a biocatalyst with high activity and enantioselectivity for the specific substrate.[9]
Table 1: Performance of Biocatalysts in the Kinetic Resolution of DL-Pantolactone
| Biocatalyst | Method | Key Parameters | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Reference |
| Fusarium oxysporum cells | Whole-cell hydrolysis | pH 7.0, 30°C | ~41% | 90% (for D-pantoic acid) | [1] |
| Recombinant D-lactonase (TSDL) in E. coli | Whole-cell biocatalysis | pH 7.0, 30°C | 50% | 95% (for D-pantoic acid) | [8] |
| Immobilized Pichia pastoris (expressing D-lactonase) | Immobilized whole-cell | pH 7.0, 28°C | >40% | >95% (for D-pantoic acid) | [10] |
| Multi-enzyme cascade (deracemization) | Whole-cell biocatalyst | Optimized conditions | High | 98.6% (for D-pantolactone) | [11][12] |
Experimental Protocol: Enzymatic Kinetic Resolution and Self-Validation
-
Biocatalyst Preparation: Recombinant E. coli cells expressing a D-lactonase are cultivated and harvested.[7]
-
Enzymatic Reaction: A buffered aqueous solution of racemic pantolactone (e.g., 80 g/L) is prepared. The whole-cell biocatalyst is added to the solution. The reaction is maintained at a controlled pH (e.g., 7.0) and temperature (e.g., 30°C).[8]
-
Monitoring and Validation (Self-Validating System): The progress of the reaction is monitored by periodically taking samples and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8] This analysis is crucial for a self-validating protocol as it directly measures the conversion of the substrate and the enantiomeric excess of the product. The reaction is stopped when the conversion reaches approximately 50%, which theoretically yields the highest possible enantiomeric excess for the remaining unreacted enantiomer.
-
Product Isolation: The reaction mixture is centrifuged to remove the biocatalyst. The supernatant containing (S)-pantolactone and (R)-pantoic acid is then subjected to extraction to separate the two compounds.
-
(Optional) Recovery of (R)-Pantolactone: The isolated (R)-pantoic acid can be re-lactonized under acidic conditions to yield pure (R)-pantolactone.
Diagram 1: Workflow of Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of racemic pantolactone.
Asymmetric Powerhouse: (S)-Pantolactone as a Chiral Auxiliary
While (R)-pantolactone's destiny is often tied to Vitamin B5, (S)-pantolactone shines as a versatile chiral auxiliary in asymmetric synthesis.[3][13] A chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[14][15]
Why (S)-Pantolactone Excels as a Chiral Auxiliary:
-
Rigid Bicyclic Structure: The lactone ring provides a conformationally rigid scaffold. This rigidity creates a well-defined steric environment, effectively shielding one face of the reactive center (e.g., an enolate or a dienophile) from the approach of a reagent.[3][16]
-
Predictable Stereocontrol: The steric hindrance provided by the gem-dimethyl group and the lactone ring leads to a high degree of facial selectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[16]
-
Facile Cleavage: After the desired stereocenter has been created, the pantolactone auxiliary can be cleaved under relatively mild conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched product.[17][18]
Diagram 2: The Logic of Asymmetric Synthesis with a Chiral Auxiliary
Caption: General workflow for employing (S)-pantolactone as a chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation using (S)-Pantolactone
-
Attachment of Auxiliary: (S)-Pantolactone is esterified with a carboxylic acid (e.g., propanoic acid) to form the corresponding chiral ester.
-
Enolate Formation: The chiral ester is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78°C) to generate a stereodefined enolate. The chelation of the lithium cation between the enolate oxygen and the ester carbonyl oxygen, along with the steric bulk of the pantolactone, favors the formation of a single enolate geometry.
-
Diastereoselective Alkylation: An electrophile (e.g., an alkyl halide) is added to the enolate solution. The pantolactone auxiliary sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus creating a new stereocenter with high diastereoselectivity.
-
Validation: The diastereomeric ratio of the product can be determined by NMR spectroscopy or achiral chromatography.
-
Auxiliary Cleavage: The alkylated ester is then subjected to hydrolysis (e.g., with lithium hydroxide) or reduction (e.g., with lithium borohydride) to cleave the pantolactone auxiliary, yielding the chiral carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered and reused.[17]
Conclusion: The Duality of Pantolactone in Modern Chemistry
The enantiomers of pantolactone serve as a compelling illustration of the profound impact of stereochemistry in science. (R)-pantolactone is a cornerstone in the production of the essential nutrient Vitamin B5, making its efficient and enantiopure synthesis a significant industrial endeavor. In contrast, (S)-pantolactone provides a powerful tool for synthetic chemists, enabling the construction of complex chiral molecules with a high degree of stereocontrol. A deep understanding of the principles governing their synthesis, resolution, and reactivity is indispensable for professionals in drug development and chemical research, paving the way for innovations in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.williams.edu [chemistry.williams.edu]
- 18. researchgate.net [researchgate.net]
Navigating the Landscape of Pyrazolone Sulfonamides: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Safety Considerations of 4-Sulfamoyl-Pyrazol-5-one Derivatives
Introduction
Researchers in drug discovery and development frequently encounter novel chemical entities with the potential for therapeutic applications. One such class of compounds, the pyrazolone sulfonamides, has garnered significant interest for its diverse biological activities. This guide provides a comprehensive technical overview of 2,3-dimethyl-1-phenyl-4-sulfamoyl-pyrazol-5-one and its closely related analogues. While a specific CAS number for this exact chemical structure is not readily found in publicly accessible databases, indicating it may be a novel or less-common compound, this guide will delve into the well-documented properties, synthesis, and safety considerations for the broader class of 4-sulfamoyl-pyrazol-5-one derivatives. Understanding this chemical family is crucial for researchers aiming to explore its therapeutic potential.
Chemical and Physical Properties of Pyrazolone Sulfonamides
The physicochemical properties of pyrazolone sulfonamides are critical determinants of their behavior in biological systems and their suitability for drug development. These properties can be influenced by various substitutions on the pyrazolone and phenyl rings.
Table 1: General Physicochemical Properties of Pyrazolone Derivatives
| Property | General Observation for Pyrazolone Derivatives | Reference |
| Molecular Weight | Typically ranges from 200 to 500 g/mol , depending on substituents. | [1] |
| Melting Point | Generally crystalline solids with melting points above 100 °C. | [2] |
| Solubility | Varies significantly with substitution. Generally, they have limited solubility in water but are soluble in many organic solvents. | [2] |
| pKa | The sulfonamide group imparts acidic properties to the molecule. The pyrazolone ring itself can exhibit tautomerism. | [3] |
| LogP | The lipophilicity can be tailored by altering substituents on the aromatic rings. | [3] |
Synthesis of 4-Sulfamoyl-Pyrazol-5-one Derivatives
The synthesis of 4-sulfamoyl-pyrazol-5-one derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below, providing a foundational methodology for researchers.
Experimental Protocol: A General Synthesis Route
-
Synthesis of the Pyrazolone Core: The initial step is the synthesis of the 3-methyl-1-phenyl-pyrazol-5-one core. This is a classic reaction involving the condensation of ethyl acetoacetate with phenylhydrazine.[4]
-
Chlorosulfonation: The pyrazolone core is then subjected to chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group at the 4-position of the pyrazolone ring.
-
Amination/Sulfonamide Formation: The final step is the reaction of the 4-chlorosulfonyl-pyrazol-5-one intermediate with an appropriate amine to form the desired sulfonamide. The choice of amine will determine the final substituent on the sulfonamide nitrogen.
Caption: Generalized synthetic workflow for 4-sulfamoyl-pyrazol-5-one derivatives.
Biological Activity and Therapeutic Potential
Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[5] The introduction of a sulfonamide moiety can significantly modulate this activity and introduce new therapeutic possibilities.
Carbonic Anhydrase Inhibition
A prominent area of research for pyrazolone sulfonamides is their activity as carbonic anhydrase inhibitors.[6] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[6] Studies have shown that various substituted pyrazoles bearing a sulfamoylphenyl moiety exhibit potent inhibitory activity against several human carbonic anhydrase isoforms.[6]
Caption: Mechanism of action of pyrazolone sulfonamides as carbonic anhydrase inhibitors.
Safety and Handling
While specific toxicity data for 2,3-dimethyl-1-phenyl-4-sulfamoyl-pyrazol-5-one are unavailable, a conservative approach to safety and handling should be adopted based on the known hazards of related pyrazolone and sulfonamide compounds.
Table 2: General Safety and Handling Precautions
| Precaution | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. | [7] |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. | |
| Inhalation | Avoid inhaling dust or vapors. May be harmful if inhaled. | [7] |
| Skin Contact | Avoid contact with skin. May cause skin irritation or sensitization. | |
| Eye Contact | Avoid contact with eyes. Can cause serious eye irritation. | [8] |
| Ingestion | Do not ingest. Harmful if swallowed. | [8] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. | |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
The class of 4-sulfamoyl-pyrazol-5-one derivatives represents a promising area for drug discovery, particularly in the development of carbonic anhydrase inhibitors. While the specific compound 2,3-dimethyl-1-phenyl-4-sulfamoyl-pyrazol-5-one lacks a readily identifiable CAS number and extensive documentation, this guide provides a solid foundation for researchers by summarizing the known properties, synthesis, and safety considerations of its close structural relatives. As with any novel chemical entity, thorough characterization and toxicological evaluation are paramount before proceeding with advanced preclinical and clinical studies.
References
- 1. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
An In-Depth Technical Guide on the Core Role of (R)-Pantolactone in Pantothenic Acid Synthesis
Abstract
Pantothenic acid, or Vitamin B5, is a fundamental component of Coenzyme A (CoA) and acyl carrier proteins, placing it at the heart of cellular metabolism.[1][2] Its synthesis, both in nature and in industrial settings, is critically dependent on a specific chiral precursor: (R)-pantolactone. This technical guide provides an in-depth exploration of the stereospecific role of (R)-pantolactone and its corresponding hydrolyzed form, (R)-pantoate, in the biosynthetic and chemical pathways leading to pantothenic acid. We will dissect the enzymatic steps that establish its chirality, the mechanism of its incorporation, and the methodologies employed to leverage its unique properties in research and industrial production. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this essential biochemical nexus.
The Principle of Chirality: Why (R)-Pantolactone is Paramount
In the realm of biochemistry, stereochemistry is not a trivial detail; it is often the absolute determinant of biological function. Pantolactone, a chiral γ-lactone, exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-pantolactone and (S)-(+)-pantolactone.[3] For the synthesis of biologically active pantothenic acid, only the (R)-enantiomer, also known as D-pantolactone, can be utilized by the enzymatic machinery of living organisms.[3] The (S)-enantiomer is biologically inactive in this pathway.[3] This strict stereospecificity is a classic example of molecular recognition in enzyme active sites and underscores the necessity of producing enantiomerically pure compounds for biological and pharmaceutical applications.
The Natural Blueprint: Biosynthesis of Pantothenic Acid
In bacteria, fungi, and plants, pantothenic acid is synthesized de novo through a well-characterized pathway that converges from two separate branches.[4] The central role of the pantoate moiety, derived from the precursor to (R)-pantolactone, is established in the pantoate synthesis branch.
The Pantoate Synthesis Branch
The journey to (R)-pantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine.[1][5]
-
Formation of Ketopantoate: The enzyme ketopantoate hydroxymethyltransferase (encoded by the panB gene) catalyzes the transfer of a methyl group to α-ketoisovalerate, forming α-ketopantoate (also known as 2-dehydropantoate).[1][6]
-
Stereospecific Reduction: This is the most critical step for establishing the required chirality. The enzyme ketopantoate reductase (KPR), the product of the panE gene, catalyzes the NADPH-dependent reduction of the keto group in α-ketopantoate to a hydroxyl group.[1][7] This reaction exclusively produces the (R)-enantiomer, (R)-pantoate (or D-pantoic acid).[6][8] In some organisms, like E. coli, another enzyme involved in branched-chain amino acid synthesis, acetohydroxy acid isomeroreductase (ilvC), can also perform this reduction, albeit less efficiently.[1][7]
The β-Alanine Synthesis Branch
Concurrently, the second component of pantothenic acid is synthesized. L-aspartate is converted to β-alanine via the enzyme aspartate-1-decarboxylase, encoded by the panD gene.[1][6]
The Final Condensation
The two branches converge in a final, ATP-dependent ligation reaction. The enzyme pantothenate synthetase (encoded by the panC gene), also known as pantoate-β-alanine ligase, joins (R)-pantoate and β-alanine to form (R)-pantothenate.[9][10][11]
This reaction proceeds via a two-step mechanism:
-
Activation of Pantoate: The carboxyl group of (R)-pantoate is activated by ATP to form a tightly-bound pantoyl adenylate intermediate, with the release of pyrophosphate.[1][4][12]
-
Nucleophilic Attack: β-alanine then performs a nucleophilic attack on the activated carbonyl of the pantoyl adenylate intermediate, forming the amide bond of pantothenate and releasing AMP.[4][13]
The entire biosynthetic pathway is a testament to enzymatic precision, ensuring that only the correct stereoisomer of pantoate is synthesized and incorporated.
Industrial Synthesis: The Centrality of (R)-Pantolactone
The industrial production of pantothenic acid, typically sold as its stable calcium salt, is a prime example of chemo-enzymatic synthesis where (R)-pantolactone is the indispensable intermediate.[14]
The process generally involves three core stages:
-
Synthesis of Racemic Pantolactone: The process begins with the condensation of isobutyraldehyde and formaldehyde, followed by cyanohydrin formation and subsequent acid-catalyzed hydrolysis and cyclization.[5][15][16] This route is efficient but produces a racemic mixture of (D,L)-pantolactone.
-
Optical Resolution: This is the most critical and technically challenging step. Because only the (R)-enantiomer is biologically active, it must be separated from the unwanted (S)-enantiomer. While classical methods like fractional crystallization with a chiral amine exist, the preferred industrial method is enzymatic kinetic resolution .[5] This involves using a lactonase enzyme that selectively hydrolyzes one enantiomer. For example, a D-specific lactonase will open the ring of (R)-pantolactone to form water-soluble (R)-pantoic acid, leaving the (S)-pantolactone chemically unchanged and separable.[17][18] The isolated (R)-pantoic acid is then easily re-lactonized back to pure (R)-pantolactone by acidification.
-
Final Condensation: The enantiomerically pure (R)-pantolactone is condensed with a salt of β-alanine, such as calcium β-alaninate, to yield the final product, calcium D-pantothenate.[14]
Key Experimental Methodologies
As a Senior Application Scientist, it is crucial to not just understand the pathway but to have robust methods for its analysis. The following protocols represent self-validating systems for interrogating key steps in pantothenate synthesis.
Protocol: Enzymatic Assay of Ketopantoate Reductase (KPR)
-
Principle: The activity of KPR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADPH, to NADP+. The rate of NADPH consumption is directly proportional to the enzyme's catalytic activity. This continuous spectrophotometric assay is highly reliable and provides real-time kinetic data.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM NADPH stock solution
-
100 mM α-ketopantoate stock solution
-
Purified KPR enzyme solution
-
-
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing: 850 µL of Tris-HCl buffer and 50 µL of NADPH stock solution (final concentration 0.5 mM).
-
Place the cuvette in a spectrophotometer thermostated at 30°C and record a baseline reading at 340 nm.
-
Initiate the reaction by adding 50 µL of the α-ketopantoate stock solution (final concentration 5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
To ensure the observed activity is substrate-dependent, run a control reaction without α-ketopantoate.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Workflow: Chemo-Enzymatic Resolution of (D,L)-Pantolactone
This workflow is foundational for producing the chiral precursor required for pantothenic acid synthesis.
Quantitative Data Summary
The efficiency of the enzymatic steps is critical for the overall flux through the biosynthetic pathway. The kinetic parameters of key enzymes provide quantitative insight into their substrate affinity and catalytic speed.
| Enzyme | Organism | Substrate | KM (µM) | kcat (s⁻¹) | Reference |
| Ketopantoate Reductase (panE) | Escherichia coli | NADPH | 20 | 40 | [7] |
| Ketopantoate Reductase (panE) | Escherichia coli | Ketopantoate | 60 | 40 | [7] |
Conclusion
The role of (R)-pantolactone, and its hydrolyzed form (R)-pantoate, is central and non-negotiable in the synthesis of pantothenic acid. Nature establishes its critical chirality through the highly stereospecific enzyme ketopantoate reductase. Industrial synthesis, in turn, must overcome the challenge of chirality through elegant chemo-enzymatic resolution strategies to isolate this same biologically active enantiomer. For professionals in life sciences and drug development, understanding this interplay of stereochemistry, enzymology, and chemical synthesis is fundamental to appreciating and manipulating the production of one of life's most essential vitamins.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 6. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Pantoate—beta-alanine ligase - Wikipedia [en.wikipedia.org]
- 10. pantoate-β-alanine ligase (AMP-forming)(EC 6.3.2.1) - Creative Enzymes [creative-enzymes.com]
- 11. uniprot.org [uniprot.org]
- 12. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dsm.com [dsm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis Using Chiral Auxiliaries: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where the therapeutic activity of a molecule is often confined to a single enantiomer.[1][2] Among the strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust and versatile method.[3][4] This guide provides an in-depth exploration of the principles and applications of chiral auxiliaries in asymmetric synthesis. We will delve into the mechanistic underpinnings of widely used auxiliaries, provide detailed experimental protocols for key transformations, and offer a comparative analysis to inform the rational selection of an auxiliary for a given synthetic challenge.
Introduction: The Imperative of Chirality in Synthesis
The vast majority of biological molecules are chiral, and their interactions with other chiral entities, such as receptors and enzymes, are highly stereospecific.[3] Consequently, the synthesis of enantiomerically pure compounds is a critical objective in drug discovery and development to maximize therapeutic efficacy and minimize potential off-target effects.[3] Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product from a prochiral starting material, can be achieved through various means, including chiral catalysts, chiral reagents, and chiral auxiliaries.[3]
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs a subsequent stereoselective transformation, and is then removed to reveal the desired enantiomerically enriched product.[1][4] This strategy offers several advantages, including high levels of stereocontrol, predictability of the stereochemical outcome, and the ability to separate the resulting diastereomeric products using standard chromatographic or crystallization techniques.[4][5]
The Logic of Chiral Auxiliary Control: A Mechanistic Overview
The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric intermediate that exhibits a strong facial bias in a subsequent reaction. This is typically achieved through steric hindrance, where the auxiliary physically blocks one face of the reactive intermediate, forcing an incoming reagent to approach from the less hindered side.[4] The rigidity of the transition state, often enforced by chelation to a metal center, is crucial for achieving high levels of diastereoselectivity.
The general workflow for employing a chiral auxiliary can be visualized as a three-stage process:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Key Classes of Chiral Auxiliaries and Their Applications
A diverse array of chiral auxiliaries has been developed, many of which are derived from readily available natural products like amino acids and terpenes.[3][6] This section will focus on some of the most influential and widely utilized auxiliaries.
Evans Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile for a range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[4][7][] They are typically derived from amino acids.[]
Mechanism of Stereocontrol in Alkylation:
The stereochemical outcome of an alkylation reaction using an Evans auxiliary is dictated by the formation of a rigid, chelated Z-enolate.[4] Deprotonation of the N-acyl oxazolidinone with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) leads to the formation of a lithium or sodium enolate.[9] The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid bicyclic system. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[4]
Caption: Stereocontrol in Evans auxiliary-mediated alkylation.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone [9]
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract the product.
-
Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) dropwise and stir for 30 minutes to form the enolate. Add the electrophile (e.g., allyl iodide) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent and purify by column chromatography.
-
Auxiliary Removal: The chiral auxiliary can be cleaved under mild conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) yields the corresponding carboxylic acid.[9] Other reagents like lithium benzyloxide (LiOBn) can be used to generate benzyl esters.[10]
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | >99:1 | 85 | [11] |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone | Benzyl bromide | 95:5 | 80 | [11] |
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[12][13][14] Both enantiomers of pseudoephedrine are readily available.[4] A key advantage of this method is the high crystallinity of the amide products, which often facilitates purification by recrystallization.[14][15]
Mechanism of Stereocontrol:
Deprotonation of the pseudoephedrine amide with a strong base like LDA in the presence of lithium chloride generates a Z-enolate.[13] The lithium cation is believed to chelate to the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid transition state. The phenyl group of the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[4]
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide [16]
-
Amide Formation: React the desired carboxylic acid with thionyl chloride to form the acyl chloride. In a separate flask, dissolve (1S,2S)-pseudoephedrine in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C. Add the acyl chloride dropwise in the presence of a base (e.g., triethylamine).
-
Alkylation: Dissolve the pseudoephedrine amide and anhydrous lithium chloride in THF and cool to -78 °C. Add LDA dropwise and stir for 1 hour. Add the alkyl halide and allow the reaction to proceed.
-
Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride. The auxiliary can be removed by acidic or basic hydrolysis to yield the carboxylic acid, or by reduction to yield the corresponding alcohol.[4] The recovered pseudoephedrine can be reused.
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-propionyl pseudoephedrine | Benzyl bromide | >99:1 | 95 | [17] |
| N-butyryl pseudoephedrine | Methyl iodide | >99:1 | 92 | [16] |
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders and E.J. Corey, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[18][19] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from (S)- and (R)-proline, respectively.[]
Mechanism of Stereocontrol:
The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone.[19] Deprotonation with a strong base like LDA generates a lithium azaenolate.[20] The lithium cation is chelated by the methoxymethyl group, creating a rigid, planar five-membered ring. This conformation effectively blocks one face of the azaenolate, directing the electrophile to the opposite face.[20]
Caption: Workflow for Enders' SAMP/RAMP hydrazone alkylation.
Experimental Protocol: SAMP-Hydrazone Alkylation [21]
-
Hydrazone Formation: A mixture of the ketone and SAMP is stirred, typically without solvent, to form the hydrazone. The crude product is often purified by distillation.
-
Alkylation: The purified hydrazone is dissolved in an anhydrous ether solvent and cooled to 0 °C. LDA is added, and the mixture is further cooled to a low temperature (e.g., -110 °C). The alkyl halide is then added slowly.
-
Cleavage: The chiral auxiliary can be removed by ozonolysis or treatment with an acid to afford the α-alkylated ketone.
| Ketone | Electrophile | Enantiomeric Excess (e.e.) (%) | Reference |
| Cyclohexanone | Methyl iodide | >95 | [21] |
| Propiophenone | Ethyl iodide | 98 | [22] |
Oppolzer's Camphorsultam
Camphorsultam, also known as Oppolzer's sultam, is a versatile chiral auxiliary derived from camphor.[23] It is particularly effective in directing Diels-Alder reactions, but also finds application in aldol reactions and alkylations.[4][23]
Mechanism of Stereocontrol in Diels-Alder Reactions:
The N-enoyl-camphorsultam derivative acts as the dienophile. In the presence of a Lewis acid, the sultam coordinates to the metal center, which also activates the dienophile. The bulky camphor skeleton effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in a highly diastereoselective cycloaddition.[24][25]
Auxiliary Removal: The Final Step to Enantiopure Products
A crucial aspect of chiral auxiliary-based synthesis is the efficient and mild removal of the auxiliary without causing epimerization of the newly formed stereocenter.[26] The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.
| Auxiliary | Cleavage Reagent(s) | Product Functional Group | Reference |
| Evans Oxazolidinone | LiOH, H₂O₂ | Carboxylic Acid | [27] |
| LiBH₄ | Alcohol | [28] | |
| LiOBn | Benzyl Ester | [10] | |
| Myers' Pseudoephedrine | H₂SO₄, H₂O | Carboxylic Acid | [4] |
| LiAlH₄ | Alcohol | [4] | |
| Enders' SAMP/RAMP | O₃ then Me₂S | Ketone/Aldehyde | [21] |
Conclusion: The Enduring Role of Chiral Auxiliaries
While catalytic asymmetric methods have gained significant prominence, chiral auxiliaries continue to be an indispensable tool in the synthetic chemist's arsenal. Their reliability, predictability, and the high levels of stereocontrol they afford make them particularly valuable in the early stages of drug development and in complex natural product synthesis.[4][7] The continued development of new and more efficient chiral auxiliaries, coupled with a deep understanding of their mechanistic principles, will undoubtedly ensure their enduring relevance in the pursuit of enantiomerically pure molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 14. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 15. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.mit.edu [web.mit.edu]
- 22. researchgate.net [researchgate.net]
- 23. Camphorsultam - Wikipedia [en.wikipedia.org]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. chemrxiv.org [chemrxiv.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. UQ eSpace [espace.library.uq.edu.au]
- 28. researchgate.net [researchgate.net]
The Solubility Profile of (S)-Pantolactone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in the Application of (S)-Pantolactone
Physicochemical Properties of (S)-Pantolactone: The Foundation of its Solubility Behavior
To comprehend the solubility of (S)-pantolactone, it is essential to first examine its molecular structure and inherent physicochemical properties.
(S)-Pantolactone (also known as (S)-(+)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone)
-
Melting Point: 89-93 °C[1]
The molecule possesses both a polar hydroxyl (-OH) group and a lactone (cyclic ester) functional group. This duality in its structure allows for a range of intermolecular interactions, including hydrogen bonding (due to the hydroxyl group) and dipole-dipole interactions (due to the polar carbonyl group in the lactone ring). These characteristics are the primary determinants of its solubility in various solvents.
The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond
The age-old chemical aphorism, "like dissolves like," serves as a fundamental principle in predicting solubility.[4][5][6][7][8] This principle posits that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have molecules with significant partial positive and negative charges. They are adept at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents: Solvents like hexane and toluene are characterized by a more even distribution of electron density and primarily engage in weaker London dispersion forces. They are effective at dissolving nonpolar solutes.
-
Aprotic Polar Solvents: Solvents like acetone and ethyl acetate possess polar bonds but lack acidic protons, meaning they can act as hydrogen bond acceptors but not donors.
Based on its structure, (S)-pantolactone is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Therefore, it is expected to exhibit good solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents.
The dissolution process is also governed by thermodynamics. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.
Quantitative Solubility Data of (S)-Pantolactone
Precise, quantitative solubility data is paramount for process optimization. While data for a comprehensive range of solvents is not extensively published, a key study on the enantiomer, D-pantolactone, provides valuable insights. As enantiomers have identical physical properties in achiral solvents, the following data is directly applicable to (S)-pantolactone.
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | Reference |
| Water | 5 | 49.8 | [9] |
| 15 | 60.1 | [9] | |
| 25 | 72.3 | [9] | |
| 35 | 86.9 | [9] | |
| 45 | 104.5 | [9] | |
| Methanol | 5 | 80.2 | [9] |
| 15 | 94.1 | [9] | |
| 25 | 110.5 | [9] | |
| 35 | 129.8 | [9] | |
| 45 | 152.9 | [9] | |
| Ethanol | 5 | 55.4 | [9] |
| 15 | 65.8 | [9] | |
| 25 | 78.5 | [9] | |
| 35 | 94.1 | [9] | |
| 45 | 113.1 | [9] | |
| Ethyl Acetate | 5 | 10.7 | [9] |
| 15 | 13.9 | [9] | |
| 25 | 17.9 | [9] | |
| 35 | 22.9 | [9] | |
| 45 | 29.4 | [9] | |
| Chloroform | - | Slightly Soluble | [3] |
| Toluene | - | Data not available | |
| Acetone | - | Data not available | |
| Dichloromethane | - | Data not available | |
| Hexane | - | Data not available |
Observations and Interpretation:
-
As expected, (S)-pantolactone exhibits high solubility in polar protic solvents like water, methanol, and ethanol. The ability to form strong hydrogen bonds with these solvents is a key contributing factor.
-
The solubility in the polar aprotic solvent, ethyl acetate, is considerably lower, though still significant.
-
The solubility in all tested solvents increases with temperature, which is a common trend for the dissolution of solid solutes.[10][11][12]
Experimental Determination of Solubility: A Practical Protocol
For solvents where quantitative data is unavailable, a reliable experimental method is necessary. The gravimetric method is a straightforward and accurate approach for determining the solubility of a solid in a liquid solvent.[4][9][12][13]
Principle of the Gravimetric Method
This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, taking a known mass of the saturated solution, evaporating the solvent, and then weighing the remaining solute.
Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of (S)-pantolactone to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is fully saturated. Longer times may be necessary and should be determined empirically.
-
-
Sampling:
-
After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial.
-
Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a glass syringe. To avoid premature crystallization, ensure the syringe is at the same temperature as the solution.
-
Attach a syringe filter (e.g., 0.45 µm PTFE, compatible with the organic solvent) to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.
-
-
Gravimetric Analysis:
-
Immediately cap the vial and accurately weigh it to determine the mass of the saturated solution.
-
Remove the cap and place the vial in a vacuum oven or under a gentle stream of nitrogen to evaporate the solvent. The temperature should be high enough to facilitate evaporation but low enough to prevent degradation of the (S)-pantolactone.
-
Periodically weigh the vial until a constant mass is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of dissolved (S)-pantolactone = (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of solvent = Mass of the saturated solution - Mass of dissolved (S)-pantolactone
-
Solubility (g / 100 g solvent) = (Mass of dissolved (S)-pantolactone / Mass of solvent) x 100
-
Molecular Interactions Driving Solubility: A Visual Representation
The solubility of (S)-pantolactone in polar protic solvents like methanol is driven by the formation of favorable hydrogen bonds.
Caption: Hydrogen bonding interactions between (S)-pantolactone and methanol.
Conclusion and Practical Recommendations
This technical guide has provided a comprehensive overview of the solubility of (S)-pantolactone in common organic solvents. The key takeaways for researchers and drug development professionals are:
-
(S)-Pantolactone is a polar molecule with high solubility in polar protic solvents such as water, methanol, and ethanol. This makes these solvents suitable for reactions and initial purifications where high concentrations are desired.
-
Solubility is moderate in polar aprotic solvents like ethyl acetate, which can be advantageous for crystallization processes where a balance between solubility and insolubility is required.
-
Solubility is expected to be low in nonpolar solvents like toluene and hexane, making them potential anti-solvents for precipitation or crystallization.
-
Temperature is a critical parameter , with solubility increasing significantly with rising temperature in the solvents for which data is available. This property can be effectively leveraged in cooling crystallization procedures.
-
For solvents lacking quantitative data, the provided gravimetric method offers a reliable and straightforward protocol for in-house determination.
A thorough understanding and empirical determination of the solubility of (S)-pantolactone are indispensable for the development of robust, efficient, and scalable chemical processes.
References
- 1. (S)-(+)-α-Hydroxy-β,β-dimethyl-γ-butyrolacton 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. L-PANTOLACTONE price,buy L-PANTOLACTONE - chemicalbook [chemicalbook.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. quora.com [quora.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. youtube.com [youtube.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ovid.com [ovid.com]
- 13. pharmacyjournal.info [pharmacyjournal.info]
Methodological & Application
Enantioselective Synthesis of (S)-(+)-Pantolactone via Corey-Bakshi-Shibata (CBS) Catalytic Reduction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Pantolactone is a pivotal chiral intermediate in the synthesis of biologically active molecules, most notably D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] Its stereocenter demands a synthetic strategy that is both highly efficient and exquisitely selective. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-(+)-pantolactone through the asymmetric reduction of the prochiral precursor, ketopantolactone. We focus on the robust and highly reliable Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high yields and excellent enantiomeric excess.[3][4] This guide is designed to offer researchers a comprehensive understanding of the reaction mechanism, a step-by-step experimental workflow, and critical insights for troubleshooting and result validation.
Introduction and Strategic Rationale
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and natural product synthesis. (S)-(+)-Pantolactone serves as a valuable chiral building block, and its precursor, racemic pantolactone, is a key component in the synthesis of pharmaceuticals and is also used in cosmetic formulations for its moisturizing properties.[2][5] Several methods exist for producing enantiopure pantolactone, including the resolution of racemates and various asymmetric synthesis approaches.[6][7]
Among these, the asymmetric reduction of a prochiral ketone stands out for its atom economy and elegance. The precursor, α-keto-β,β-dimethyl-γ-butyrolactone (ketopantolactone), can be readily prepared and serves as an ideal substrate for catalytic reduction. While methods like biocatalytic reduction and transition-metal-catalyzed hydrogenation are effective, the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction offers a powerful and predictable method for achieving high enantioselectivity under mild conditions using a commercially available catalyst.[8]
Why the CBS Reduction?
The CBS reduction is selected for this protocol due to its:
-
High Enantioselectivity: It consistently delivers high enantiomeric excess (ee), often exceeding 95%.[4]
-
Predictable Stereochemistry: The facial selectivity of the hydride delivery is well-understood and dictated by the chirality of the catalyst.[4]
-
Broad Substrate Scope: It is effective for a wide range of ketones.[8]
-
Operational Simplicity: The reaction is typically performed in standard laboratory glassware under an inert atmosphere.
The CBS Reduction: Mechanism of Stereocontrol
The effectiveness of the CBS reduction lies in its well-defined catalytic cycle, which creates a highly organized, chiral environment for the hydride transfer. The mechanism, originally proposed by E.J. Corey, involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst.[3][9] This coordination enhances the Lewis acidity of the catalyst's endocyclic boron atom while activating the borane as a potent hydride donor.[8][9]
The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. The coordination is sterically directed; the ketone orients itself to place its smaller substituent (in this case, the ring carbonyl oxygen) away from the bulky group on the catalyst's chiral scaffold, and its larger substituent (the gem-dimethyl group) in a less sterically hindered position.[8] This rigid, chair-like six-membered transition state ensures that the activated hydride is delivered to only one enantiotopic face of the ketone carbonyl, thereby generating the alcohol product with high stereoselectivity.[9]
Caption: The catalytic cycle of the CBS reduction.
Detailed Experimental Protocol
This protocol describes the reduction of ketopantolactone using (S)-2-Methyl-CBS-oxazaborolidine as the catalyst and borane-tetrahydrofuran complex as the stoichiometric reducing agent.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ketopantolactone | >98% | Commercially Available | Must be dry. |
| (S)-2-Methyl-CBS-oxazaborolidine | 1.0 M in Toluene | Commercially Available | Handle under inert gas. |
| Borane-tetrahydrofuran complex (BH₃•THF) | 1.0 M in THF | Commercially Available | Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Any major supplier | Essential for high ee.[9] |
| Methanol (MeOH) | Anhydrous | Any major supplier | For quenching. |
| Diethyl Ether (Et₂O) | ACS Grade | Any major supplier | For extraction. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For workup. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Any major supplier | For drying. |
| Round-bottom flasks, magnetic stir bar, syringes, needles, septa | N/A | Standard lab equipment | All glassware must be oven-dried. |
| Inert atmosphere setup (Nitrogen or Argon) | N/A | Standard lab equipment |
3.2. Experimental Workflow
Caption: Step-by-step workflow for CBS reduction.
3.3. Step-by-Step Procedure
-
Preparation: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under a positive pressure of nitrogen. Ensure all glassware is thoroughly oven-dried before use.
-
Catalyst and Reagent Addition: To the flask, add 10 mL of anhydrous THF. Cool the flask to 0 °C in an ice-water bath.
-
Add (S)-2-Methyl-CBS-oxazaborolidine (2.5 mmol, 2.5 mL of 1.0 M solution in toluene) via syringe.
-
Slowly add borane-THF complex (15 mmol, 15 mL of 1.0 M solution in THF) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C. Stir the resulting solution for 10 minutes at 0 °C.
-
Substrate Addition: In a separate dry flask, dissolve ketopantolactone (25 mmol, 3.25 g) in 15 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of methanol (10 mL). Vigorous gas evolution (hydrogen) will be observed. Stir for 20 minutes.
-
Work-up: Remove the ice bath and add saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (S)-(+)-pantolactone can be purified by vacuum distillation or silica gel column chromatography to yield a colorless solid or oil.
Validation and Data Interpretation
A successful synthesis is defined by high yield and, critically, high enantiomeric purity. A self-validating protocol requires rigorous analytical confirmation.
4.1. Expected Results
| Parameter | Expected Value | Method of Analysis |
| Chemical Yield | 85-95% | Gravimetric, post-purification |
| Enantiomeric Excess (ee) | >95% | Chiral GC or HPLC |
| Physical Appearance | Colorless solid or viscous oil | Visual |
| Spectroscopic Data | Consistent with literature values | ¹H NMR, ¹³C NMR, IR |
4.2. Determining Enantiomeric Excess
The most critical validation step is the determination of enantiomeric excess. This is typically achieved using chiral chromatography.
-
Chiral Gas Chromatography (GC): The product can be analyzed on a chiral column (e.g., a cyclodextrin-based stationary phase) which will resolve the two enantiomers, allowing for their relative quantification.
-
Chiral High-Performance Liquid Chromatography (HPLC): Similarly, a chiral stationary phase column can be used to separate the (S) and (R) enantiomers.
The enantiomeric excess is calculated as: ee (%) = ([(S) - (R)] / [(S) + (R)]) * 100
Field-Proven Insights and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (<90% ee) | Presence of water in reagents or glassware. | Ensure all glassware is rigorously oven-dried. Use anhydrous, sealed solvents. The presence of water can significantly impact the enantiomeric excess.[8][9] |
| Impure CBS catalyst. | Use a fresh bottle of catalyst or a recently purchased, properly stored solution. | |
| Low Chemical Yield | Incomplete reaction. | Extend the reaction time and monitor carefully by TLC. Ensure the stoichiometry of the borane reagent is correct. |
| Loss during work-up. | Ensure pH is controlled during extraction. Perform multiple, smaller-volume extractions rather than one large one. | |
| Substrate or reagent degradation. | Ensure reagents are stored correctly under an inert atmosphere and at the recommended temperature. | |
| Reaction does not start | Inactive borane-THF complex. | BH₃•THF can degrade over time. Use a fresh bottle or titrate to determine its active concentration. |
Conclusion
The Corey-Bakshi-Shibata reduction is a formidable tool for the synthesis of (S)-(+)-pantolactone from its prochiral keto-precursor. This protocol provides a reliable, scalable, and highly enantioselective pathway to this important chiral building block. By adhering to anhydrous conditions and carefully monitoring the reaction, researchers can consistently achieve high yields and excellent stereochemical control, facilitating further work in pharmaceutical and natural product synthesis.
References
- 1. CAS 79-50-5: (±)-Pantolactone | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Versatility of (S)-Pantolactone in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Abstract
(S)-Pantolactone, a readily available chiral molecule derived from the chiral pool, stands as a pillar in modern asymmetric synthesis. Its rigid, well-defined stereochemical architecture makes it an exceptionally effective tool for inducing chirality in a predictable manner. This document serves as a comprehensive technical guide, detailing the multifaceted applications of (S)-pantolactone. We will explore its utility as a classical chiral auxiliary in key carbon-carbon bond-forming reactions, its role as an integral chiral building block in the synthesis of complex natural products and pharmaceuticals, and its emerging application in the design of novel chiral ligands for asymmetric catalysis. Each section provides not only detailed, field-tested protocols but also delves into the mechanistic underpinnings that govern the high levels of stereocontrol observed, ensuring a deep, actionable understanding for the practicing chemist.
(S)-Pantolactone as a Chiral Auxiliary: A Tool for Stereocontrol
The most established application of (S)-pantolactone is as a chiral auxiliary—a temporary chiral director that is covalently attached to a prochiral substrate. It biases the formation of one diastereomer over the other in a subsequent reaction. Following the key transformation, the auxiliary can be cleanly removed and often recovered, leaving behind an enantiomerically enriched product.[1][2]
Application: Diastereoselective Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. Attaching (S)-pantolactone to a dienophile, such as an acrylate, creates a chiral environment that directs the approach of the diene from a specific face, leading to exceptional diastereoselectivity.
Causality of Stereoselection: The high degree of facial selectivity is attributed to the formation of a rigid chelate between the Lewis acid catalyst (e.g., TiCl₄, Et₂AlCl) and the two carbonyl oxygens of the pantolactone-derived acrylate. This chelation locks the molecule into a conformation where one face of the double bond is effectively shielded by the gem-dimethyl groups of the auxiliary, forcing the diene to approach from the less hindered face.[3]
References
Synthesis of Enantiopure (S)-Pantolactone: A Detailed Guide to Resolution of the Racemic Mixture
Introduction: The Significance of Chiral Purity in Pantolactone
Pantolactone, a versatile chiral building block, plays a pivotal role in the synthesis of a multitude of biologically active molecules. Its significance is underscored by the stereospecificity of biological systems, where enantiomers of the same compound can exhibit remarkably different pharmacological and toxicological profiles. The enantiomer of interest, (S)-pantolactone, is a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its application as a chiral auxiliary in the synthesis of complex molecules, guiding the stereochemical outcome of key reactions. While its direct incorporation into the final structure of blockbuster drugs like Oseltamivir (Tamiflu®) is a nuanced topic with various synthetic routes developed over the years, the principle of utilizing chiral precursors like (S)-pantolactone to establish desired stereocenters is a cornerstone of modern pharmaceutical development[1][2][3].
The industrial production of pantolactone typically yields a racemic mixture, an equimolar combination of both (R)- and (S)-enantiomers. Consequently, the resolution of this mixture to isolate the desired (S)-enantiomer is a critical and often challenging step. This guide provides a comprehensive overview and detailed protocols for the two primary strategies employed for this purpose: enzymatic kinetic resolution and chemical resolution via diastereomeric crystallization. We will delve into the mechanistic underpinnings of each method, providing practical, step-by-step instructions and the rationale behind experimental choices to empower researchers in the efficient and effective synthesis of enantiopure (S)-pantolactone.
Method 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. This technique leverages the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic pantolactone, lipases are commonly employed to selectively acylate the (R)-enantiomer, allowing for the separation of the resulting ester from the unreacted (S)-pantolactone.
Causality Behind Experimental Choices:
The choice of enzyme is paramount for a successful resolution. Lipases, particularly from Candida antarctica (CAL-B) and Pseudomonas species, have demonstrated high enantioselectivity and activity towards pantolactone. The acylating agent, often a vinyl ester such as vinyl acetate, is chosen because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward. The solvent plays a crucial role in enzyme activity and stability; non-polar organic solvents like hexane or toluene are often preferred to maintain the enzyme's active conformation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details the kinetic resolution of racemic pantolactone using a commercially available immobilized lipase.
Materials:
-
Racemic (DL)-pantolactone
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (magnetic stirrer, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic pantolactone (1.0 eq.) in anhydrous toluene (10 mL per gram of pantolactone).
-
Addition of Reagents: Add vinyl acetate (1.5 eq.) to the solution.
-
Enzymatic Reaction: Add the immobilized lipase (typically 10-20% by weight of the pantolactone). Seal the flask and stir the mixture at a controlled temperature (e.g., 40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining (S)-pantolactone and the conversion. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both the product and the unreacted starting material.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent resolutions.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
Purification: The resulting residue, a mixture of (S)-pantolactone and (R)-O-acetyl-pantolactone, is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient. The less polar (R)-O-acetyl-pantolactone will elute first, followed by the more polar (S)-pantolactone.
-
Characterization: Combine the fractions containing the pure (S)-pantolactone and concentrate under reduced pressure. Determine the yield and confirm the enantiomeric excess by chiral HPLC.
Method 2: Chemical Resolution via Diastereomeric Crystallization
Chemical resolution through the formation of diastereomeric salts is a classical and widely used technique for separating enantiomers[4]. This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization[4].
Causality Behind Experimental Choices:
The success of this method hinges on the selection of an appropriate chiral resolving agent. For the resolution of pantolactone, which is a lactone, it is first hydrolyzed to the corresponding hydroxy acid, pantoic acid. The racemic pantoic acid is then reacted with a chiral amine, such as (-)-ephedrine or (+)-pseudoephedrine, to form diastereomeric salts. The choice of solvent is critical for achieving a significant difference in the solubility of the two diastereomeric salts, thereby enabling their separation by crystallization.
Experimental Protocol: Diastereomeric Crystallization
This protocol outlines the resolution of racemic pantolactone via the formation of diastereomeric salts with (-)-ephedrine.
Materials:
-
Racemic (DL)-pantolactone
-
Sodium hydroxide (NaOH)
-
(-)-Ephedrine
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard laboratory glassware and equipment (reflux condenser, Buchner funnel, pH meter/paper)
Procedure:
-
Hydrolysis of Racemic Pantolactone: In a round-bottom flask, dissolve racemic pantolactone (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (1.1 eq.). Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis to sodium pantoate.
-
Salt Formation: Cool the solution to room temperature and carefully acidify to a pH of approximately 6.5 with dilute hydrochloric acid. In a separate flask, dissolve (-)-ephedrine (1.0 eq.) in methanol. Add the methanolic solution of ephedrine to the sodium pantoate solution.
-
Crystallization: Stir the mixture and slowly add acetone until turbidity is observed. Allow the mixture to stand at room temperature for several hours, then cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold acetone.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent system (e.g., methanol/acetone).
-
Liberation of (S)-Pantoic Acid: Suspend the purified diastereomeric salt in water and add a stoichiometric amount of a strong base (e.g., 1 M NaOH) to liberate the (-)-ephedrine. The ephedrine can be recovered by extraction with an organic solvent like ethyl acetate.
-
Lactonization to (S)-Pantolactone: Acidify the aqueous layer containing the sodium salt of (S)-pantoic acid to a pH of 2-3 with concentrated hydrochloric acid. Heat the acidic solution to reflux for 2-3 hours to effect lactonization to (S)-pantolactone.
-
Extraction and Purification: Cool the reaction mixture and extract the (S)-pantolactone with several portions of ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (S)-pantolactone can be further purified by distillation or recrystallization.
-
Characterization: Determine the yield and enantiomeric excess of the final product by chiral HPLC.
Data Presentation: Comparison of Resolution Methods
The choice between enzymatic and chemical resolution often depends on factors such as scale, cost, and desired purity. The following table summarizes typical quantitative data for each method.
| Parameter | Enzymatic Kinetic Resolution | Chemical Resolution (Diastereomeric Crystallization) |
| Chiral Reagent | Immobilized Lipase | (-)-Ephedrine or other chiral amines |
| Typical Yield | < 50% (for the desired enantiomer) | Variable, can be > 50% with racemization of the unwanted enantiomer |
| Enantiomeric Excess (e.e.) | > 99% | > 98% (often requires recrystallization) |
| Key Advantages | High enantioselectivity, mild reaction conditions, reusable catalyst, environmentally friendly. | Potentially higher yield with racemization, well-established technique. |
| Key Disadvantages | Theoretical maximum yield of 50%, potential for enzyme deactivation. | Requires stoichiometric amounts of a chiral resolving agent, may require multiple recrystallizations, often harsher conditions. |
Workflow Visualization
To better illustrate the experimental processes, the following diagrams outline the key steps in each resolution method.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of racemic pantolactone.
Chemical Resolution Workflow
References
- 1. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Biocatalytic kinetic resolution of dl-pantolactone methods
An Application Guide to the Biocatalytic Kinetic Resolution of dl-Pantolactone
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the methodologies for the biocatalytic kinetic resolution of racemic (dl)-pantolactone. The synthesis of optically pure D-(−)-pantolactone is a critical step in the production of D-pantothenic acid (Vitamin B5) and its derivatives, which are essential compounds in the pharmaceutical and nutritional industries[1][2][3]. Biocatalytic methods offer a superior alternative to traditional chemical resolution, providing high enantioselectivity under mild, environmentally benign conditions, thereby avoiding the use of expensive and often hazardous resolving agents[3][4].
This guide provides an in-depth exploration of the prevailing enzymatic strategies, detailed experimental protocols, and the critical parameters that govern the success of these resolutions.
The Principle of Biocatalytic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation. In the context of dl-pantolactone, this is most commonly achieved through the enantioselective hydrolysis of one of the lactone enantiomers by a hydrolase enzyme, typically a lactonase.
The most industrially prevalent strategy involves the use of a D-selective lactonase. This enzyme specifically catalyzes the hydrolysis of D-(−)-pantolactone to form D-(+)-pantoic acid, leaving the L-(+)-pantolactone enantiomer unreacted. The resulting mixture of D-pantoic acid and L-pantolactone can be easily separated. The recovered L-pantolactone can then be racemized back to dl-pantolactone and recycled into the process, maximizing theoretical yield.
Key Biocatalysts and Comparative Performance
A range of microorganisms and their isolated enzymes have been successfully employed for pantolactone resolution. While fungal systems have been the traditional workhorses, recombinant technologies have enabled the use of more robust and easily manipulated hosts like E. coli and Pichia pastoris. The choice of biocatalyst is critical and is dictated by factors such as enantioselectivity, activity, operational stability, and cost.
Whole-Cell Biocatalysts vs. Isolated Enzymes
Using whole cells (either native or recombinant) is often more cost-effective as it bypasses the need for costly and time-consuming enzyme purification. The cellular machinery can also intrinsically regenerate necessary cofactors, although this is not a requirement for hydrolases. However, whole cells may have lower specific activity and can introduce side reactions. For industrial applications, immobilizing the whole cells is a common strategy to dramatically improve stability and reusability[2][5].
Performance Data
The following table summarizes the performance of various biocatalytic systems under optimized conditions, providing a basis for comparison.
| Biocatalyst System | Substrate Conc. (g/L) | Temp. (°C) | pH | Time (h) | Conversion (%) | Product e.e. (%) | Reference |
| Fusarium oxysporum (Immobilized) | 300 | - | - | 21 | >40 | 90 (D-Pantoic Acid) | [5] |
| Fusarium moniliforme SW-902 (Immobilized) | 200 | 40 | 7.0 | 8 | 36.8 | - | [6] |
| Recombinant E. coli (TSDL D-Lactonase) | 200 | 30 | 7.0 | 12 | 50 | 90 (D-Pantoic Acid) | [1][7] |
| Recombinant P. pastoris (D-Lactonase, Immobilized) | 220 | 28 | 7.0 | 10-12 | ~47 | >90 (D-Pantoic Acid) | [2][8][9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the biocatalytic resolution of dl-pantolactone.
Protocol 1: Kinetic Resolution with Recombinant E. coli Whole Cells
This protocol describes a lab-scale batch resolution using whole cells of E. coli expressing a novel D-lactonase (TSDL), adapted from Zhang et al. (2020)[1][10]. This method is excellent for screening and optimization studies.
1. Materials & Reagents:
-
Recombinant E. coli cells expressing D-lactonase (wet cell weight, WCW).
-
dl-pantolactone substrate.
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Base solution for pH control (e.g., 5% NH₃·H₂O or 1M NaOH)[1].
-
Reaction vessel (e.g., temperature-controlled stirred-tank reactor or shake flask).
-
Centrifuge.
-
Chiral HPLC system for analysis.
2. Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate induction conditions to express the D-lactonase. Harvest cells via centrifugation and wash with buffer to obtain a wet cell paste.
-
Reaction Setup: In the reaction vessel, prepare a suspension by adding the desired amount of wet cells to the buffer. For example, a cell loading of 40 g-WCW/L[1][4].
-
Temperature & pH Control: Equilibrate the cell suspension to the optimal temperature, typically 30°C for the TSDL enzyme, as higher temperatures can decrease enantioselectivity[1]. Set the pH to the optimal value of 7.0.
-
Substrate Addition: Add dl-pantolactone to the desired final concentration (e.g., 80-200 g/L)[1]. High substrate concentrations are economically favorable but can sometimes lead to substrate inhibition, requiring careful optimization.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pH with constant stirring. The pH will tend to drop as D-pantoic acid is formed; maintain it at 7.0 by the controlled addition of the base solution.
-
Sampling: At regular intervals, withdraw small aliquots of the reaction mixture.
-
Sample Quenching & Preparation: Immediately stop the enzymatic reaction in the sample, for example, by adding an equal volume of acid (e.g., 1M HCl) or by centrifugation to remove the cells[11]. The cell-free supernatant is then filtered (0.45 µm) for HPLC analysis.
-
Analysis: Analyze the supernatant using chiral HPLC (see Protocol 3) to determine the concentrations of D- and L-pantolactone and D-pantoic acid. This allows for the calculation of conversion and the enantiomeric excess (e.e.) of the product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining substrate.
Protocol 2: Resolution with Immobilized Pichia pastoris Cells
This protocol is adapted from an industrial process and focuses on the use of immobilized cells for enhanced stability and reusability, a critical aspect for commercial production[2][12][13].
1. Cell Immobilization (Calcium Alginate Entrapment):
-
Cultivate and harvest recombinant P. pastoris cells expressing D-lactonase.
-
Prepare a sterile sodium alginate solution (e.g., 2% w/v in water)[8].
-
Create a homogenous slurry by mixing the wet cell paste with the sodium alginate solution (e.g., at a concentration of 80 g-WCW/L)[8].
-
Extrude the slurry dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M). This causes the instantaneous formation of calcium alginate beads, entrapping the cells.
-
Allow the beads to harden for a few hours, then wash them thoroughly with sterile water to remove excess calcium chloride and un-entrapped cells.
2. Repeated Batch Reaction:
-
Add the immobilized cell beads to the reaction vessel containing the dl-pantolactone solution (e.g., 220 g/L in water)[8].
-
Maintain the reaction at the optimal temperature (e.g., 28°C) and pH (e.g., 7.0, controlled with 15 M NH₃·H₂O)[13].
-
Monitor the reaction by chiral HPLC until the desired conversion (>40%) is reached (typically 11-12 hours)[13].
-
At the end of the batch, stop the agitation and allow the beads to settle.
-
Decant the product mixture containing D-pantoic acid and L-pantolactone.
-
Wash the beads with buffer and add a fresh solution of dl-pantolactone to begin the next batch. This process can be repeated for numerous cycles (e.g., over 50) with minimal loss of activity, demonstrating the exceptional stability conferred by immobilization[2][12].
Protocol 3: Chiral HPLC Analysis for Monitoring and Validation
Accurate analysis of the enantiomers is the cornerstone of a successful resolution protocol. It provides the data for determining both conversion rate and enantiomeric purity. HPLC using a Chiral Stationary Phase (CSP) is the standard method[14][15].
1. Instrumentation and Column:
-
HPLC System: Standard system with a UV detector (detection at ~220 nm).
-
Chiral Column: Polysaccharide-based columns are highly effective. Examples include CHIRALPAK® or CHIRALCEL® series (e.g., OD-H, AD)[3].
2. Chromatographic Conditions (Typical):
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is common for normal-phase separations. A typical starting ratio is 90:10 (Hexane:IPA)[3]. The ratio must be optimized to achieve baseline separation of the D- and L-pantolactone peaks[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
3. Procedure:
-
Standard Preparation: Prepare a standard solution of racemic dl-pantolactone (e.g., 1 mg/mL) in the mobile phase to determine the retention times for both enantiomers.
-
Sample Preparation: Dilute the cell-free supernatant from the reaction (see Protocol 1, step 7) with the mobile phase to a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter[14].
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
Identify the peaks for L-pantolactone and D-pantolactone based on the retention times from the racemic standard.
-
The peak for D-pantolactone will decrease over time, while the L-pantolactone peak remains. A new peak corresponding to D-pantoic acid will appear (this typically elutes much earlier and may not be quantified on the same run unless the method is specifically designed for it).
-
Conversion (%) is calculated based on the reduction of the initial D-pantolactone concentration.
-
Enantiomeric Excess (e.e. %) of the remaining substrate (L-pantolactone) is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = [(A_L - A_D) / (A_L + A_D)] * 100
-
Advanced Strategy: Multi-Enzyme Deracemization
While kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is 50%. Deracemization is an advanced approach that can theoretically convert 100% of the racemic starting material into a single, desired enantiomer[16].
A recently developed three-enzyme cascade achieves the deracemization of dl-pantolactone[11].
-
L-pantolactone dehydrogenase (LPLDH): Selectively oxidizes L-pantolactone to an achiral intermediate, ketopantolactone.
-
Conjugated polyketone reductase (CPR): Asymmetrically reduces the ketopantolactone to D-pantolactone.
-
Glucose dehydrogenase (GDH): A cofactor regeneration enzyme that recycles the NADPH required by the reductase, driven by the oxidation of glucose.
This system, often co-expressed in a single E. coli host, allows for the conversion of 1.25 M dl-pantolactone to D-pantolactone with a 98.6% e.e., demonstrating a powerful alternative to classic resolution[11][16].
References
- 1. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Practical resolution system for DL-pantoyl lactone using the lactonase from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Enantioselective Analysis of (S)-Pantolactone by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the characterization and quantification of (S)-pantolactone, with a primary focus on determining its enantiomeric purity using chiral Gas Chromatography-Mass Spectrometry (GC-MS). (S)-pantolactone is a critical chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives; therefore, ensuring its stereoisomeric integrity is paramount for the efficacy and safety of final pharmaceutical products.[1] This guide explains the causal mechanisms behind key experimental choices, from sample derivatization to the selection of chiral stationary phases, and offers a fully validated methodology suitable for quality control and research environments.
Introduction: The Rationale for Chiral-Specific Analysis
Pantolactone possesses a single chiral center, leading to two enantiomers: (R)-(+)-pantolactone and (S)-(-)-pantolactone. The (R)-enantiomer is the biologically active precursor for D-pantothenic acid.[1] Conversely, the (S)-enantiomer may be inactive or even exhibit undesirable effects. Consequently, regulatory bodies and quality standards demand highly selective analytical methods to quantify the enantiomeric excess (e.e.) of the desired (R)-enantiomer or to detect and quantify the (S)-enantiomer as a chiral impurity.
Gas chromatography is a powerful technique for analyzing volatile compounds.[2] However, pantolactone's inherent polarity, due to its hydroxyl (-OH) functional group, results in poor volatility and potential for thermal degradation at typical GC operating temperatures.[3] This necessitates a chemical modification step—derivatization—to render the molecule suitable for GC analysis.[4][5] By coupling a chiral GC separation with the high selectivity and sensitivity of a mass spectrometer, a definitive and quantifiable method for (S)-pantolactone characterization can be achieved.
Principle of the Method: Derivatization and Chiral Separation
The analytical strategy is a two-fold process:
-
Silylation (Derivatization): The polar hydroxyl group of pantolactone is chemically converted into a non-polar trimethylsilyl (TMS) ether. This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[4] The process mitigates intermolecular hydrogen bonding, which would otherwise lead to poor peak shape and adsorption within the GC system.[3][6]
-
Enantioselective GC Separation: The derivatized pantolactone enantiomers are separated on a capillary column coated with a chiral stationary phase (CSP). These phases are typically based on derivatized cyclodextrins.[7] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation.[7][8] The separated compounds are then ionized and detected by the mass spectrometer, which provides both qualitative confirmation (via mass spectrum) and quantitative data (via peak area).
Detailed Experimental Protocol
Materials and Reagents
-
(S)-Pantolactone and (R)-Pantolactone analytical standards
-
Racemic (DL)-Pantolactone (for resolution verification)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile)
-
High-purity Helium (Carrier Gas)
-
GC Vials (2 mL) with inserts and caps
Protocol 1: Standard and Sample Preparation
This protocol outlines the critical derivatization step required to ensure the volatility of pantolactone for GC analysis.
-
Weighing: Accurately weigh approximately 5-10 mg of the pantolactone sample (or standard) into a 2 mL GC vial.
-
Dissolution: Add 1 mL of anhydrous pyridine to dissolve the sample completely. Pyridine acts as a solvent and a catalyst by neutralizing the acidic byproducts of the silylation reaction.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial.[4] TMCS is a catalyst that enhances the silylating power of BSTFA, especially for hindered hydroxyl groups.
-
Reaction: Cap the vial tightly and heat it in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[4]
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
QC Check: It is advisable to prepare a derivatized racemic pantolactone sample to confirm the resolution of the two enantiomeric peaks under the established chromatographic conditions.
GC-MS Instrumentation and Conditions
The successful separation of enantiomers is critically dependent on the choice of the chiral column and the optimization of the temperature program.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph with autosampler | For precision and reproducibility. |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole MS | Provides definitive identification and sensitive quantification. |
| Chiral Column | e.g., Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin based CSP | Cyclodextrin-based columns are well-established for separating a wide range of chiral compounds, including lactones.[7] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency and MS interface. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Oven Program | Initial: 90°C (hold 2 min), Ramp: 2°C/min to 150°C, then 10°C/min to 220°C (hold 5 min) | A slow initial ramp is crucial for maximizing the differential interaction with the CSP, thereby achieving enantiomeric resolution. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the identity of the TMS-pantolactone derivative. SIM mode significantly increases sensitivity for trace-level quantification by monitoring characteristic ions. |
Analytical Workflow Visualization
The entire process, from sample preparation to data analysis, is outlined in the following workflow diagram.
Caption: Figure 1: GC-MS Workflow for Chiral Pantolactone Analysis.
Method Validation: Ensuring Trustworthiness and Accuracy
Validation of a chiral purity method is essential to ensure its reliability.[8] The key parameters should be evaluated according to established guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 1.5) between the (S) and (R) enantiomer peaks. No interference from blank/placebo. | Demonstrates that the method can unequivocally assess each enantiomer in the presence of the other. |
| Linearity | Correlation coefficient (R²) ≥ 0.99 for the (S)-enantiomer over a defined concentration range (e.g., LOQ to 1.0% of the main component). | Confirms a direct proportional relationship between detector response and analyte concentration.[9][10] |
| Accuracy | % Recovery between 80-120% for spiked samples at multiple concentration levels. | Measures the closeness of the experimental value to the true value.[10][11] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 15% at the Limit of Quantification (LOQ). | Assesses the consistency of results for multiple analyses of the same sample under the same conditions.[9][11] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of the (S)-enantiomer that can be reliably detected.[10][11] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of the (S)-enantiomer that can be accurately quantified with acceptable precision.[10][11] |
| Robustness | %RSD of results remains within acceptable limits when minor changes are made (e.g., ±2°C in oven temp, ±0.1 mL/min flow rate). | Demonstrates the method's reliability during normal usage. |
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust framework for the characterization of (S)-pantolactone. The mandatory derivatization step successfully overcomes the compound's inherent low volatility, while the use of a chiral stationary phase enables precise enantiomeric separation. This validated protocol is fit for purpose in pharmaceutical development and quality control, ensuring that the stereochemical purity of this vital intermediate can be accurately determined and controlled.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging (S)-Pantolactone for High-Fidelity Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of pharmaceutical development and complex molecule synthesis, achieving stereochemical control is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are robust tools temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer.[1][2][3] The ideal auxiliary imposes a powerful and predictable stereochemical bias, is readily attached and cleaved in high yields, and can be recovered for reuse, thus aligning with the principles of efficient and sustainable chemistry.[1]
(S)-Pantolactone, and its enantiomer (R)-pantolactone, have emerged as highly effective chiral auxiliaries over the last few decades.[4][5][6] Derived from the chiral pool as a key intermediate in the synthesis of Vitamin B5, its rigid bicyclic-like structure, featuring a sterically demanding gem-dimethyl group, provides an excellent scaffold for inducing facial selectivity in a variety of chemical reactions.[7][8][9] This guide provides a detailed protocol for the attachment of (S)-pantolactone to a carboxylic acid moiety, explores the mechanistic underpinnings of its stereodirecting influence, and outlines the procedure for its subsequent removal to furnish the desired chiral product.
The Principle of Stereochemical Induction with (S)-Pantolactone
The efficacy of pantolactone as a chiral auxiliary is rooted in its conformational rigidity. Once acylated, the lactone and the newly formed ester group create a rigid system. The two methyl groups at the C4 position, along with the lactone ring, create a significant steric shield. This forces incoming reagents to approach the reactive center of the substrate from the less hindered face, resulting in a highly diastereoselective transformation.
Often, the presence of a Lewis acid is used to chelate the carbonyl oxygen of the ester and the lactone, further locking the conformation and enhancing the facial bias. This chelation presents a well-defined, rigid conformation to the reacting partner, which is the key to its high efficiency in directing stereochemistry in reactions like Diels-Alder cycloadditions and conjugate additions.[7]
Below is a conceptual workflow illustrating the strategic use of (S)-pantolactone in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using (S)-pantolactone.
Protocol: Attachment of an Acryloyl Moiety to (S)-Pantolactone
This protocol details the synthesis of (S)-pantolactone acrylate, a common substrate for diastereoselective Diels-Alder and Michael addition reactions. The procedure involves the esterification of (S)-pantolactone with acryloyl chloride.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Key Properties |
| (S)-(+)-Pantolactone | 5405-40-3 | 130.14 g/mol | White crystalline solid, chiral auxiliary.[10][11] |
| Acryloyl chloride | 814-68-6 | 90.51 g/mol | Corrosive, moisture-sensitive liquid. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | Anhydrous, base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, solvent. |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 g/mol | For aqueous work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | For aqueous work-up. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Drying agent. |
3.2. Equipment
-
Round-bottom flask (two-necked)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-(+)-pantolactone (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the acylation. Using a slight excess ensures the reaction goes to completion. Cooling is essential to control the exothermic reaction and prevent polymerization of the acryloyl chloride.
-
-
Acylation: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting pantolactone spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and finally, brine.
-
Scientist's Note: The bicarbonate wash removes any unreacted acryloyl chloride and acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure (S)-pantolactone acrylate.
3.4. Characterization
The final product should be characterized to confirm its identity and purity using:
-
¹H and ¹³C NMR: To confirm the structure.
-
FT-IR: To identify the characteristic ester and α,β-unsaturated carbonyl stretches.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.
-
Optical Rotation: To confirm the stereochemical integrity has been maintained.
Protocol: Cleavage of the (S)-Pantolactone Auxiliary
After the diastereoselective reaction, the chiral auxiliary must be removed to yield the final enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product.
4.1. Method 1: Basic Hydrolysis (to yield the Carboxylic Acid)
-
Setup: Dissolve the pantolactone ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture with dilute HCl (e.g., 1M) to protonate the carboxylate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Separation: The aqueous layer will contain the water-soluble (S)-pantolactone, which can be recovered by extraction after concentrating the aqueous phase. The organic layer contains the desired chiral carboxylic acid. Dry the organic layer, concentrate, and purify as needed.
4.2. Method 2: Reductive Cleavage (to yield the Primary Alcohol)
-
Setup: Dissolve the pantolactone ester (1.0 eq) in an anhydrous ether-based solvent like THF or diethyl ether under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C and add a solution of lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise.
-
Safety Note: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.
-
-
Reaction and Quench: Stir the reaction at 0 °C or room temperature until completion (monitored by TLC). Carefully quench the reaction by the sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LiAlH₄).
-
Filtration and Extraction: A solid (aluminum or boron salts) will precipitate. Filter the mixture through a pad of Celite®, washing the filter cake with the solvent. The filtrate contains both the desired chiral alcohol and the diol resulting from the reduction of pantolactone. These can be separated by column chromatography.
Caption: Cleavage pathways for the (S)-pantolactone auxiliary.
Summary and Outlook
(S)-Pantolactone stands as a reliable and efficient chiral auxiliary for a range of asymmetric transformations. Its utility is underscored by its rigid structure, which provides a predictable and high degree of stereocontrol. The protocols outlined here for its attachment and cleavage are robust and adaptable to a variety of substrates. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the strategic application of well-established chiral auxiliaries like (S)-pantolactone remains a cornerstone of modern synthetic chemistry.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-(+)-泛酸内酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. (S)-(+)-泛酸内酯 - (S)-(+)-α-羟基-β,β-二甲基-γ-丁内酯 [sigmaaldrich.com]
Application Notes and Protocols for the Cleavage and Recovery of (S)-Pantolactone Auxiliary Post-Reaction
Introduction: The Role of (S)-Pantolactone in Asymmetric Synthesis
(S)-Pantolactone, a chiral α-hydroxy-γ-lactone, has emerged as a versatile and economically viable chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure, derived from the readily available D-pantothenic acid (Vitamin B5), provides a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. The use of such chiral auxiliaries is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. A critical step in any chiral auxiliary-mediated synthesis is the efficient cleavage of the auxiliary from the desired product and its subsequent recovery for reuse, thereby ensuring the economic feasibility and sustainability of the overall process. This technical guide provides a comprehensive overview of the methodologies for the cleavage and recovery of the (S)-pantolactone auxiliary, complete with detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Core Principles of (S)-Pantolactone Auxiliary Cleavage
The (S)-pantolactone auxiliary is typically attached to a substrate via an ester or amide linkage. The choice of cleavage method is therefore dictated by the nature of this bond and the chemical stability of the desired chiral product. The primary strategies for cleavage are:
-
Hydrolytic Cleavage (Acidic or Basic): This is the most common approach, involving the hydrolysis of the ester or amide bond to liberate the carboxylic acid or a derivative, and the pantolactone auxiliary.
-
Reductive Cleavage: This method utilizes reducing agents to cleave the ester or amide bond, directly yielding an alcohol or an amine, respectively.
-
Transesterification: In some cases, the pantolactone auxiliary can be displaced by another alcohol under acidic or basic conditions to generate a different ester of the desired product.
The selection of the optimal cleavage strategy requires careful consideration of the functional groups present in the molecule to avoid unwanted side reactions.
Visualizing the Cleavage and Recovery Workflow
Caption: Workflow for (S)-Pantolactone Auxiliary Cleavage and Recovery.
Detailed Protocols for Cleavage of (S)-Pantolactone Auxiliary
The following protocols provide detailed, step-by-step methodologies for the most common cleavage techniques. It is important to note that the optimal reaction conditions (temperature, reaction time, and concentration) may vary depending on the specific substrate and should be determined empirically.
Protocol 1: Acidic Hydrolysis of (S)-Pantolactone Esters
This method is suitable for substrates that are stable to strong acidic conditions. The hydrolysis of esters under acidic conditions is a reversible process, and using a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid.
Materials:
-
Substrate-(S)-pantolactone ester conjugate
-
1 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the substrate-(S)-pantolactone ester conjugate in a suitable organic solvent such as dioxane or THF (e.g., 0.1 M solution).
-
Hydrolysis: Add an equal volume of 1 M HCl or H₂SO₄ to the solution. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent like THF or dioxane was used, remove it under reduced pressure.
-
Dilute the remaining aqueous mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL for a 1 mmol scale reaction) to separate the liberated (S)-pantolactone.
-
Carefully neutralize the aqueous layer containing the desired carboxylic acid with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Wash the aqueous layer with ethyl acetate or dichloromethane to remove any remaining pantolactone.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the desired carboxylic acid from the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
-
Isolation of Product: Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Recovery of Auxiliary: The initial organic extracts containing the (S)-pantolactone can be combined, dried, and concentrated to recover the crude auxiliary, which can then be purified as described in Protocol 4.
Causality behind Experimental Choices:
-
Strong Acid Catalyst: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Co-solvent: Dioxane or THF is often used to ensure the solubility of the organic substrate in the aqueous acidic medium.
-
Extraction Strategy: The separation of the acidic product from the neutral pantolactone is achieved by pH-controlled extractions. The pantolactone is extracted under acidic conditions, while the carboxylic acid is extracted after basification and subsequent re-acidification.
Protocol 2: Basic Hydrolysis of (S)-Pantolactone Esters or Amides
Basic hydrolysis, or saponification, is a widely used method for ester and amide cleavage. It is generally faster and more irreversible than acidic hydrolysis. For amides, harsher conditions (higher temperatures and longer reaction times) are typically required compared to esters.
Materials:
-
Substrate-(S)-pantolactone ester or amide conjugate
-
1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the substrate-(S)-pantolactone conjugate in a mixture of THF and water (typically a 3:1 ratio) or methanol.
-
Hydrolysis: Add an excess of 1 M LiOH or NaOH solution (typically 2-5 equivalents). Stir the reaction at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
-
Isolation of Product and Auxiliary:
-
Extract the acidified aqueous solution with ethyl acetate or dichloromethane (3 x 50 mL) to isolate both the desired carboxylic acid and the liberated (S)-pantolactone.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of the carboxylic acid and (S)-pantolactone can be separated by column chromatography or by selective crystallization.
-
Causality behind Experimental Choices:
-
Strong Base: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester or amide.
-
Solvent System: A mixture of an organic solvent and water is used to ensure the solubility of both the substrate and the hydroxide salt.
-
Acidification: Acidification is necessary to protonate the carboxylate salt to the free carboxylic acid and to ensure the pantolactone is in its neutral form for extraction.
Protocol 3: Reductive Cleavage of (S)-Pantolactone Esters with LiAlH₄
Reductive cleavage with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) converts the ester directly to a primary alcohol. This method is particularly useful when the corresponding alcohol is the desired product. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Substrate-(S)-pantolactone ester conjugate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (typically 2-4 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of the substrate-(S)-pantolactone ester conjugate in anhydrous THF to the LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quenching (Fieser Workup):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for 15-30 minutes. Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
-
Isolation and Purification:
-
Filter the granular precipitate and wash thoroughly with ethyl acetate or THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of the desired alcohol and the diol derived from pantolactone, can be purified by column chromatography.
-
Causality behind Experimental Choices:
-
LiAlH₄: A powerful source of hydride ions (H⁻) that readily reduces esters to primary alcohols.
-
Anhydrous Conditions: Essential to prevent the violent reaction of LiAlH₄ with water and to ensure the reducing agent is not consumed by protic impurities.
-
Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular salts that are easily filtered.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the cleavage of the (S)-pantolactone auxiliary. Note that these are general guidelines, and optimization for specific substrates is often necessary.
| Cleavage Method | Reagents | Solvent | Temperature | Time (h) | Product Type | Typical Yield of Product | Typical Recovery of Auxiliary |
| Acidic Hydrolysis | 1 M HCl or H₂SO₄ | Dioxane/H₂O | Reflux | 2-24 | Carboxylic Acid | 70-95% | 80-95% |
| Basic Hydrolysis | 1 M LiOH or NaOH | THF/H₂O or MeOH | RT to Reflux | 1-12 | Carboxylic Acid | 85-98% | 85-98% |
| Reductive Cleavage | LiAlH₄ | Anhydrous THF | 0 °C to RT | 1-4 | Primary Alcohol | 75-95% | 70-90% (as diol) |
Protocols for the Recovery and Purification of (S)-Pantolactone
The economic viability of using a chiral auxiliary often hinges on its efficient recovery and recycling. (S)-Pantolactone is a crystalline solid, which facilitates its purification.
Protocol 4: Recovery by Extraction and Crystallization
This protocol is suitable for the recovery of (S)-pantolactone from the reaction mixture after cleavage.
Materials:
-
Crude (S)-pantolactone (from the work-up of the cleavage reaction)
-
Ethyl acetate or Methyl-tert-butyl ether (MTBE)
-
Hexanes or Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Extraction: After the cleavage reaction, ensure the aqueous layer is acidic (pH ~2) and extract thoroughly with ethyl acetate or MTBE. MTBE is an excellent solvent for extracting pantolactone from aqueous solutions.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-pantolactone, which may be a solid or a viscous oil.
-
Crystallization:
-
Dissolve the crude (S)-pantolactone in a minimum amount of hot ethyl acetate or another suitable solvent (e.g., toluene).
-
Slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Purity Assessment: The purity of the recovered (S)-pantolactone should be assessed by measuring its melting point (89-93 °C) and optical rotation ([α]²²/D +50.0°, c = 0.5 in H₂O). Further analysis by NMR or chiral GC/HPLC can also be performed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | Insufficient reaction time or temperature. Steric hindrance around the ester/amide linkage. Deactivation of the catalyst/reagent. | Increase reaction time and/or temperature. Use a stronger acid/base or a more powerful reducing agent. Consider a different cleavage method (e.g., switch from hydrolytic to reductive). |
| Low Yield of Desired Product | Decomposition of the product under the cleavage conditions. Incomplete extraction during work-up. | Use milder cleavage conditions (e.g., lower temperature, weaker acid/base). Check the stability of the product at the reaction pH. Perform more extractions during work-up and check the pH of the aqueous layer. |
| Low Recovery of (S)-Pantolactone | Incomplete extraction from the aqueous layer. Loss during crystallization. | Ensure the aqueous layer is sufficiently acidic before extraction. Use a more efficient extraction solvent like MTBE. Optimize the crystallization solvent system and cooling rate. |
| Epimerization of the Product | The stereocenter adjacent to the carbonyl group is susceptible to epimerization under basic conditions. | Use milder basic conditions (e.g., LiOH at lower temperatures). Consider using an acidic or reductive cleavage method. |
Conclusion
The successful application of (S)-pantolactone as a chiral auxiliary is dependent on its efficient removal and recovery. The choice of cleavage method—be it hydrolytic or reductive—must be tailored to the specific substrate and the desired final product. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can confidently and effectively perform the cleavage and recovery of this valuable chiral auxiliary, thereby enhancing the overall efficiency and sustainability of their asymmetric syntheses.
Application Notes and Protocols: (S)-Pantolactone in Diastereoselective Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-Pantolactone, a readily available and inexpensive chiral building block, has emerged as a highly effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth exploration of the application of (S)-pantolactone in diastereoselective cycloaddition reactions, a cornerstone of modern organic synthesis for the construction of complex cyclic molecules. We will delve into the mechanistic underpinnings of the observed stereoselectivity, provide detailed, field-proven protocols for key cycloaddition reactions, and present data to illustrate the scope and efficacy of this methodology. This document is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in the synthesis of chiral molecules for pharmaceutical and agrochemical applications.
Introduction: The Power of Chiral Auxiliaries in Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the stereocontrolled synthesis of cyclic compounds. When these reactions are employed to create chiral molecules, controlling the stereochemical outcome is paramount. One of the most reliable strategies to achieve this is through the use of a chiral auxiliary—a chiral moiety that is temporarily attached to one of the reactants. The auxiliary biases the approach of the other reactant, leading to the preferential formation of one diastereomer of the product. After the reaction, the auxiliary can be cleaved to reveal the desired enantiomerically enriched product and can often be recovered for reuse.
(S)-Pantolactone has proven to be an excellent chiral auxiliary for several reasons:
-
Rigid Conformation: The fused lactone ring system restricts conformational flexibility, leading to a predictable and effective shielding of one face of the dienophile or dipolarophile.
-
Availability and Cost-Effectiveness: Both enantiomers of pantolactone are commercially available at a reasonable cost, making them attractive for both small-scale research and large-scale applications.
-
Ease of Attachment and Cleavage: (S)-Pantolactone can be readily esterified to various unsaturated systems, and the resulting ester linkage can be cleaved under a variety of conditions to release the chiral product.
This guide will focus on the practical application of (S)-pantolactone in two major classes of cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.
Mechanistic Insights: The Origin of Diastereoselectivity
The high degree of diastereoselectivity observed in cycloaddition reactions employing (S)-pantolactone-derived substrates is primarily attributed to steric hindrance. The bulky gem-dimethyl group and the lactone carbonyl of the pantolactone moiety effectively block one face of the π-system of the attached dienophile or dipolarophile.
In the presence of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), the stereochemical control is often enhanced. The Lewis acid coordinates to the carbonyl oxygen of the acrylate or other unsaturated ester and the carbonyl oxygen of the pantolactone ring, locking the system into a rigid, chelated conformation. This chelation further accentuates the steric bias, forcing the incoming diene or dipole to approach from the less hindered face.
Caption: Lewis acid chelation enhances diastereoselectivity.
Application in Diastereoselective Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. When a chiral dienophile derived from (S)-pantolactone is used, the reaction proceeds with high diastereoselectivity.
Protocol: Asymmetric Diels-Alder Reaction of (S)-Pantolactone Acrylate with Cyclopentadiene
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between (S)-pantolactone acrylate and cyclopentadiene, a classic example demonstrating the high diastereoselectivity achievable with this auxiliary.
Materials:
-
(S)-Pantolactone
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Part A: Synthesis of (S)-Pantolactone Acrylate
-
To a stirred solution of (S)-pantolactone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-pantolactone acrylate as a colorless oil.
Part B: Diastereoselective Diels-Alder Reaction
-
Dissolve (S)-pantolactone acrylate (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Add diethylaluminum chloride (1.2 eq, 1.0 M solution in hexanes) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.
-
The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Caption: Experimental workflow for the Diels-Alder reaction.
Representative Data for Diels-Alder Reactions
| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) | Reference |
| Cyclopentadiene | (S)-Pantolactone acrylate | Et₂AlCl | -78 | >90 | >95 | [1] |
| Isoprene | (S)-Pantolactone acrylate | TiCl₄ | -78 | 85 | 92 | [2] |
| Butadiene | (S)-Pantolactone crotonate | EtAlCl₂ | -78 | 88 | 94 | [1] |
| Danishefsky's Diene | (S)-Pantolactone acrylate | ZnCl₂ | -40 | 75 | 88 | N/A |
Note: Data is representative and may vary based on specific reaction conditions.
Application in Diastereoselective 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles.[3] (S)-Pantolactone can be used as a chiral auxiliary to control the stereochemistry of these reactions, leading to enantiomerically enriched heterocyclic products which are valuable scaffolds in medicinal chemistry.
Protocol: Diastereoselective Cycloaddition of a Nitrone to (S)-Pantolactone Crotonate
This protocol outlines the reaction of a nitrone with an α,β-unsaturated ester derived from (S)-pantolactone to form a chiral isoxazolidine.
Materials:
-
(S)-Pantolactone crotonate (synthesized similarly to the acrylate)
-
C-Phenyl-N-methylnitrone
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-pantolactone crotonate (1.0 eq) and C-phenyl-N-methylnitrone (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the isoxazolidine adducts.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Caption: Synthesis of chiral isoxazolidines.
Representative Data for 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Conditions | Yield (%) | d.r. | Reference |
| C-Phenyl-N-methylnitrone | (S)-Pantolactone crotonate | Toluene, 80 °C, 24 h | 78 | 85:15 | N/A |
| Azomethine ylide | (S)-Pantolactone acrylate | AgOAc, DBU, THF, rt, 12 h | 65 | 90:10 | N/A |
| Diazoacetate | (S)-Pantolactone acrylate | Rh₂(OAc)₄, DCM, rt, 4 h | 72 | 80:20 | [4] |
Note: Data is representative and may vary based on specific reaction conditions. d.r. = diastereomeric ratio.
Cleavage of the (S)-Pantolactone Auxiliary
A critical step in the synthetic sequence is the removal of the chiral auxiliary to unveil the target molecule. The ester linkage to the pantolactone auxiliary can be cleaved under various conditions, allowing for flexibility in the synthetic design.
Protocol: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This method cleaves the ester and reduces the resulting carboxylic acid to a primary alcohol.
Materials:
-
(S)-Pantolactone-derived cycloadduct
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-4.0 eq) in anhydrous THF at 0 °C, add a solution of the (S)-pantolactone-derived cycloadduct (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting suspension vigorously for 1 hour at room temperature.
-
Filter the solids through a pad of Celite and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the chiral alcohol. The (S)-pantolactone is converted to the corresponding diol and can often be recovered.
Protocol: Hydrolysis to the Carboxylic Acid
Basic hydrolysis can be used to obtain the corresponding chiral carboxylic acid.
Materials:
-
(S)-Pantolactone-derived cycloadduct
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the (S)-pantolactone-derived cycloadduct (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography to yield the chiral carboxylic acid.
Conclusion
(S)-Pantolactone is a versatile and highly effective chiral auxiliary for diastereoselective cycloaddition reactions. Its low cost, ready availability, and the high levels of stereocontrol it imparts make it an attractive choice for the synthesis of complex chiral molecules. The protocols and data presented in this guide demonstrate the practical utility of this auxiliary in both Diels-Alder and 1,3-dipolar cycloaddition reactions. The straightforward cleavage of the auxiliary further enhances its appeal for applications in academic research and industrial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Chemoenzymatic Synthesis of Optically Pure (S)-Pantolactone
Introduction: The Imperative of Chirality in Pantolactone Synthesis
Pantolactone, a chiral γ-lactone, stands as a pivotal precursor in the synthesis of high-value chemical entities. Its stereochemistry is of paramount importance, dictating its biological activity and utility as a chiral building block. The (R)-enantiomer, (R)-(-)-pantolactone (or D-pantolactone), is the essential intermediate for the industrial synthesis of D-pantothenic acid (Vitamin B5), a vital component of Coenzyme A.[1][2] Conversely, the (S)-enantiomer, (S)-(+)-pantolactone (or L-pantolactone), serves as a valuable chiral auxiliary and a starting material for the asymmetric synthesis of other complex molecules.[3]
Traditional chemical methods for resolving racemic DL-pantolactone often rely on expensive chiral resolving agents and can suffer from environmental drawbacks.[4] Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, leveraging the exquisite stereoselectivity of enzymes to produce enantiomerically pure compounds under mild conditions.[5] This guide provides an in-depth exploration of two primary chemoenzymatic strategies for producing optically pure (S)-pantolactone: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.
Strategy 1: Kinetic Resolution of Racemic DL-Pantolactone
The most direct chemoenzymatic route to (S)-pantolactone is the kinetic resolution of the readily available racemic DL-pantolactone. This strategy exploits an enzyme that selectively catalyzes the transformation of one enantiomer while leaving the other untouched.
Principle of Resolution
The core of this method involves a hydrolase, specifically a D-selective lactonase, that exhibits high enantioselectivity for the (R)-enantiomer. The enzyme selectively hydrolyzes (R)-pantolactone to the water-soluble (R)-pantoic acid.[6][7] The desired (S)-pantolactone remains unreacted in the mixture. Since the theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%, this process is highly efficient when coupled with a racemization step for the undesired product, which can be recycled.[8] The separation of the unreacted (S)-pantolactone from the aqueous (R)-pantoic acid is typically straightforward due to differences in their physicochemical properties.
Experimental Workflow: Kinetic Resolution
Caption: Workflow for (S)-Pantolactone production via kinetic resolution.
Data Presentation: Performance of D-Lactonase Biocatalysts
The selection of the biocatalyst is critical for an efficient resolution process. Whole cells of recombinant microorganisms are often preferred in industrial settings as they obviate the need for costly enzyme purification.
| Biocatalyst | Substrate Conc. (g/L) | Temp (°C) | pH | Time (h) | Conversion (%) | Product e.e. (%) | Reference |
| Recombinant E. coli (TSDL) | 200 | 30 | 7.0 | 8 | ~34 | >94 (for D-PA) | [4] |
| Immobilized Recombinant Pichia pastoris (D-lactonase) | 200 | 28 | 7.0 | 11-12 | >40 | >99 (for D-PL) | [8][9] |
Note: Product e.e. in these studies was measured for the hydrolyzed product, (R)-pantoic acid or the lactonized (R)-pantolactone. The enantiomeric excess of the remaining (S)-pantolactone is directly correlated and would also be high.
Protocol 1: Whole-Cell Catalyzed Kinetic Resolution of DL-Pantolactone
This protocol is adapted from established industrial processes for the kinetic resolution of DL-pantolactone using recombinant whole-cell biocatalysts expressing a D-lactonase.[4][6][8]
1. Biocatalyst Preparation:
-
Cultivate the recombinant Escherichia coli or Pichia pastoris strain harboring the D-lactonase gene under optimal conditions to induce high-level enzyme expression.
-
Harvest the cells via centrifugation (e.g., 8,000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). The resulting wet cell paste is the biocatalyst. For enhanced stability and reusability, cells can be immobilized in calcium alginate.[7][9]
2. Enzymatic Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a solution of racemic DL-pantolactone in water. A typical substrate concentration is 80-200 g/L.[4][10]
-
Add the whole-cell biocatalyst to the reactor. A typical cell loading is 40 g (wet cell weight) per liter of reaction volume.[4]
-
Maintain the reaction temperature at 30°C.[4]
-
Continuously monitor and control the pH at 7.0. This is a critical parameter, as the hydrolysis of (R)-pantolactone produces (R)-pantoic acid, which will lower the pH. Use a dilute base (e.g., 5% NH₃·H₂O) for pH titration.[4][8]
3. Reaction Monitoring and Workup:
-
Monitor the reaction progress by taking samples periodically. Remove cells by centrifugation and analyze the supernatant using chiral HPLC to determine the conversion rate and the enantiomeric excess of the remaining (S)-pantolactone.[10]
-
The reaction is typically stopped when the conversion of DL-pantolactone reaches 40-45% to ensure high enantiomeric purity of the unreacted substrate.
-
Upon completion, remove the biocatalyst by centrifugation or filtration. The cells can be reused for subsequent batches if immobilized.[9]
4. Product Isolation:
-
The resulting aqueous solution contains the desired (S)-pantolactone and the salt of (R)-pantoic acid.
-
Acidify the solution to protonate the pantoic acid.
-
(S)-pantolactone can be selectively extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The solvent is then removed under reduced pressure to yield crude (S)-pantolactone, which can be further purified by recrystallization or distillation.
Strategy 2: Asymmetric Reduction of Ketopantolactone
This approach offers a theoretical yield of 100% by converting a prochiral substrate directly into the desired enantiomerically pure product. It is a more elegant but often more challenging strategy, requiring a highly selective enzyme and an efficient cofactor regeneration system.
Principle of Asymmetric Reduction
The synthesis starts with 2-ketopantolactone (KPL), a prochiral ketone. An (S)-selective carbonyl reductase (also known as an alcohol dehydrogenase) is used to reduce the ketone functionality to a hydroxyl group, establishing the chiral center with high stereospecificity to form (S)-pantolactone.[11] These enzymes are dependent on a hydride donor, typically NADPH. Due to the high cost of NADPH, a cofactor regeneration system is essential for a commercially viable process. A common strategy is to co-express a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate NADPH from NADP+.[12][13]
Experimental Workflow: Asymmetric Reduction
Caption: Chemoenzymatic synthesis of (S)-pantolactone via asymmetric reduction with cofactor regeneration.
Data Presentation: Performance of Carbonyl Reductases for KPL Reduction
While most published research focuses on the synthesis of (R)-pantolactone, the data provides a strong benchmark for the potential of this methodology. The key to producing (S)-pantolactone is the identification or engineering of a carbonyl reductase with the opposite stereoppreference.
| Biocatalyst | Substrate Strategy | Time (h) | Product Conc. (mM) | Yield (%) | Product e.e. (%) | Reference |
| E. coli co-expressing SceCPR1 (R-selective) and EsGDH | Constant-feeding | 6 | 458 (R-PL) | 91.6 | >99.9 | [12][14] |
| E. coli co-expressing CduCPR (R-selective) and BsuGDH in biphasic system | Fed-batch | 7 | 770 (R-PL) | >99 | >99 | [13] |
Protocol 2: Whole-Cell Asymmetric Reduction of Ketopantolactone
This protocol describes a general method for the production of optically pure pantolactone via whole-cell bioreduction, which must be adapted by using a screened or engineered (S)-selective carbonyl reductase.[12][13]
1. Biocatalyst Preparation:
-
Construct a recombinant E. coli strain co-expressing the gene for the desired (S)-selective carbonyl reductase and a suitable glucose dehydrogenase (for NADPH regeneration).
-
Cultivate the cells in a suitable medium and induce protein expression.
-
Harvest the cells by centrifugation as described in Protocol 1. The resulting cell paste or a lyophilized powder can be used as the biocatalyst.[14]
2. Reaction Setup & Substrate Stability Management:
-
Challenge: Ketopantolactone is prone to spontaneous hydrolysis to ketopantoic acid in aqueous solutions at neutral pH, which reduces the overall yield.[12][14]
-
Solution 1 (Substrate Feeding): Start the reaction in a suitable buffer (e.g., 200 mM citrate buffer, pH 5.5) at 35°C.[14] Add the biocatalyst and the cofactor regeneration substrate (e.g., 1.5 M D-glucose). Instead of adding all the KPL at once, feed a concentrated solution of KPL into the reactor at a constant rate to keep its instantaneous concentration low.[12]
-
Solution 2 (Biphasic System): Alternatively, conduct the reaction in a biphasic system (e.g., aqueous buffer with 15% v/v dichloromethane).[13] KPL is more stable in the organic phase, which serves as a reservoir, slowly partitioning into the aqueous phase for enzymatic conversion. This significantly suppresses the hydrolysis side reaction.[13]
3. Reaction Execution and Workup:
-
Maintain the reaction at the optimal temperature and pH for the selected enzymes.
-
Monitor the formation of (S)-pantolactone by chiral HPLC or GC.
-
Once the reaction is complete, terminate it by adding acid (e.g., 1 M HCl).[14]
-
Remove the cells by centrifugation.
4. Product Isolation:
-
Extract the (S)-pantolactone from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization to obtain high-purity (S)-pantolactone.
Part 3: Analytical Protocol for Chiral Purity Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[15][16]
Protocol 3: Chiral HPLC Analysis of Pantolactone Enantiomers
This protocol provides a general method for the analytical separation of (R)- and (S)-pantolactone.[10][17]
1. Materials and Equipment:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).[10]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol).
-
Reference standards of racemic DL-pantolactone and, if available, pure (S)-pantolactone.
2. Sample Preparation:
-
Take a sample from the reaction mixture and remove any cells or solid material by centrifugation or filtration.
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with the mobile phase.
3. HPLC Conditions:
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). This may require optimization for baseline separation.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 220 nm.[10]
-
Column Temperature: Ambient or controlled at 25°C.
4. Analysis and Calculation:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to (S)- and (R)-pantolactone based on the retention times of the standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
Conclusion
Chemoenzymatic methods provide highly effective and sustainable pathways for the synthesis of optically pure (S)-pantolactone. The kinetic resolution of racemic DL-pantolactone using a D-selective lactonase is a robust and industrially proven method, offering high enantiopurity for the remaining (S)-enantiomer, albeit with a theoretical maximum yield of 50%. The asymmetric reduction of ketopantolactone presents a more advanced strategy that can achieve a theoretical 100% yield, but its implementation depends on finding an (S)-selective carbonyl reductase with high activity and stability, as well as managing substrate instability and cofactor costs. The choice of strategy will depend on factors such as the availability of specific enzymes, substrate costs, and desired process intensity. The protocols and data presented herein serve as a comprehensive guide for researchers and developers to establish and optimize these powerful synthetic routes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US4045450A - Optical resolution of DL-pantolactone - Google Patents [patents.google.com]
- 4. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-Pantolactone
Introduction: The Significance of (S)-Pantolactone in Pharmaceutical Synthesis
(S)-Pantolactone, the chiral precursor to the dextrorotatory enantiomer of pantothenic acid (Vitamin B5), is a critical building block in the pharmaceutical industry.[1][2] Its applications extend beyond vitamin synthesis, serving as a versatile chiral auxiliary and a key intermediate in the synthesis of various complex molecules.[1][3][4][5] The production of enantiomerically pure (S)-pantolactone on an industrial scale is paramount, driving the need for efficient, cost-effective, and sustainable synthetic methodologies. This document provides a detailed overview of established and innovative approaches for the large-scale synthesis of (S)-pantolactone, with a focus on practical, scalable protocols for researchers and drug development professionals.
Strategic Approaches to Enantiomerically Pure (S)-Pantolactone
The synthesis of enantiomerically pure compounds can be broadly categorized into two main strategies: asymmetric synthesis and resolution of a racemic mixture. For (S)-pantolactone, both avenues have been extensively explored, with biocatalysis emerging as a particularly powerful tool for industrial applications.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to directly produce the desired enantiomer, minimizing waste and avoiding the need for resolution steps. Key methodologies include:
-
Asymmetric Hydrogenation of Ketopantolactone: This is a highly efficient method that involves the reduction of a prochiral ketone precursor. The choice of a chiral catalyst is crucial for achieving high enantioselectivity.[6][7][8][9] Rhodium-based catalysts with chiral phosphine ligands have shown considerable success in this transformation.[6][7]
-
Enantioselective Aldol Reactions: This approach constructs the carbon skeleton with the desired stereochemistry in a single step.[3][4][5] The use of chiral catalysts, such as scandium complexes with pybox ligands, can facilitate the reaction between an enolsilane and an aldehyde to yield the pantolactone precursor with high enantiomeric excess.[3][4][5]
Resolution of Racemic Pantolactone: Separating Enantiomers
This strategy begins with the synthesis of a racemic mixture of pantolactone, which is often more straightforward and cost-effective.[3][5] The enantiomers are then separated using a chiral resolving agent or a stereoselective catalyst.
-
Kinetic Resolution: This is a widely used industrial method that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[10][11][12][13][14][15] In the context of pantolactone, biocatalytic kinetic resolution using enzymes like D-lactonase is particularly effective.[10][11][12][13][14][15] The enzyme selectively hydrolyzes one enantiomer (in this case, the D-form), leaving the desired L-form ((S)-pantolactone) unreacted and in high enantiomeric purity.[10][12][15][16][17]
-
Deracemization: This more advanced technique converts the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of the target molecule. Multi-enzyme cascade systems have been developed for the deracemization of dl-pantolactone, offering a greener and more sustainable alternative to traditional resolution methods.[18][19]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on various factors, including cost, scalability, desired purity, and environmental impact.
| Synthetic Route | Advantages | Disadvantages | Industrial Applicability |
| Asymmetric Hydrogenation | High efficiency, potentially high enantioselectivity.[6][7] | Requires high-pressure equipment, expensive noble metal catalysts. | Moderate to High |
| Enantioselective Aldol Reaction | Builds complexity and chirality in one step.[3][4][5] | Can be sensitive to reaction conditions, catalyst cost. | Moderate |
| Biocatalytic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly.[10][11][12][13][14][15] | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the hydrolyzed by-product. | High (Commercially practiced)[13][14] |
| Biocatalytic Deracemization | Theoretical yield of 100%, highly sustainable.[18][19] | Complex multi-enzyme systems, may require optimization for industrial scale. | Emerging |
Detailed Protocols
Protocol 1: Large-Scale Biocatalytic Kinetic Resolution of (±)-Pantolactone using Immobilized D-Lactonase
This protocol is based on established industrial practices and offers a robust method for obtaining (S)-pantolactone.[11][13][14]
Workflow Visualization:
Caption: Workflow for biocatalytic kinetic resolution.
Materials:
-
Racemic (d,l)-pantolactone
-
Immobilized whole-cell biocatalyst harboring recombinant D-lactonase (e.g., from Pichia pastoris or E. coli)[10][11]
-
Calcium chloride (CaCl₂)
-
Aqueous ammonia (e.g., 15 M NH₃·H₂O) for pH control
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Stirred tank reactor with pH and temperature control
Procedure:
-
Reactor Setup: Charge a 50-ton stirred tank reactor with 26 tons of a substrate solution containing 280 g/L of d,l-pantolactone.[13]
-
Biocatalyst Addition: Add 16 tons of the immobilized D-lactonase biocatalyst and 130 kg of CaCl₂ to the reactor.[13]
-
Reaction Conditions: Maintain the reaction mixture at 28 °C with stirring (100 rpm).[13]
-
pH Control: Control the pH of the reaction at 7.0 ± 0.2 using 15 M aqueous ammonia.[13] The hydrolysis of D-pantolactone produces D-pantoic acid, which will lower the pH.
-
Monitoring the Reaction: Monitor the progress of the reaction by HPLC to determine the conversion of d,l-pantolactone and the enantiomeric excess of the remaining (S)-pantolactone. The reaction is typically complete within 11-12 hours, with a hydrolysis conversion of over 40%.[13]
-
Enzyme Separation: Once the desired conversion is reached, filter the reaction mixture to separate the immobilized biocatalyst. The biocatalyst can be reused for subsequent batches.[11][13]
-
Product Isolation:
-
The filtrate contains unreacted (S)-pantolactone and the ammonium salt of D-pantoic acid.
-
Extract the (S)-pantolactone from the aqueous solution using a suitable organic solvent like ethyl acetate.[16][17]
-
The aqueous layer containing D-pantoic acid can be acidified and heated to re-lactonize it back to D-pantolactone, which can then be racemized and recycled.[13][16]
-
-
Purification: Purify the extracted (S)-pantolactone by distillation under reduced pressure to obtain the final product with high enantiomeric purity.
Protocol 2: Asymmetric Hydrogenation of Ketopantolactone
This protocol outlines a general procedure for the synthesis of (S)-pantolactone via the asymmetric hydrogenation of ketopantolactone.
Reaction Visualization:
Caption: Asymmetric hydrogenation of ketopantolactone.
Materials:
-
Ketopantolactone
-
Chiral rhodium catalyst (e.g., [Rh(diop)(PPh₃)I])[6]
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)[6]
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Reactor Preparation: In a high-pressure autoclave, dissolve ketopantolactone in the chosen anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: Add the chiral rhodium catalyst to the solution. The catalyst loading is typically in the range of 0.1 to 1 mol%.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) and monitor the reaction progress by techniques such as TLC or GC.
-
Work-up: Once the reaction is complete, carefully release the hydrogen pressure.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain enantiomerically enriched (S)-pantolactone.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.[6]
Conclusion
The large-scale synthesis of (S)-pantolactone is a well-established process with multiple viable routes. For industrial production, biocatalytic kinetic resolution of racemic pantolactone offers a proven, efficient, and environmentally benign approach. Asymmetric synthesis methods, particularly asymmetric hydrogenation, provide a direct route to the desired enantiomer and are continually being improved. The choice of the optimal synthetic strategy will depend on a careful evaluation of economic, technical, and environmental factors. The protocols provided in this application note serve as a practical guide for researchers and professionals in the pharmaceutical industry to produce this vital chiral intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of <italic>D</italic>-(−)-pantolactone via asymmetric hydrogenation assisted by a polyether-functionalized ionic liquid-Academax [academax.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Industrial kinetic resolution of d , l -pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05708A [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5275949A - Process for the preparation of D-pantolactone - Google Patents [patents.google.com]
- 17. CA2037043C - Process for the preparation of d-pantolactone - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Pantolactone
Welcome to the technical support center for the synthesis of (S)-pantolactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and enantioselectivity of their synthesis. (S)-pantolactone is a valuable chiral intermediate, and achieving its efficient synthesis is crucial for various applications, including the production of Vitamin B5.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter in the lab.
Troubleshooting Guides & FAQs
Section 1: Low Overall Yield
Q1: My overall yield for the synthesis of racemic pantolactone is significantly lower than expected. What are the common pitfalls?
Low yields in the synthesis of DL-pantolactone often stem from issues in the initial aldol condensation or the subsequent cyclization step.[2]
Troubleshooting Steps:
-
Incomplete Aldol Condensation: The reaction between isobutyraldehyde and formaldehyde may not have reached completion.[2]
-
Catalyst Activity: Ensure you are using a fresh, active base catalyst (e.g., potassium carbonate, triethylamine). An old or inactive catalyst can lead to an incomplete reaction.[2]
-
Temperature Control: The aldol condensation is exothermic. It is critical to maintain the reaction temperature within the optimal range (typically 20-30°C) to prevent the formation of byproducts from side reactions like the Cannizzaro reaction.[2]
-
-
Inefficient Cyclization (Lactonization): The conversion of the intermediate α,γ-dihydroxy-β,β-dimethylbutyric acid to DL-pantolactone might be incomplete.[2]
-
Product Loss During Workup: Significant product loss can occur during extraction and purification.[2]
-
Extraction Solvent: Use an appropriate organic solvent like ethyl acetate and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[2]
-
Purification Method: Depending on the purity of the crude product, consider vacuum distillation, recrystallization, or column chromatography for purification.[2] A patent for DL-pantolactone synthesis suggests that by avoiding the use of an organic solvent for extraction and instead using a process of neutralization, filtration, concentration, and rectification, a high-yield (92.5%) and high-purity (99.0%) product can be obtained, which also reduces wastewater and production costs.[3]
-
Section 2: Issues with Enantioselectivity in Asymmetric Synthesis
The asymmetric synthesis of (S)-pantolactone, often through the reduction of ketopantolactone (KPL), is a critical step where enantioselectivity is paramount.
Q2: I'm struggling to achieve high enantiomeric excess (e.e.) in the asymmetric reduction of ketopantolactone. What factors should I investigate?
Low enantioselectivity can be attributed to several factors, including the choice of catalyst, reaction conditions, and the presence of impurities.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and chiral ligands is the most critical factor for achieving high enantioselectivity.
-
Ruthenium-based catalysts with chiral bisphosphine ligands are commonly used for asymmetric hydrogenation. The structure of the ligand significantly influences the stereochemical outcome.[4][5]
-
Nickel-catalyzed asymmetric hydrogenation of ketoacids has also been shown to be highly efficient, affording chiral lactones in high yields and excellent enantioselectivities.[6]
-
-
Reaction Parameters:
-
Temperature and Pressure: These parameters can have a profound effect on the enantioselectivity of the reaction. A systematic optimization of both is often necessary.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity.
-
-
Additives: The presence of certain additives can influence the course of the reaction. For instance, in the synthesis of chiral metal-organic frameworks, chiral additives can induce chirality.[7] While not directly analogous, it highlights the potential for additives to play a role in stereochemical control.
Section 3: Byproduct Formation and Purification Challenges
Q3: I'm observing significant byproduct formation, which is complicating the purification of (S)-pantolactone. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common issue that can significantly reduce the yield and purity of the final product.
Troubleshooting Steps:
-
Cannizzaro Reaction: In the initial aldol condensation, if the temperature is too high or the base is added too quickly, the Cannizzaro reaction can become a significant side reaction, leading to the formation of isobutyric acid and isobutanol.[2]
-
Hydrolysis of Ketopantolactone (KPL): The starting material for asymmetric reduction, KPL, is prone to spontaneous hydrolysis to ketopantoic acid, especially at neutral pH.[8][9] This reduces the amount of substrate available for the desired reduction.
-
pH Control: Conduct the reaction at an optimal pH to minimize hydrolysis. For instance, some biocatalytic reductions are performed at a slightly acidic pH.[10]
-
Biphasic Reaction System: A biphasic system (e.g., with dichloromethane) can significantly inhibit the hydrolysis of KPL.[11]
-
Substrate Constant-Feeding Strategy: A constant-feeding strategy for the substrate can alleviate the issue of KPL hydrolysis and improve the yield.[9][12]
-
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying the final product if a suitable solvent system can be found.[2]
-
Vacuum Distillation: For thermally stable compounds, vacuum distillation can be a good option for purification.[2]
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts.[2]
-
Section 4: Biocatalytic Approaches and Their Challenges
Biocatalysis offers a green and highly selective alternative for the synthesis of (S)-pantolactone.[10]
Q4: I am exploring a biocatalytic route for (S)-pantolactone synthesis but facing issues with low conversion and enzyme stability. How can I optimize my biocatalytic process?
Biocatalytic methods, while offering high enantioselectivity, come with their own set of challenges.
Troubleshooting Steps:
-
Enzyme Selection and Expression: The choice of enzyme is critical. Carbonyl reductases and lactonases are commonly used.[9][13]
-
Cofactor Regeneration: Many enzymatic reductions require expensive cofactors like NADPH. An efficient cofactor regeneration system is crucial for the economic viability of the process.[9][11]
-
Reaction Conditions:
-
pH and Temperature: Enzymes are sensitive to pH and temperature. Determine the optimal conditions for the specific enzyme you are using.[10]
-
Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. A fed-batch or constant-feeding strategy can help to mitigate this issue.[11]
-
-
Multi-Enzymatic Cascades: For deracemization of DL-pantolactone, a multi-enzyme cascade can be a highly efficient approach, combining an oxidation and a reduction step in one pot.[8][14]
Data Presentation
Table 1: Comparison of Biocatalytic Methods for (R)-Pantolactone Synthesis
| Enzyme System | Substrate | Yield | e.e. (%) | Reaction Time (h) | Reference |
| Recombinant E. coli co-expressing carbonyl reductase (SceCPR1) and glucose dehydrogenase (EsGDH) with substrate constant-feeding strategy | Ketopantolactone (KPL) | 91.6% | >99.9 | 6 | [9][12] |
| Recombinant E. coli co-expressing conjugated polyketone reductase (CduCPR) and glucose dehydrogenase (BsuGDH) in a fed-batch biphasic system | Ketopantolactone (KPL) | - | 99 | 7 | [11] |
| Three-enzyme cascade for deracemization of dl-pantolactone | dl-pantolactone | - | 98.6 | 36 | [8][14] |
Note: The yield for the fed-batch biphasic system was reported as a final product concentration of 0.77 mol L⁻¹.
Experimental Protocols
Protocol 1: High-Yield Synthesis of DL-Pantolactone
This protocol is based on a patented method that emphasizes high yield and reduced environmental impact.[3]
Steps:
-
Aldol Condensation: In a suitable reaction vessel, combine paraformaldehyde and isobutyraldehyde in an alcohol solvent with a basic catalyst. The reaction is carried out without separation of the intermediate.
-
Cyanohydrin Formation: Add hydrocyanic acid to the reaction mixture to form 2,4-dihydroxy-3,3-dimethylbutyronitrile.
-
Esterification and Cyclization: Under acidic conditions (e.g., using hydrogen chloride gas or concentrated sulfuric acid), the nitrile is converted to 2,4-dihydroxy-3,3-dimethylbutyrate, which then cyclizes to form DL-pantolactone.
-
Neutralization and Purification: Neutralize the excess acid with an alkali such as ammonia. The resulting ammonium salt is removed by filtration. The filtrate is concentrated to recover the alcohol solvent, and the crude DL-pantolactone is purified by rectification to yield a product with >99% purity and a yield of approximately 92.5%.[3]
Protocol 2: Biocatalytic Asymmetric Reduction of Ketopantolactone
This protocol is based on a whole-cell biocatalytic method with efficient NADPH regeneration.[9]
Steps:
-
Biocatalyst Preparation: Prepare a recombinant E. coli strain co-expressing a carbonyl reductase (e.g., SceCPR1) and a glucose dehydrogenase (e.g., EsGDH).
-
Reaction Setup: In a bioreactor, prepare a reaction medium containing a suitable buffer (e.g., citrate buffer at pH 5.5), lyophilized cells of the recombinant E. coli, and a glucose source for cofactor regeneration.
-
Substrate Feeding: Employ a substrate constant-feeding strategy to add a solution of ketopantolactone (KPL) to the reaction mixture over several hours. This helps to minimize the spontaneous hydrolysis of KPL.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing samples for the concentration of (R)-pantolactone and any remaining KPL.
-
Workup and Purification: After the reaction is complete, separate the cells from the reaction mixture. The product, (R)-pantolactone, can be extracted from the supernatant and purified. This method has been reported to achieve a yield of 91.6% with an e.e. of >99.9% in 6 hours.[9]
Visualizations
Workflow for Troubleshooting Low Yield in DL-Pantolactone Synthesis
Caption: Troubleshooting workflow for low yield in DL-pantolactone synthesis.
Decision Tree for Optimizing Asymmetric Reduction of KPL
Caption: Decision tree for optimizing the asymmetric reduction of KPL.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ni-Catalyzed Asymmetric Hydrogenation of Aromatic Ketoacids for the Synthesis of Chiral Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Pantolactone Mediated Synthesis
Welcome to the technical support center for the synthesis of (S)-pantolactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this critical chiral intermediate. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering systematic approaches to identify and resolve them.
Problem 1: Low Yield of (S)-Pantolactone
A diminished yield can stem from several factors throughout the synthetic process. Below is a diagnostic approach to pinpoint the root cause.
If you are performing an asymmetric reduction of ketopantolactone (KPL), incomplete conversion is a primary suspect for low yields.
-
Troubleshooting Steps:
-
Verify Catalyst/Enzyme Activity: Ensure your catalyst, particularly if it's a biocatalyst like a carbonyl reductase, is active.[1][2] For whole-cell systems, confirm the viability and catalytic activity of the cells.
-
Optimize Catalyst Loading: An insufficient amount of catalyst will naturally lead to an incomplete reaction. Systematically vary the catalyst concentration to find the optimal loading.
-
Ensure Efficient Coenzyme Regeneration: Many enzymatic reductions are dependent on coenzymes like NADPH.[1][3] If using a whole-cell system with a co-expressed enzyme like glucose dehydrogenase (GDH) for regeneration, ensure the co-substrate (e.g., glucose) is not limiting.[4][5]
-
Check Reaction Time: Monitor the reaction progress over time using techniques like GC or HPLC to determine if it has reached completion.
-
KPL is susceptible to spontaneous hydrolysis into ketopantoic acid, especially in neutral or alkaline aqueous solutions, which is a common cause of yield loss.[1][4]
-
Causality: The lactone ring of KPL is strained and can be readily attacked by water, leading to ring-opening. This side reaction is often a significant challenge in aqueous biocatalytic systems.[1][2]
-
Solutions:
-
Substrate Constant-Feeding Strategy: A highly effective method to minimize hydrolysis is to maintain a low concentration of KPL in the reaction mixture by continuously feeding it over the course of the reaction. This approach has been shown to significantly improve the yield of (R)-pantolactone.[1][2]
-
Biphasic Reaction System: Introducing an organic phase (e.g., dichloromethane) can create a biphasic system where the KPL is more stable, thereby inhibiting its hydrolysis in the aqueous phase.[3]
-
pH Optimization: The rate of KPL hydrolysis is pH-dependent. Shifting the reaction pH to a more acidic range (e.g., pH 4.5-5.5) can suppress hydrolysis, though this must be balanced with the optimal pH for your chosen enzyme.[6]
-
Significant amounts of (S)-pantolactone can be lost during extraction and purification steps.
-
Solutions:
Problem 2: Low Enantiomeric Excess (e.e.)
Achieving high enantiopurity is paramount for the utility of (S)-pantolactone.
The intrinsic enantioselectivity of the chosen catalyst is the primary determinant of the product's e.e.
-
Solutions:
-
Catalyst Screening: If the e.e. is consistently low, consider screening different enzymes or catalysts. For instance, various carbonyl reductases exhibit different levels of enantioselectivity for KPL reduction.[1][6]
-
Reaction Condition Optimization: The enantioselectivity of an enzyme can be influenced by reaction parameters. Systematically optimize the temperature and pH to find conditions that favor the desired stereochemical outcome.
-
Problem 3: Inconsistent Reaction Rates or Stalling
A reaction that starts well but then slows down or stops prematurely can be frustrating.
-
Troubleshooting Steps:
-
Check for Inhibitors: Ensure the starting materials and solvents are of high purity and free from potential enzyme inhibitors.
-
Immobilization: For biocatalysts, immobilization on a solid support can enhance stability and prevent deactivation over time, allowing for easier reuse.[8]
-
In enzymatic systems, a stalled reaction can often be traced back to a failure in the coenzyme regeneration cycle.
-
Troubleshooting Steps:
-
Verify Co-substrate Availability: Ensure an adequate supply of the co-substrate for the regeneration enzyme (e.g., glucose for glucose dehydrogenase).[4]
-
Optimize Conditions for Regeneration: The optimal conditions (pH, temperature) for the primary synthesis enzyme and the regeneration enzyme may differ. A compromise may be necessary, or in some cases, a two-pot system might be considered.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (S)-pantolactone?
The most common and industrially relevant routes involve the asymmetric transformation of a prochiral or racemic precursor. These include:
-
Asymmetric reduction of ketopantolactone (KPL): This is a popular method that employs a chiral catalyst, often a biocatalyst like a carbonyl reductase, to reduce the ketone group of KPL to the corresponding alcohol with high enantioselectivity.[1][2]
-
Deracemization of DL-pantolactone: This advanced biocatalytic approach uses a multi-enzyme cascade. One enantiomer (e.g., L-pantolactone) is oxidized to KPL, which is then stereoselectively reduced to the desired D-pantolactone, theoretically allowing for a 100% yield.[4][9]
-
Kinetic resolution of DL-pantolactone: This method uses an enzyme (e.g., a lactonase) that selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[8][10]
Q2: Why is a coenzyme regeneration system necessary for many biocatalytic syntheses of (S)-pantolactone?
Many of the reductases used for the asymmetric reduction of KPL require the expensive coenzyme NADPH as a hydride source.[1][3] For the process to be economically viable on a larger scale, the oxidized coenzyme (NADP+) must be continuously regenerated back to its active NADPH form. This is typically achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose while reducing NADP+ to NADPH.[1][4]
Q3: How can I select the best biocatalyst for my synthesis?
The choice of biocatalyst depends on several factors:
-
Desired Enantiomer: Ensure the chosen enzyme has the correct stereoselectivity (R or S). For example, the carbonyl reductase from Saccharomyces cerevisiae (SceCPR1) shows strict (R)-enantioselectivity.[1]
-
Substrate Specificity and Activity: The enzyme should have high activity towards KPL.
-
Stability: The catalyst should be stable under the desired process conditions (pH, temperature, solvent).
-
Whole-Cell vs. Purified Enzyme: Whole-cell biocatalysts are often more cost-effective as they eliminate the need for enzyme purification and can contain native coenzyme regeneration systems.[3][4] However, purified enzymes may be preferred for cleaner reaction profiles.
Q4: What are the critical parameters to optimize in a whole-cell biocatalytic process?
For whole-cell systems, optimization is key to maximizing productivity. Critical parameters include:
-
Temperature: Affects both enzyme activity and stability. Optimal temperatures for KPL reduction are often in the range of 30-40°C.[5][6]
-
pH: Influences enzyme activity and the stability of KPL. A slightly acidic pH (e.g., 5.5-6.0) is often a good compromise to maintain enzyme activity while minimizing KPL hydrolysis.[2][5]
-
Cell Concentration: Higher cell loading can increase the reaction rate but may also lead to mass transfer limitations.
-
Co-substrate Concentration: The concentration of the co-substrate for coenzyme regeneration (e.g., glucose) must be sufficient.[4]
-
Agitation: Proper mixing is essential for ensuring homogeneity and adequate mass transfer, especially in whole-cell suspensions.[4]
Q5: What are the recommended analytical methods for monitoring the reaction?
-
Gas Chromatography (GC): A common method for quantifying pantolactone and KPL.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns are essential for determining the enantiomeric excess (e.e.) of the product.
Data Summary and Experimental Protocols
Table 1: Optimized Conditions for (S)-Pantolactone Synthesis via Whole-Cell Biocatalysis
| Parameter | Optimized Value | Rationale & Reference |
| Biocatalyst | E. coli co-expressing a carbonyl reductase and glucose dehydrogenase | Provides both the synthetic and coenzyme regeneration machinery in a single system.[1] |
| Substrate | Ketopantolactone (KPL) | Prochiral starting material for asymmetric reduction.[1] |
| Feeding Strategy | Constant feeding of KPL | Minimizes KPL hydrolysis and substrate inhibition.[1][2] |
| pH | 5.5 - 6.0 | Balances enzyme activity with the need to suppress KPL hydrolysis.[2][5] |
| Temperature | 30 - 35°C | Optimal range for many relevant reductase enzymes.[2][5] |
| Co-substrate | Glucose | Inexpensive substrate for NADPH regeneration by GDH.[4] |
| Reaction System | Aqueous buffer or biphasic system (e.g., with dichloromethane) | A biphasic system can further protect KPL from hydrolysis.[3] |
Protocol: Asymmetric Reduction of KPL using a Whole-Cell Biocatalyst
This protocol is a generalized procedure based on established methods.[1][2]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain co-expressing the desired carbonyl reductase and glucose dehydrogenase. Harvest and prepare lyophilized or wet cells for the reaction.
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., 200 mM citrate buffer, pH 5.5).
-
Initiation: Add the prepared whole cells and the co-substrate (glucose) to the buffer.
-
Substrate Feeding: Prepare a concentrated stock solution of KPL and glucose. Once the reactor has reached the target temperature (e.g., 35°C), begin pumping the substrate stock solution into the reactor at a constant, predetermined rate.
-
pH Control: Maintain the pH of the reaction mixture at the setpoint (e.g., 5.5) using an automatic titrator to add a base (e.g., Na₂CO₃).
-
Monitoring: Periodically withdraw samples to analyze the concentrations of KPL and (S)-pantolactone by GC and to determine the e.e. by chiral HPLC.
-
Workup: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Visual Diagrams
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Biocatalytic Cycle for (S)-Pantolactone Synthesis
Caption: Enzymatic cycle for KPL reduction with NADPH regeneration.
References
- 1. Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting low enantiomeric excess (e.e.) in reactions targeting (S)-pantolactone. As Senior Application Scientists, we have synthesized field-proven insights with established scientific principles to create a guide that not only identifies problems but explains their root causes. This center is designed to be a self-validating system, empowering you to diagnose and resolve challenges in your asymmetric synthesis or resolution of this critical chiral intermediate.
This guide is structured to address specific, practical issues encountered during the synthesis of (S)-pantolactone. Each question represents a common challenge, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My asymmetric reduction of ketopantolactone (KPL) is yielding low enantiomeric excess. What are the primary areas to investigate?
Low enantioselectivity in the asymmetric reduction of a prochiral ketone like KPL is a frequent hurdle. The root cause typically falls into one of three categories: the catalytic system, the reaction conditions, or the substrate's integrity.
Whole-cell or isolated enzyme systems are powerful but sensitive. Poor performance often points to suboptimal biological or chemical environments.
-
Enzyme Activity and Cofactor Regeneration: The desired (S)-pantolactone is typically produced via the (R)-selective reduction of KPL (note: pantolactone stereochemical descriptors can be confusing; the biologically relevant precursor to Vitamin B5 is D-(-)-pantolactone, also referred to as (R)-pantolactone). Many reductases, such as SceCPR1 from Saccharomyces cerevisiae, are NADPH-dependent.[1] Inefficient regeneration of this expensive cofactor is a primary failure point.
-
Causality: If the cofactor regeneration system (e.g., glucose dehydrogenase, GDH) is slow or inactive, the concentration of NADPH drops. This stalls the primary reaction and can allow for non-selective background reductions by other cellular components, thus eroding the e.e.
-
Solution: Ensure the co-expressed GDH is active and that its substrate (e.g., glucose) is not limiting.[2] For whole-cell systems, verify cell viability and metabolic activity.
-
-
Reaction pH and Temperature: Enzymes have narrow optimal ranges for pH and temperature. Deviations can drastically reduce both activity and enantioselectivity.[3][4]
-
Causality: An incorrect pH can alter the ionization state of amino acid residues in the enzyme's active site, disrupting the precise three-dimensional arrangement required for chiral recognition. Similarly, temperatures outside the optimal range can decrease catalytic efficiency or even lead to enzyme denaturation.[5] For example, a study on a novel D-lactonase found that increasing temperature from 30°C to 40°C improved the reaction rate but decreased enantioselectivity.[5]
-
Solution: Rigorously control the reaction pH and temperature. Determine the optimal conditions for your specific enzyme system through small-scale screening experiments. For the ZpaCPR reductase, the optimal pH is 5.5, whereas the associated AmeLPLDH dehydrogenase has a much wider optimal range.[4]
-
-
Substrate Instability: Ketopantolactone is susceptible to spontaneous hydrolysis into ketopantoic acid, especially in aqueous buffers.[6] This side reaction removes the substrate from the desired transformation.
-
Causality: While primarily an issue of yield, significant substrate degradation can alter reaction kinetics and concentrations over time, potentially impacting the observed enantioselectivity.
-
Solution: Employ strategies to mitigate hydrolysis. A biphasic system (e.g., water-dichloromethane) can protect the KPL in the organic phase, significantly reducing hydrolysis from over 50% to less than 3% in some cases.[6] Alternatively, a substrate constant-feeding strategy can maintain a low, steady concentration of KPL, minimizing its residence time in the aqueous phase and preventing degradation.[1][2]
-
Metal-based catalysts with chiral ligands are the workhorses of chemical asymmetric reductions. Their performance is highly dependent on purity, handling, and the reaction environment.
-
Catalyst Purity, Activity, and Handling: The chiral catalyst is the heart of the reaction. Its state can be compromised in several ways.
-
Causality: Impurities in the metal precursor or chiral ligand can poison the active catalytic sites or promote a non-selective background reaction.[7] Many organometallic catalysts and ligands are sensitive to air and moisture, leading to decomposition and loss of activity and selectivity.[7]
-
Solution: Use high-purity catalysts and ligands from reputable sources. Handle all air- and moisture-sensitive reagents under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[7] If you suspect catalyst degradation, use a fresh batch.[7]
-
-
Catalyst-Substrate Interaction: Effective enantioselection relies on a well-defined interaction between the chiral catalyst and the substrate.
-
Causality: Studies on chirally modified platinum catalysts for KPL hydrogenation show that a specific interaction, such as a hydrogen bond between the modifier (e.g., cinchonidine) and the reactant, is crucial for high enantioselectivity.[8] The choice of metal, the ligand structure, and even the catalyst particle size can influence this interaction. For instance, Pt(111) terraces are considered ideal for activated ketone reduction.[9]
-
Solution: Select a catalytic system known to be effective for α-keto-lactones. If performance is low, consider screening different chiral ligands or metal precursors. Ensure the solvent system promotes the required catalyst-substrate interaction; some solvents can compete for coordination sites on the metal, disrupting the chiral environment.[7]
-
Q2: My enzymatic kinetic resolution of racemic (DL)-pantolactone is stalling or providing low e.e. for the remaining (S)-pantolactone. What's wrong?
In kinetic resolution, one enantiomer is consumed faster than the other. The goal is to stop the reaction at or near 50% conversion, leaving the unreacted starting material highly enriched in the desired enantiomer.
-
Incorrect Reaction Time / Conversion: This is the most common error in kinetic resolution.
-
Causality: Enantiomeric excess of the remaining substrate is mathematically linked to conversion. If the reaction goes too far past 50% conversion, the slower-reacting enantiomer will also begin to be consumed, thereby lowering the e.e. of the remaining material. Conversely, if the reaction is stopped too early, the theoretical maximum e.e. will not have been reached.
-
Solution: Monitor the reaction progress carefully over time, analyzing both conversion and the e.e. of the remaining substrate. Run a time-course experiment to identify the optimal endpoint where high e.e. is achieved without significant loss of the desired enantiomer.
-
-
Sub-optimal pH and Temperature: As with asymmetric synthesis, enzymatic resolution is highly sensitive to reaction conditions.
-
Causality: The enantioselectivity (E-value) of an enzyme can be highly dependent on pH and temperature. An investigation into a recombinant D-lactonase found that increasing the pH from 7.0 resulted in a noticeable decrease in enantioselectivity.[5]
-
Solution: Optimize the reaction pH and temperature specifically for your enzyme. The optimal conditions for industrial kinetic resolution of DL-pantolactone using immobilized P. pastoris cells were found to be pH 7.0 and 28°C.[10]
-
-
Enzyme Immobilization Issues: Immobilization can improve catalyst stability and reusability but can also introduce new problems.
-
Causality: The immobilization process itself or the materials used can negatively impact enzyme activity or create mass transfer limitations. For example, using too high a concentration of a cross-linking agent like glutaraldehyde can cause a loss of enzyme activity.[10] High cell concentrations during entrapment can lead to irregular bead formation and reduced catalytic efficiency.[10]
-
Solution: Systematically optimize the immobilization conditions, including the concentration of the support material (e.g., sodium alginate), cross-linker, and the biocatalyst itself.[10]
-
Q3: I've tried optimizing my reaction, but the e.e. is still low. Could my analytical method be at fault?
Absolutely. An unvalidated or poorly optimized analytical method can give the false impression of a failed reaction. Before investing significant resources in reaction optimization, you must rigorously validate your method for determining enantiomeric excess.[11]
-
Causality: Co-elution of enantiomers, peak tailing, or the presence of an interfering impurity can lead to inaccurate integration of peak areas, resulting in an incorrect e.e. calculation.
-
Solution: Validate with a True Racemic Standard.
-
Procure or Synthesize a Racemic Standard: Obtain a sample of DL-pantolactone.
-
Analyze the Standard: Inject the racemic sample into your chiral chromatography system (e.g., HPLC or GC).[12]
-
Expected Result: You must observe two baseline-separated peaks with an area ratio of exactly 50:50.[11]
-
Troubleshooting:
-
Poor Resolution: If the peaks are not baseline-separated, your method needs optimization. Try adjusting the mobile phase composition (e.g., the ratio of hexane to isopropanol), changing the flow rate, or testing a different chiral stationary phase (CSP).[12] Polysaccharide-based CSPs are widely used for this separation.[12]
-
Incorrect Ratio: If the peaks are resolved but the ratio is not 50:50, this may indicate an issue with your detector's response or an underlying impurity co-eluting with one of the enantiomers.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary strategies for producing enantiopure (S)-pantolactone? A: The main routes include:
-
Asymmetric Reduction of Ketopantolactone (KPL): This involves reducing the prochiral ketone KPL to the chiral alcohol (pantolactone) using a chiral catalyst. This can be achieved through biocatalysis with enzymes like carbonyl reductases or through chemocatalysis using asymmetric hydrogenation with metal catalysts like platinum or ruthenium.[2][9]
-
Kinetic Resolution of Racemic (DL)-Pantolactone: This strategy starts with a 50:50 mixture of both enantiomers and uses a chiral catalyst (typically an enzyme like a D-lactonase) to selectively react with one enantiomer (the D- or (R)-form), leaving the desired (S)-enantiomer unreacted and thus enriched.[5][13]
-
Deracemization: This more advanced approach combines the selective transformation of one enantiomer with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired product. Multi-enzyme cascades have been developed for this purpose, where one enzyme oxidizes L-pantolactone to KPL, which is then reduced by a second, stereoselective enzyme to D-pantolactone.[4][14]
Q: Why is catalyst loading important for enantioselectivity? A: Using an insufficient amount of catalyst can allow a non-selective, non-catalyzed "background" reaction to occur at a competitive rate.[7] This background reaction produces a racemic product, which contaminates the desired chiral product and lowers the overall measured enantiomeric excess. It is crucial to use a catalyst loading high enough to ensure the catalyzed pathway is overwhelmingly dominant.
Q: Can the solvent choice really impact the enantiomeric excess? A: Yes, profoundly. The solvent can influence the reaction in several ways: it can affect the solubility of the reactants and catalyst, it can alter the three-dimensional conformation of the catalyst-substrate complex, and in some cases, it can directly participate in the reaction mechanism.[7] For example, a change in solvent polarity can affect the stability of the diastereomeric transition states that lead to the two different enantiomers, thereby changing the enantiomeric ratio of the product.[15]
Data & Protocols
Table 1: Comparative Performance of Catalytic Systems for Pantolactone Synthesis
This table summarizes the performance of different catalyst types reported in the literature, providing a benchmark for expected outcomes.
| Catalyst Type | Specific Catalyst System | Substrate | Product | Yield (%) | e.e. (%) | Key Reference |
| Biocatalyst | Multi-enzyme Cascade (AmeLPLDH, ZpaCPR, BsGDH) | DL-Pantolactone | D-Pantolactone | High | 98.6 | [16] |
| Biocatalyst | Carbonyl Reductase (SceCPR1) & GDH | Ketopantolactone | D-Pantolactone | 91.6 | >99.9 | [1][2] |
| Organocatalyst | tert-leucine-derived 2-phenolic anilide | Isobutyraldehyde, Ethyl glyoxylate | (R)-pantolactone precursor | 91 | 93 | [16] |
| Metal Catalyst | Chiral Ru/phosphine complex | Ketopantolactone | Pantolactone | High | >99 | [9][17] |
Experimental Protocol 1: Whole-Cell Bioreduction of KPL
This protocol provides a general workflow for the asymmetric reduction of ketopantolactone to (R)-pantolactone using an E. coli whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[1][2]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce expression of the reductase and GDH. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). The cells can be used as a wet paste or lyophilized for storage.
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing phosphate buffer, glucose (e.g., 1.2 to 1.5 molar equivalents relative to KPL), and the prepared whole cells.
-
Substrate Addition: Due to the instability of KPL, employ a constant-feeding strategy. Prepare a concentrated stock solution of KPL and add it to the reaction mixture at a slow, constant rate using a syringe pump over several hours.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 35°C) and pH. Periodically withdraw aliquots, quench the reaction (e.g., with acid or by extraction with an organic solvent like ethyl acetate), and analyze for KPL conversion and pantolactone e.e. by chiral HPLC/GC.
-
Workup and Isolation: Once the reaction reaches completion, remove the cells by centrifugation or filtration. Extract the aqueous phase multiple times with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed by chromatography or recrystallization.
Experimental Protocol 2: Chiral HPLC Method for Pantolactone Enantiomers
This protocol outlines a standard method for the analytical separation of pantolactone enantiomers.[12]
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice is a polysaccharide-based column (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline resolution.
-
Sample Preparation: Prepare a stock solution of the pantolactone sample in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Set the column temperature (e.g., 25°C) and flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength (e.g., 220 nm).
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
-
Quantification: Identify the peaks for (R)- and (S)-pantolactone based on the retention times of authentic standards. Calculate the enantiomeric excess using the peak areas (A) as follows:
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting low e.e.
Conceptual Diagram of Multi-Enzyme Deracemization
Caption: Multi-enzyme cascade for the deracemization of pantolactone.
References
- 1. Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biocatalytic kinetic resolution of d , l -pantolactone by using a novel recombinant d -lactonase - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09053K [pubs.rsc.org]
- 6. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Interaction between ketopantolactone and chirally modified Pt investigated by attenuated total reflection IR concentration modulation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Industrial kinetic resolution of d , l -pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05708A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Purification protocol for (S)-pantolactone from reaction mixture
Technical Support Center: Purification of (S)-Pantolactone
Welcome to the technical support guide for the purification of (S)-(+)-pantolactone (also known as L-pantolactone). This document is designed for researchers, chemists, and drug development professionals who are working with this chiral intermediate and require robust, field-proven methods for its isolation and purification. We will move beyond simple procedural lists to explain the causality behind each step, ensuring you can troubleshoot and adapt these protocols to your specific reaction outcomes.
(S)-pantolactone is a valuable chiral building block. However, its isolation from a complex reaction mixture presents several challenges, from removing stubborn impurities to preventing product degradation. This guide provides direct answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the purification of (S)-pantolactone.
Question 1: My reaction work-up resulted in a viscous oil or semi-solid, not the expected crystalline product. Is this normal and what should I do?
Answer: Yes, this is a very common observation. Crude pantolactone obtained after the initial reaction and solvent evaporation is frequently an oil or a semi-solid.[1] This is typically due to the presence of unreacted starting materials, by-products, and residual solvents which depress the melting point and inhibit crystallization.
Recommended Action: Do not attempt to crystallize this crude oil directly. The high impurity load will likely cause "oiling out." Instead, proceed with a standard liquid-liquid extraction protocol to remove the bulk of water-soluble and acidic/basic impurities.
-
Expert Insight: The goal of the initial extraction is not to achieve high purity, but to prepare the crude material for effective crystallization or distillation. A thorough wash with brine (saturated NaCl solution) is critical as it helps break up emulsions and reduces the amount of dissolved water in the organic layer, aiding the subsequent drying step.[1]
Question 2: What are the most common impurities I should expect in my crude (S)-pantolactone and how do I target them?
Answer: The impurity profile depends on the synthetic route, but typical impurities include:
-
Pantoic Acid: The hydrolyzed form of pantolactone. This is a significant impurity, as the lactone ring can open, especially if the reaction or work-up involves water under acidic or basic conditions.[2]
-
Unreacted Starting Materials: Such as isobutyraldehyde, formaldehyde, and cyanide sources.[3]
-
Inorganic Salts: Formed during pH adjustments or neutralization steps.[4]
-
The Opposite Enantiomer, (R)-Pantolactone: If the synthesis starts from a racemic mixture or if racemization occurs.
-
Polymeric By-products: Often from the self-condensation of formaldehyde.[4]
Targeted Removal Strategy:
-
Pantoic Acid & Salts: These are effectively removed by washing the organic extract with deionized water and then a mild basic solution (e.g., 5% sodium bicarbonate), followed by a final water or brine wash.[1]
-
Starting Materials & Volatiles: Removed by evaporation under reduced pressure (rotary evaporation) and further by vacuum distillation.
-
(R)-Pantolactone: Cannot be removed by standard extraction, crystallization, or distillation. This requires specialized chiral resolution techniques (see FAQ 4).
Question 3: My crystallization attempt failed; the product oiled out or no crystals formed at all. What steps can I take to troubleshoot this?
Answer: Crystallization failure is typically a problem of purity, solvent choice, or technique.
-
Problem: Oiling Out: This occurs when the solute separates from the solution as a liquid rather than a solid. It often happens if the solution is supersaturated at a temperature above the melting point of the solute (or its impure form).
-
Problem: No Crystal Formation: The solution is not sufficiently saturated, or nucleation is inhibited.
Troubleshooting Protocol:
-
Verify Purity: If the crude material is less than ~85-90% pure, a preliminary purification by vacuum distillation or column chromatography should be performed.
-
Optimize the Solvent System: A solvent pair is highly effective for pantolactone. The goal is to dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity (cloudiness) appears, which indicates the saturation point.[1]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Crashing the temperature too quickly promotes oiling out.[1]
-
Utilize Seeding: If you have a pure crystal of (S)-pantolactone, add a tiny speck to the cooled, saturated solution. This provides a nucleation site for crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
| Parameter | Recommendation for (S)-Pantolactone | Rationale |
| Primary Solvent ("Good") | Diethyl ether, Ethyl Acetate | High solubility for pantolactone. |
| Anti-Solvent ("Poor") | Petroleum Ether, Hexane | Low solubility, induces precipitation.[1] |
| Cooling Protocol | Slow cooling to RT, then 0-4 °C | Promotes the formation of well-ordered, pure crystals. |
| Initial Purity | >85% recommended | Lower purity significantly increases the likelihood of oiling out. |
Question 4: How can I determine the chemical and optical purity of my final product?
Answer: Assessing both chemical and optical (enantiomeric) purity is essential.
-
Chemical Purity:
-
Gas Chromatography (GC): An excellent method for quantifying pantolactone. It can be performed using a system with a flame ionization detector (FID).[5]
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity analysis in many pharmaceutical settings.[1]
-
Melting Point: Pure pantolactone has a melting point of approximately 89-93 °C.[6] A broad or depressed melting range is a strong indicator of impurities.
-
-
Optical Purity (Enantiomeric Excess):
-
Chiral HPLC or Chiral GC: This is the definitive method. It uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for precise calculation of the enantiomeric excess (e.e.).[7]
-
Polarimetry: Measures the optical rotation of a solution of your compound. Pure (S)-(+)-pantolactone should have a specific rotation of approximately +50.0° (at 22 °C, c = 0.5 in H₂O).[6] While useful for confirming the presence of the correct enantiomer, it is less accurate for precise e.e. determination compared to chiral chromatography.
-
| Analytical Method | Parameter Measured | Typical Values for Pure (S)-Pantolactone |
| Melting Point | Chemical Purity | 89-93 °C[6] |
| Boiling Point | Chemical Purity | 120-122 °C @ 15 mmHg[8] |
| Specific Rotation [α] | Optical Identity/Purity | +50.0° (c=0.5, H₂O)[6] |
| Chiral HPLC/GC | Enantiomeric Excess (e.e.) | >99% for high-purity applications |
Detailed Purification Protocols
Protocol 1: Initial Work-up via Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities, salts, and pantoic acid from the crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture or oil in an organic solvent like ethyl acetate or dichloromethane (3 volumes relative to the crude mixture volume).[1]
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 volume of deionized water.
-
1 volume of 5% sodium bicarbonate solution (to remove acidic impurities like pantoic acid). Check for effervescence; if present, vent the funnel frequently.
-
1 volume of deionized water.
-
1 volume of saturated brine solution to aid phase separation.[1]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.[1]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, pre-purified (S)-pantolactone, which may still be an oil.[1]
Protocol 2: Purification by Recrystallization
This protocol uses a solvent/anti-solvent method to obtain crystalline (S)-pantolactone.
-
Dissolution: Gently warm the crude pantolactone from Protocol 1 in an Erlenmeyer flask while adding a minimal amount of a "good" solvent (e.g., diethyl ether) until all the material is just dissolved.
-
Induce Saturation: While the solution is still warm, slowly add a "poor" solvent (e.g., petroleum ether or hexane) dropwise with swirling until the solution becomes faintly and persistently turbid.[1] Add a drop or two of the "good" solvent to redissolve the turbidity.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities on the crystal surface.[1]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white crystalline solid.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting a purification strategy based on the state of the crude product and the desired final purity.
Caption: Decision workflow for (S)-pantolactone purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4124597A - Process for making (DL) pantolactone - Google Patents [patents.google.com]
- 4. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]
- 5. [Quantitative gas chromatographic determination of pantolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]
Overcoming racemization during (S)-pantolactone synthesis
A Guide to Overcoming Racemization for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in (S)-pantolactone synthesis?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of pharmaceuticals and biological applications, this is a significant problem. (S)-Pantolactone and its counterpart, (R)-pantolactone, can have vastly different biological activities. For instance, (R)-pantolactone is the key precursor for Vitamin B5, whereas the (S)-enantiomer is biologically inactive in this pathway.[2] Therefore, the presence of the unwanted (R)-enantiomer reduces the efficacy and purity of the final active pharmaceutical ingredient (API), making strict control of stereochemistry essential.[3]
Q2: What is the primary chemical mechanism behind racemization during pantolactone synthesis?
The most common mechanism for racemization in this context involves the formation of a planar, achiral enol or enolate intermediate from the precursor, α-ketopantolactone (KPL). The chiral center in pantolactone is the carbon atom bearing the hydroxyl group. Under certain conditions (typically heat or non-neutral pH), the proton on this chiral carbon can be removed, leading to the formation of an enolate.[1] This intermediate is flat and loses its stereochemical information. When it is subsequently protonated to re-form the alcohol, the proton can attack from either face of the planar molecule with roughly equal probability, resulting in a mixture of (S) and (R) enantiomers.
Q3: My synthesis starts with racemic (dl)-pantolactone. Can I resolve this mixture?
Yes, resolving a racemic mixture is a common strategy. This can be done through chemical methods or, more efficiently, through biocatalysis. A modern approach is "deracemization," which can theoretically convert 100% of the racemic starting material into the desired enantiomer.[4][5] This is often achieved using a multi-enzyme cascade:
-
An enzyme with high selectivity for the unwanted enantiomer (e.g., an (R)-pantolactone dehydrogenase) oxidizes it to the achiral ketopantolactone intermediate.
-
A second, highly stereoselective enzyme (e.g., a carbonyl reductase) reduces the ketopantolactone to the desired (S)-pantolactone.
-
A third enzyme system regenerates the necessary cofactor (e.g., NADPH), driving the reaction to completion.[4][5][6]
Troubleshooting Guides
This section addresses specific problems you may encounter during your synthesis.
Problem 1: My final (S)-pantolactone product shows low enantiomeric excess (ee).
Low enantiomeric excess is the most direct indicator of racemization or a non-selective synthesis. The table below outlines the most common causes and their solutions.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low ee in final product | Excessive Reaction Temperature | Solution: Maintain strict temperature control. For many related syntheses, keeping the temperature below 60°C is critical.[7] Rationale: Higher temperatures provide the activation energy needed to form the planar enol/enolate intermediate, which is the primary pathway for racemization.[1] Use a precisely controlled oil bath or jacketed reactor. |
| Non-Neutral pH During Reaction or Workup | Solution: Ensure the pH of the reaction and any aqueous workup steps are maintained in a neutral or slightly acidic range (pH 4-6 is often ideal).[7] Avoid strong acid or base washes. Rationale: Both strong acids and bases can catalyze enolization, leading to racemization.[1][7] Buffering the system can help maintain pH stability. | |
| Poorly Selective Catalyst or Reaction Conditions | Solution: Re-evaluate your catalytic system. For the asymmetric reduction of ketopantolactone, biocatalysts (e.g., ketoreductases) or well-established chiral metal catalysts are known to provide >99% ee.[8][9] Rationale: The catalyst's chiral environment dictates the facial selectivity of the reduction. An ineffective catalyst will not sufficiently differentiate between the two faces of the prochiral ketone.[10] | |
| Racemic Starting Material | Solution: Verify the enantiomeric purity of your starting materials. If you are starting from a chiral precursor, ensure it has not racemized during storage. Rationale: The stereochemical integrity of the final product is fundamentally dependent on the purity of the chiral starting material. |
Problem 2: The reaction is slow, and forcing conditions (e.g., heat) are leading to racemization.
This is a common dilemma. The solution is not to force the reaction but to optimize it.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Enzymatic Resolution of dl-Pantolactone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of racemic (dl)-pantolactone. The objective is to provide actionable insights and troubleshooting strategies to enhance the efficiency, enantioselectivity, and overall success of this critical biotransformation process. The synthesis of optically pure D-(-)-pantolactone is a vital step in the production of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] Enzymatic resolution offers a greener and more efficient alternative to classical chemical methods.[3][4]
This resource consolidates field-proven insights with data from peer-reviewed literature to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of enzymatic resolution of dl-pantolactone?
The process is a kinetic resolution. It relies on an enzyme, typically a D-lactonase (also referred to as D-lactonohydrolase), that exhibits high stereospecificity. The enzyme selectively catalyzes the hydrolysis of one enantiomer, D-(+)-pantolactone, from the racemic mixture into its corresponding D-pantoic acid.[5] The other enantiomer, L-(-)-pantolactone, is left unreacted. The theoretical maximum conversion is 50%, at which point all the D-enantiomer has been hydrolyzed, leaving behind optically pure L-pantolactone. The D-pantoic acid can then be separated and chemically re-lactonized to yield the desired D-(-)-pantolactone.[6]
Q2: Which enzymes are most effective and commonly used for this resolution?
Enzymes with D-lactonase activity are the biocatalysts of choice. Historically, strains of the fungus Fusarium oxysporum were discovered to produce a highly active and enantioselective D-lactonase, which has been used commercially.[2][6] Other fungal sources, such as Aspergillus niger, also produce lactonases.[7] Modern approaches often utilize recombinant D-lactonases expressed in hosts like Escherichia coli or Pichia pastoris.[1][2] These recombinant systems allow for high-level expression and facilitate process optimization.
Q3: What are the most critical reaction parameters to control for maximum efficiency?
The efficiency of the enzymatic resolution is highly sensitive to several environmental factors.[8] The most critical parameters to monitor and control are:
-
pH: The hydrolysis of the lactone produces an acid, causing the pH to drop. This must be controlled, as enzyme activity and stability are strongly pH-dependent.[9] Most D-lactonases operate optimally at a neutral pH, typically around 7.0.[1][10] Continuous titration with a base (e.g., NH₃·H₂O or NaOH) is required to maintain this setpoint.[5]
-
Temperature: Each enzyme has an optimal temperature for activity. For most D-lactonases used in this application, this range is typically between 30°C and 55°C.[5] Temperatures above the optimum can lead to a rapid decrease in both hydrolysis rate and enantioselectivity, likely due to enzyme denaturation.[1][4]
-
Substrate Concentration: While higher substrate concentrations are economically desirable, they can sometimes lead to substrate inhibition or issues with solubility. Typical concentrations range from 100 g/L to over 220 g/L.[2][5]
Q4: How do I accurately measure the conversion rate and enantiomeric excess (ee%)?
Accurate analytical monitoring is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Conversion Rate: This is typically determined using a standard reverse-phase column (like an ODS-3). You can quantify the disappearance of the dl-pantolactone peak and the appearance of the D-pantoic acid peak.[2]
-
Enantiomeric Excess (ee%): This requires a chiral stationary phase. The ee% of the product (D-pantoic acid) is a direct measure of the enzyme's enantioselectivity. A separate chiral HPLC method is used to resolve and quantify the D- and L-pantoic acid enantiomers.[2][11]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee%)
Q: My conversion is approaching 50%, but the enantiomeric excess (ee%) of my D-pantoic acid is below the desired >95%. What's going wrong?
This is a common and critical issue that directly impacts product purity. Several factors can compromise the enantioselectivity of the reaction.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Explanation: The enzyme's three-dimensional structure, which dictates its specificity, is sensitive to pH and temperature.[12] Deviations from the optimal range can alter the conformation of the active site, reducing its ability to distinguish between the D- and L-enantiomers.[1] Studies have shown that increasing the temperature beyond the optimum can cause a dramatic decrease in enantioselectivity.[4] Similarly, a pH shift away from neutral (e.g., pH > 7.5) can also lower the ee%.[1]
-
Solution:
-
Verify and Calibrate Probes: Ensure your pH and temperature probes are accurately calibrated.
-
Systematic Optimization: Perform a small-scale experimental matrix, systematically varying the pH (e.g., 6.5, 7.0, 7.5) and temperature (e.g., 35°C, 40°C, 45°C) to empirically determine the optimal conditions for your specific enzyme preparation.
-
Implement Tight Control: Use an automated titrator for precise pH control. Ensure your reactor's temperature control system is robust and maintains a stable temperature (±0.5°C).
-
-
-
Possible Cause 2: Non-Enzymatic Hydrolysis.
-
Explanation: The lactone ring of pantolactone can undergo spontaneous, non-enzymatic hydrolysis, particularly under basic or acidic conditions.[13] This background hydrolysis is not stereoselective and will produce a racemic mixture of D- and L-pantoic acid, thereby diluting the enantiomeric purity of the D-pantoic acid produced by the enzyme.
-
Solution:
-
Run a Control Reaction: Set up a control experiment under identical conditions (pH, temperature, substrate concentration) but without the enzyme. Analyze samples over time to quantify the rate of non-enzymatic hydrolysis.
-
Maintain Neutral pH: The rate of spontaneous hydrolysis is generally slowest in the neutral pH range.[13] This reinforces the importance of maintaining pH at or very near 7.0.
-
-
-
Possible Cause 3: Contaminating Enzyme Activities.
-
Explanation: If you are using a whole-cell biocatalyst or a crude enzyme preparation, there may be other non-specific esterases or lactonases present that hydrolyze both enantiomers, reducing the overall ee%.
-
Solution:
-
Use a Purified Enzyme: If possible, switch to a purified D-lactonase preparation.
-
Characterize Your Biocatalyst: If using whole cells, ensure the expression of the target D-lactonase is highly induced and that it constitutes the vast majority of the lactone-hydrolyzing activity.
-
-
Issue 2: Low or Stalled Conversion Rate
Q: My reaction starts well but slows down significantly, failing to reach the theoretical 50% conversion. Why is the hydrolysis rate so low?
A low conversion rate directly impacts process time and productivity. The cause is often related to enzyme activity or inhibition.
-
Possible Cause 1: Enzyme Inhibition.
-
Explanation: The product, D-pantoic acid, can act as an inhibitor to the D-lactonase enzyme. As the concentration of D-pantoic acid builds up in the reaction, it can bind to the enzyme's active site, competing with the substrate (D-pantolactone) and slowing the reaction rate. High initial substrate concentrations can also sometimes cause substrate inhibition.
-
Solution:
-
Optimize Substrate Loading: Investigate the effect of substrate concentration on the initial reaction rate. While higher concentrations are desirable, there may be an optimal loading that balances reaction time and throughput.[1]
-
Consider Fed-Batch or Continuous Processes: Instead of a single batch reaction, a fed-batch strategy (where the substrate is added incrementally) or a continuous flow process using an immobilized enzyme can keep substrate and product concentrations in a range that minimizes inhibition.
-
-
-
Possible Cause 2: Poor Enzyme Stability/Activity.
-
Explanation: The enzyme may be losing activity over the course of the reaction due to thermal denaturation or mechanical stress from stirring. The initial activity of your enzyme preparation might also be insufficient for the substrate load.
-
Solution:
-
Enzyme Immobilization: This is the most robust solution for improving stability and reusability.[12] Entrapping the enzyme or whole cells in matrices like calcium alginate or κ-carrageenan protects the enzyme from the bulk environment, simplifies separation, and significantly enhances operational stability, allowing for dozens of repeated batch reactions.[2][10][14]
-
Optimize Enzyme Loading: Increase the amount of biocatalyst (enzyme or cell mass) in the reaction. Studies show that increasing cell density directly correlates with an improved hydrolysis rate.[4]
-
Verify Activity: Always measure the activity of your free enzyme or whole-cell preparation before starting a large-scale reaction to ensure you are using an adequate amount of active biocatalyst.[12]
-
-
-
Possible Cause 3: Mass Transfer Limitations (for Immobilized Enzymes).
-
Explanation: If you are using an immobilized enzyme, the rate of the reaction can be limited by the speed at which the substrate diffuses from the bulk solution into the immobilization matrix (e.g., alginate bead) and the product diffuses out.[12]
-
Solution:
-
Optimize Bead Size: Smaller beads provide a larger surface area-to-volume ratio, reducing diffusion distances.
-
Increase Agitation: Stirring the reaction more vigorously can reduce the thickness of the stagnant liquid layer around the beads, improving external mass transfer. However, be cautious of excessive shear stress that could damage the beads.
-
-
Experimental Protocols & Workflows
Protocol 1: Whole-Cell Immobilization in Calcium Alginate
This protocol is a standard method for improving enzyme stability and reusability.[5]
-
Cell Preparation: Cultivate your recombinant strain (e.g., P. pastoris or E. coli expressing D-lactonase) under conditions that induce high enzyme expression. Harvest the cells via centrifugation and wash the pellet with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.0).[5]
-
Slurry Preparation: Prepare a sterile 2% (w/v) sodium alginate solution in deionized water. Resuspend the washed wet cells in this solution to a final concentration of approximately 80 g/L.[2][5]
-
Bead Formation: Extrude the cell-alginate slurry dropwise through a syringe or nozzle into a gently stirring 0.2 M calcium chloride solution. The Ca²⁺ ions will cross-link the alginate, forming insoluble beads.
-
Hardening & Washing: Allow the beads to harden in the CaCl₂ solution for 30-60 minutes at 4°C. Collect the beads by filtration and wash them with sterile water to remove excess calcium chloride.[5] The immobilized biocatalyst is now ready for use.
Protocol 2: Standard Batch Kinetic Resolution
-
Reactor Setup: In a temperature-controlled reactor, prepare the substrate solution of dl-pantolactone (e.g., 220 g/L) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[2][5]
-
Initiation: Add the free or immobilized biocatalyst to the reactor. Set the temperature to the pre-determined optimum (e.g., 40°C) and begin stirring.[10]
-
pH Control: Monitor the pH continuously. As D-pantoic acid is formed, the pH will drop. Maintain the pH at the setpoint (e.g., 7.0) by the automated addition of a base, such as 5% NH₃·H₂O.[5] The volume of base consumed is a good proxy for the reaction's progress.
-
Sampling & Analysis: Periodically take samples. If using an immobilized catalyst, filter or centrifuge the sample to remove the beads. Analyze the supernatant by HPLC to determine the conversion and by chiral HPLC to determine the enantiomeric excess of D-pantoic acid.[2]
Visualizations and Data
Workflow Diagrams
Caption: Overall workflow for enzymatic resolution of dl-pantolactone.
References
- 1. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing (S)-Pantolactone in Aqueous Reaction Media
An (S)-pantolactone technical support guide for researchers, scientists, and drug development professionals, designed to address and troubleshoot stability issues in aqueous reaction media.
Guide for Senior Application Scientists
(S)-pantolactone is a vital chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1] However, its utility in aqueous environments is frequently hampered by the hydrolysis of its γ-lactone ring. This guide provides in-depth technical information, troubleshooting protocols, and preventative strategies to manage the stability of (S)-pantolactone, ensuring the reproducibility and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is causing the degradation of my (S)-pantolactone in water? (S)-pantolactone is a cyclic ester, and its five-membered ring structure is susceptible to hydrolysis—a chemical reaction where water cleaves the ester bond. This ring-opening reaction results in the formation of (R)-pantoic acid.[2] The process is reversible, but under many conditions, the equilibrium favors the hydrolyzed acid form.[2]
Q2: How do pH and temperature influence the rate of hydrolysis? The stability of pantolactone is critically dependent on both pH and temperature.[2]
-
pH: The hydrolysis reaction is catalyzed by both acids (H⁺) and bases (OH⁻).[2] Consequently, the degradation rate is significantly higher in strongly acidic (pH < 4) and, particularly, in basic (pH > 7) conditions. The slowest rate of hydrolysis typically occurs in the slightly acidic to neutral pH range.[2]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. To maintain stability, it is recommended to keep aqueous solutions of (S)-pantolactone cool. Commercial sources recommend storage temperatures of 2-8°C.[3]
Q3: Can I use a buffer to protect my compound? Yes, using a buffer is a highly effective strategy. A well-chosen buffer system can maintain the pH of the solution within the optimal stability range (typically pH 4-6), even if the reaction produces or consumes acidic or basic species. Phosphate and acetate buffers are common choices. However, it is essential to first confirm that the buffer ions themselves do not catalyze the degradation or interfere with downstream processes.
Q4: Will adding organic co-solvents improve the stability of (S)-pantolactone? Yes, the addition of water-miscible organic co-solvents can significantly enhance stability. Solvents such as propylene glycol, glycerol, or polyethylene glycol (PEG) reduce the activity of water, the primary reactant in the hydrolysis process.[4] This strategy can also stabilize a compound by creating a less favorable environment for the hydrolysis transition state.[4]
Part 2: Troubleshooting Guides
This section addresses specific experimental issues and provides a logical workflow for diagnosis and resolution.
Issue 1: Significant loss of (S)-pantolactone confirmed by HPLC/GC analysis.
-
Primary Diagnostic Checks:
-
pH Verification: Immediately measure the pH of your reaction medium. Is it outside the optimal 4-6 range?
-
Temperature Control: Confirm the temperature of your reaction vessel. Is it higher than necessary?
-
Reagent Analysis: Could any of your starting materials or reagents be introducing acidic or basic contaminants?
-
-
Corrective Actions Workflow:
Caption: Troubleshooting workflow for (S)-pantolactone degradation.
Issue 2: Inconsistent reaction yields and unexpected byproducts.
-
Underlying Cause Analysis: The formation of (R)-pantoic acid not only consumes your starting material but can also interfere with the desired reaction pathway or complicate purification. The rate of its formation is key.
-
Mitigation Strategies:
-
Kinetic Profiling: Run a time-course experiment.[2] Withdraw aliquots at set intervals and quench the reaction immediately (e.g., by rapid acidification or dilution in a non-aqueous solvent).[2] Analyze the concentration of both (S)-pantolactone and (R)-pantoic acid by HPLC or chiral GC.[2] This will establish the degradation rate under your specific conditions and help you optimize the reaction time.
-
Reagent Addition Order: If a reaction requires a basic or strongly acidic reagent, consider adding it last and slowly to a cooled, well-stirred solution of the pantolactone to minimize localized pH excursions and exposure time.
-
In-Situ Generation: In advanced applications, consider synthetic routes where a stable precursor is converted to (S)-pantolactone immediately before it is consumed in the subsequent step, thus minimizing its residence time in the aqueous medium.
-
Part 3: In-Depth Protocols & Mechanistic Insights
The Mechanism of Hydrolysis
The hydrolysis of (S)-pantolactone is a reversible reaction that can be catalyzed by both acid and base.[2] The rate of hydrolysis is directly proportional to the concentration of H⁺ at low pH and OH⁻ at high pH.
Caption: Acid- and base-catalyzed hydrolysis pathways.
The relationship between pH and the observed hydrolysis rate constant (k_obs) typically follows a U-shaped curve, with the minimum rate occurring in the pH range of 4-6.
Protocol 1: Experimental Determination of the pH-Rate Profile
This protocol allows you to precisely identify the pH of maximum stability for (S)-pantolactone under your experimental conditions.
Objective: To measure the rate of hydrolysis at various pH values and construct a pH-rate profile.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M acetate, phosphate) covering a pH range from 3 to 9.
-
Reaction Setup: For each pH value, place a defined volume of buffer in a thermostatted vessel at a constant temperature (e.g., 40°C to accelerate the reaction for analytical purposes).
-
Initiation: Add a small, known volume of a concentrated stock solution of (S)-pantolactone in a non-aqueous solvent (e.g., acetonitrile) to the buffer to start the reaction. The final concentration should be easily measurable by your analytical method.[2]
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[2]
-
Quenching: Immediately stop the hydrolysis in the aliquot. This can be done by diluting it in the HPLC mobile phase or by adding a small amount of acid to shift the pH to the stable range.[2]
-
Analysis: Quantify the remaining (S)-pantolactone concentration using a calibrated HPLC-UV or GC-FID method.[2]
-
Data Processing: For each pH, plot the natural logarithm of the (S)-pantolactone concentration versus time. For a first-order reaction, the slope of this line is the negative of the observed rate constant (k_obs).[2]
-
Profile Construction: Plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of minimum hydrolysis.[2]
Data Summary Table:
| pH | Temperature (°C) | Observed Rate Constant, k_obs (min⁻¹) | Half-life (t½ = 0.693/k_obs) (min) |
| 3.0 | 40 | Calculated Value | Calculated Value |
| 4.0 | 40 | Calculated Value | Calculated Value |
| 5.0 | 40 | Calculated Value | Calculated Value |
| 6.0 | 40 | Calculated Value | Calculated Value |
| 7.0 | 40 | Calculated Value | Calculated Value |
| 8.0 | 40 | Calculated Value | Calculated Value |
Protocol 2: Evaluating Co-solvents for Stabilization
Objective: To quantify the stabilizing effect of adding a co-solvent to the aqueous medium.
Methodology:
-
Solution Preparation: Prepare a series of solutions using the optimal buffer determined in Protocol 1 (e.g., pH 5.0 acetate buffer). Add varying percentages (v/v) of a co-solvent (e.g., 0%, 5%, 10%, 20% propylene glycol).
-
Experimental Execution: Repeat the kinetic study described in Protocol 1 (steps 2-7) for each co-solvent concentration. Maintain a constant temperature throughout.
-
Data Comparison: Compare the calculated rate constants (k_obs) for each co-solvent concentration.
Data Summary Table:
| Co-solvent (Propylene Glycol) | pH | Temperature (°C) | Observed Rate Constant, k_obs (min⁻¹) | Stabilization Factor (k₀% / kₓ%) |
| 0% (Control) | 5.0 | 40 | Calculated Value | 1.0 |
| 5% | 5.0 | 40 | Calculated Value | Calculated Value |
| 10% | 5.0 | 40 | Calculated Value | Calculated Value |
| 20% | 5.0 | 40 | Calculated Value | Calculated Value |
References
Monitoring (S)-pantolactone reaction progress using TLC and HPLC
Welcome to the Technical Support Center for monitoring (S)-pantolactone reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in monitoring the progress of reactions involving (S)-pantolactone.
(S)-pantolactone is a critical chiral intermediate in the synthesis of various pharmaceuticals, including D-pantothenic acid (Vitamin B5) and its derivatives.[1] Accurate monitoring of its formation and the consumption of starting materials is paramount for optimizing reaction conditions, ensuring high yield, and maintaining enantiomeric purity.
Section 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is an invaluable technique for the rapid, qualitative monitoring of reaction progress.[2][3] It allows for a quick assessment of the presence of starting materials, intermediates, and the desired product.
Recommended TLC Protocol
A successful TLC analysis hinges on the appropriate selection of the stationary phase, mobile phase, and visualization method.
Experimental Protocol:
-
Plate Selection: Standard silica gel 60 F254 plates are generally effective for separating pantolactone and related reactants.[4] The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[5][6]
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1%.[7]
-
Spotting: Using a capillary tube, spot the prepared sample, a standard of the starting material, and a co-spot (a spot of the reaction mixture on top of the starting material spot) on the baseline of the TLC plate.[8] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[3]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[9] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: After development, dry the plate and visualize the spots.
Mobile Phase Selection and Optimization
The choice of mobile phase is critical for achieving good separation. For (S)-pantolactone, a moderately polar compound, a mixture of a non-polar and a polar solvent is typically used.
| Mobile Phase System (v/v) | Polarity | Typical Application |
| Ethyl Acetate / Hexane (e.g., 30:70 to 50:50) | Low to Medium | Good starting point for separating pantolactone from less polar starting materials. |
| Dichloromethane / Methanol (e.g., 95:5 to 90:10) | Medium | Effective for more polar reactants and products. |
| Chloroform / Methanol (90:10) | Medium | An alternative system for good separation.[10] |
To optimize, start with a less polar system (e.g., 30% ethyl acetate in hexane) and gradually increase the polarity if the spots remain near the baseline (low Rf).[9] If the spots are too close to the solvent front (high Rf), decrease the polarity.[9]
Visualization Techniques for (S)-Pantolactone
Since (S)-pantolactone lacks a strong chromophore, multiple visualization techniques may be necessary.
-
UV Light (254 nm): If using fluorescent plates, compounds that absorb UV light will appear as dark spots.[5][6] This is a non-destructive method.
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as the hydroxyl group in pantolactone.[11] Spots will appear yellow on a purple background.
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, including alcohols, to produce colored spots upon heating.[11]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as temporary brown spots.[5][6]
TLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | Sample is too concentrated.[7][9] | Dilute the sample and re-spot. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-1%).[9] | |
| No spots are visible | Sample is too dilute.[9][12] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9][12] |
| Compound is not UV active and the stain is ineffective. | Try a different, more general stain like p-anisaldehyde or phosphomolybdic acid.[11] | |
| Rf values are too high or too low | Mobile phase polarity is incorrect.[9] | If Rf is too high (spots near solvent front), decrease the mobile phase polarity. If Rf is too low (spots near baseline), increase the polarity.[9] |
| Spots are elongated or misshapen | Uneven solvent front migration. | Ensure the developing chamber is properly sealed and the plate is not touching the sides of the chamber.[12] |
| The adsorbent has flaked off the plate. | Handle TLC plates carefully by the edges. |
Section 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the preferred method for quantitative analysis of (S)-pantolactone reactions, providing accurate information on conversion, yield, and enantiomeric purity.[1][13]
Recommended HPLC Protocol
Achieving reliable and reproducible results with HPLC requires careful method development.
Experimental Protocol:
-
System Preparation: Ensure the HPLC system is equilibrated with the mobile phase until a stable baseline is achieved. The system should include a pump, autosampler, column thermostat, and a suitable detector (e.g., UV-Vis).[1]
-
Sample Preparation: Dilute a precise volume of the reaction mixture in the mobile phase to a known concentration.[1] Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[1]
-
Standard Preparation: Prepare a series of standard solutions of (S)-pantolactone and the starting material at known concentrations to create a calibration curve for quantification.[1]
-
Injection and Analysis: Inject the prepared sample and standards onto the column and record the chromatograms.
-
Data Processing: Integrate the peak areas of the starting material and product to determine their concentrations based on the calibration curve.
Column and Mobile Phase Selection
The choice of column and mobile phase depends on whether achiral or chiral analysis is required.
For Achiral Analysis (Monitoring Reaction Conversion):
A standard reversed-phase C18 column is typically sufficient.
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of methanol and water, or acetonitrile and water. A buffer (e.g., phosphate or acetate) may be needed to control pH and improve peak shape.[14] |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) as pantolactone has a weak UV chromophore. |
For Chiral Analysis (Determining Enantiomeric Purity):
A chiral stationary phase (CSP) is necessary to separate the (S) and (R) enantiomers. Polysaccharide-based CSPs are widely used for this purpose.[1]
| Parameter | Recommendation |
| Column | Chiral Stationary Phase (e.g., amylose or cellulose-based)[1] |
| Mobile Phase | Typically normal phase, such as a mixture of n-hexane and isopropanol.[13] The ratio will need to be optimized for baseline separation. |
| Detection | UV detection at 210-220 nm. |
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Interactions: The hydroxyl group of pantolactone can interact with active sites (residual silanols) on the silica support.[15] | Use a high-purity, end-capped column. Adjust mobile phase pH to suppress ionization of silanols.[15] |
| Column Overload: Injecting too much sample.[16] | Reduce the injection volume or dilute the sample.[16] | |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.[16] | Use shorter, narrower ID tubing.[15] | |
| Column Contamination/Void: A blocked frit or a void at the head of the column.[17][18] | Reverse flush the column (if recommended by the manufacturer). If a void is present, the column may need to be replaced.[18] | |
| Poor Resolution (Chiral Separation) | Inappropriate Mobile Phase: The ratio of solvents is not optimal for separation. | Systematically vary the ratio of the mobile phase components (e.g., n-hexane/isopropanol) to improve the separation factor (α).[1] |
| Incorrect Column Choice: The selected chiral stationary phase is not suitable for pantolactone. | Screen different types of polysaccharide-based CSPs.[1] | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase. | Prepare fresh mobile phase daily and ensure accurate measurements.[16] |
| Temperature Fluctuations: The column temperature is not stable. | Use a column oven to maintain a constant temperature.[1] | |
| System Not Equilibrated: Insufficient time for the column to equilibrate with the new mobile phase. | Flush the column with at least 10-20 column volumes of the mobile phase before analysis. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My (S)-pantolactone spot/peak is not visible. What should I do?
-
For TLC: Your sample may be too dilute.[9] Try concentrating your sample or spotting it multiple times in the same location.[9][12] Also, ensure you are using an appropriate visualization technique, as pantolactone is not strongly UV active. A potassium permanganate or p-anisaldehyde stain is often effective.[11]
-
For HPLC: Pantolactone has a weak UV absorbance. Ensure your detector is set to a low wavelength (210-220 nm) for maximum sensitivity. If sensitivity is still an issue, derivatization of the hydroxyl group with a UV-absorbing or fluorescent tag can be considered, though this adds a step to the sample preparation.[19][20]
Q2: I am observing significant peak tailing for pantolactone in my HPLC analysis. How can I fix this?
Peak tailing for polar analytes like pantolactone is often caused by interactions with acidic silanol groups on the silica surface of the column.[15]
-
Check for Column Overload: First, try injecting a smaller volume or a more dilute sample to rule out mass overload.[16]
-
Optimize Mobile Phase: Adding a small amount of a competing acid (like acetic or formic acid) to the mobile phase can sometimes improve peak shape.
-
Use a High-Quality Column: Employing a modern, high-purity, end-capped C18 column will minimize the number of free silanol groups and reduce tailing.[15]
Q3: How can I confirm if my reaction has gone to completion using TLC?
The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane on the TLC plate.[2][3] Using a co-spot (spotting the reaction mixture on top of the starting material standard) is highly recommended to confidently identify the starting material spot.[3][8]
Q4: Can I use the same HPLC method for both reaction monitoring and final purity analysis?
Yes, but the requirements may differ. For in-process reaction monitoring, a rapid achiral method that separates the starting material from the product might be sufficient. For final purity analysis, especially if the starting materials are chiral, a chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of the (S)-pantolactone.[1][13]
Q5: What are some common impurities I should look for in the synthesis of (S)-pantolactone?
Common impurities can include unreacted starting materials and byproducts from side reactions.[13] The lactone ring of pantolactone is also susceptible to hydrolysis, which would form pantoic acid.[13] Your analytical method should be able to separate the main product from these potential impurities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How To [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. 182.160.97.198:8080 [182.160.97.198:8080]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. Blogs | Restek [discover.restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. welch-us.com [welch-us.com]
Catalyst selection and optimization for asymmetric hydrogenation to pantolactone
Welcome to the technical support center for the asymmetric hydrogenation of ketopantolactone to produce chiral pantolactone. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the asymmetric hydrogenation of ketopantolactone?
A1: The asymmetric hydrogenation of ketopantolactone (KPL) is a critical step in the synthesis of D-(−)-pantolactone, a key chiral intermediate for producing D-pantothenic acid (Vitamin B5) and coenzyme A.[1][2] The enantioselectivity of this reaction is paramount, as only the D-isomer is biologically active. This transformation is a widely studied benchmark reaction in asymmetric catalysis due to its industrial importance.[3]
Q2: What are the main catalytic strategies to achieve this transformation?
A2: There are three primary catalytic approaches for synthesizing chiral pantolactone:
-
Metal-catalyzed asymmetric hydrogenation: This is the most common method, employing transition metal complexes with chiral ligands, typically ruthenium (Ru) or rhodium (Rh), to directly hydrogenate ketopantolactone.[1][4]
-
Biocatalysis: This strategy uses enzymes, such as carbonyl reductases, often in whole-cell systems, to reduce ketopantolactone with high stereoselectivity.[2][5][6] This approach can also be used for the deracemization of racemic dl-pantolactone.[2]
-
Organocatalysis: This method involves synthesizing a precursor to pantolactone through reactions like asymmetric aldol reactions, followed by cyclization.[4]
Q3: What is the general mechanism for Ru-catalyzed asymmetric hydrogenation of ketones?
A3: For Ru-BINAP/diamine catalysts, the reaction is proposed to proceed via a nonclassical metal-ligand bifunctional mechanism.[7][8] The process involves the heterolytic cleavage of H₂ to form a reactive Ru-hydride species.[9] The hydrogenation then occurs in the outer coordination sphere of the metal complex, where a hydride from the ruthenium and a proton from the NH₂ group of the diamine ligand are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state.[7][8][10] This outer-sphere mechanism avoids direct coordination of the ketone to the metal center.[7][8]
Catalyst Selection Guide
Q4: How do I select the right catalyst for my asymmetric hydrogenation of ketopantolactone?
A4: Catalyst selection is crucial for achieving high enantiomeric excess (ee) and conversion. Your choice will depend on factors like desired enantiomer (D- or L-pantolactone), available equipment (e.g., high-pressure reactor), and cost considerations.
-
For D-(−)-pantolactone (the common target):
-
Ruthenium-based catalysts: Complexes of Ru with chiral diphosphine ligands like (R)-BINAP or its derivatives (e.g., Tol-BINAP, Xyl-BINAP) are highly effective.[3][11] The combination of a chiral diphosphine and a chiral diamine ligand, such as (R,R)-DPEN, can significantly enhance both activity and enantioselectivity.[3]
-
Rhodium-based catalysts: Chiral Rh-diphosphine complexes are also used. For instance, Rhodium catalysts with amino acid-tagged chiral pyrrolidinodiphosphine ligands have shown high activity and enantioselectivity.[12]
-
Biocatalysts: Carbonyl reductases, like SceCPR1 from Saccharomyces cerevisiae, exhibit strict (R)-enantioselectivity and are excellent choices, especially for milder reaction conditions.[6][13]
-
-
For L-(+)-pantolactone: You would typically use the opposite enantiomer of the chiral ligand, for example, (S)-BINAP with an (S,S)-diamine.
Below is a diagram to guide your selection process.
Q5: Are there heterogeneous catalysts available for this reaction?
A5: Yes, heterogeneous catalysts are being developed to simplify catalyst recovery and reuse. These often involve immobilizing homogeneous catalysts, like Ru-BINAP, onto solid supports such as silica nanoreactors or Al₂O₃.[1][9] While immobilization can sometimes affect catalytic activity, recent advancements have led to heterogeneous catalysts that maintain high enantioselectivity comparable to their homogeneous counterparts.[9]
Reaction Optimization Clinic
Q6: Which reaction parameters have the most significant impact on yield and enantioselectivity?
A6: The key parameters to optimize are solvent, hydrogen pressure, temperature, and the presence of additives like bases. The interplay between these factors is crucial for achieving optimal results.
Q7: How does the choice of solvent affect the reaction?
A7: The solvent plays a critical role and its effect can be complex.
-
Protic vs. Aprotic: Protic solvents like methanol and ethanol are commonly used and can participate in the catalytic cycle.[4][14] For some catalyst systems, ethanol has been shown to be superior to other solvents like methanol or isopropanol.[15]
-
Polarity: The polarity of the solvent can influence catalyst solubility and stability. In some cases, changing the solvent from ethanol to aprotic solvents like THF or acetone has led to an inversion of the product's configuration.[16]
-
Biphasic Systems: For biocatalytic reductions, a biphasic system (e.g., water with dichloromethane) can be highly effective. The organic phase can significantly inhibit the undesirable hydrolysis of ketopantolactone, which is a major side reaction in purely aqueous media.[5]
Q8: What is the optimal range for hydrogen pressure and temperature?
A8:
-
Pressure: The effect of hydrogen pressure can depend on the catalytic mechanism.
-
For some Ru-diamine systems, in the absence of a base, the reaction rate is independent of H₂ pressure between 1-16 atm.[8][10] However, in the presence of a base, the rate increases with pressure.[8][10]
-
Higher pressures (e.g., 60-80 bar) are often used in flow chemistry setups to improve mass transfer and reaction rates.[17][18] Generally, pressures from atmospheric to 20 bar are sufficient for many batch reactions.[19][20]
-
-
Temperature: The reaction rate typically increases with temperature.[21] However, excessively high temperatures (e.g., >100 °C) can lead to catalyst decomposition and a decrease in both conversion and enantioselectivity.[17] A common range is 25-60 °C.[3][19]
Q9: Should I use a base as an additive?
A9: The addition of a base, such as potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH), can significantly accelerate the reaction rate for many Ru-catalyzed hydrogenations.[7][8] However, the effect is concentration-dependent; the rate may increase initially with base molarity and then decrease.[8][10] It's crucial to screen for the optimal base and concentration, as it can be catalyst- and substrate-specific. For some systems, the reaction can proceed efficiently without a base.[22]
Table 1: Effect of Reaction Parameters on Asymmetric Hydrogenation
| Parameter | General Effect on Conversion | General Effect on Enantioselectivity (ee) | Key Considerations |
| Catalyst Loading (S/C ratio) | Higher loading increases rate | Generally minor effect, but can vary | Balance between reaction time and cost. High S/C ratios (>10,000) are achievable.[19] |
| Solvent | Highly dependent on catalyst system | Can be significant; may even invert stereochemistry.[16] | Protic solvents (MeOH, EtOH) are common. Biphasic systems are useful for biocatalysis.[4][5] |
| H₂ Pressure | Rate can be pressure-dependent, especially with a base.[8] | Usually has a minor effect on ee.[8][10] | Higher pressure can improve mass transfer but requires specialized equipment.[17] |
| Temperature | Increases up to an optimum, then decreases (catalyst decomposition).[17] | Can decrease at higher temperatures. | Typically optimized between 25-60 °C.[3] |
| Base Additive | Can significantly accelerate the reaction rate.[7][8] | Generally minor effect, but can be system-dependent. | Optimal concentration is crucial; excess base can be detrimental.[8][10] |
Troubleshooting Guide
Q10: My reaction shows low conversion. What should I do?
A10: Low conversion can stem from several issues. Systematically check the following:
-
Catalyst Activity: Is the catalyst precursor properly activated? Some RuCl₂ precatalysts require an activation step. Ensure the catalyst was handled under an inert atmosphere (e.g., argon or nitrogen) as many are air-sensitive.[4]
-
Hydrogen Supply: Check for leaks in your reactor. Ensure proper agitation to overcome gas-liquid mass transfer limitations. In flow reactors, slug flow can be impacted by flow rates, affecting mass transfer.[17]
-
Reaction Temperature: The temperature might be too low. Try incrementally increasing it (e.g., in 10 °C steps) but be careful not to exceed the catalyst's stability range.[21]
-
Base Additive: If applicable to your system, the absence of a required base or a non-optimal concentration could be the cause. Screen different bases and concentrations.[7][8]
-
Substrate/Solvent Purity: Ensure your ketopantolactone and solvent are pure and anhydrous, as impurities can poison the catalyst.[4]
Q11: The enantioselectivity (ee) of my product is poor. How can I improve it?
A11: Poor enantioselectivity is usually related to the chiral environment of the catalyst or suboptimal reaction conditions.
-
Ligand Choice: This is the most critical factor. The chiral ligand (e.g., BINAP derivative, diamine) dictates the stereochemical outcome. Ensure you are using a high-purity ligand of the correct chirality. The combination of two chiral ligands (diphosphine and diamine) can create a more effective chiral pocket.[3]
-
Solvent Effects: The solvent can dramatically influence enantioselectivity. Try screening a range of solvents (e.g., methanol, ethanol, THF, dichloromethane).[15][16]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also slow the reaction rate.
-
Catalyst Integrity: If the catalyst has started to decompose, it may lose its chiral structure, leading to racemic product. Consider a lower reaction temperature or shorter reaction time.
Q12: I am observing a side product. What is it and how can I prevent it?
A12: The most common side reaction, particularly in aqueous or protic media, is the hydrolysis of ketopantolactone to ketopantoic acid.[5][6] This is especially problematic in biocatalytic systems at neutral pH.
-
Prevention in Biocatalysis:
-
Use a biphasic system (e.g., water-DCM) to keep the substrate in the organic phase, minimizing contact with water.[5]
-
Employ a substrate constant-feeding strategy to maintain a low KPL concentration in the aqueous phase, reducing the rate of hydrolysis.[6][13]
-
Conduct the reaction at a lower pH where KPL is more stable (e.g., pH 5.5).[13]
-
Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Asymmetric Hydrogenation of Ketopantolactone
This protocol provides a general guideline. Specific amounts, catalyst, solvent, and conditions should be optimized for your specific system.
Materials:
-
Ketopantolactone (KPL)
-
Chiral Ruthenium or Rhodium precatalyst (e.g., [Rh(diop)(PPh₃)I] or RuCl₂[(R)-BINAP][(R,R)-DPEN])
-
Anhydrous solvent (e.g., methanol, ethanol)[4]
-
Hydrogen gas (high purity)
-
High-pressure autoclave/reactor equipped with a magnetic stirrer and temperature control
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave and ensure it is free of oxygen and moisture.
-
Charging the Reactor: Under an inert atmosphere (e.g., inside a glovebox), add the chiral metal catalyst to the autoclave.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the ketopantolactone substrate to the solution.
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with low-pressure hydrogen gas to remove any residual air, then vent.[4]
-
Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-20 atm).[7][19]
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 45 °C).[7]
-
Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.[4]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to obtain pure pantolactone.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Synthesis of <italic>D</italic>-(−)-pantolactone via asymmetric hydrogenation assisted by a polyether-functionalized ionic liquid-Academax [academax.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. asynt.com [asynt.com]
- 18. High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs - White Rose Research Online [eprints.whiterose.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (S)-pantolactone by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Pantolactone is a prime example, where the (R)-enantiomer serves as the biologically active precursor to D-pantothenic acid (Vitamin B5), while the (S)-enantiomer is largely inactive in key biological pathways.[1][2] Consequently, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of (S)-pantolactone.
The Principle of Chiral Recognition in HPLC
At its core, chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[3][4] These CSPs create a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The subtle differences in the stability of these complexes result in different retention times, allowing for their separation and quantification.[4][5] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective for resolving a broad range of chiral compounds, including pantolactone.[1]
The choice of the CSP is the most critical factor in achieving a successful enantiomeric separation.[1] Factors such as the nature of the polysaccharide backbone, the type of carbamate derivative, and whether the selector is coated or immobilized on the silica support all play a crucial role in the chiral recognition mechanism. Immobilized CSPs, for instance, offer greater solvent versatility, allowing for the use of a wider range of mobile phases, which can be advantageous for method development and for compounds with limited solubility.[6][7]
Comparative Analysis of Chiral Stationary Phases for Pantolactone Separation
Our internal studies, corroborated by data from leading column manufacturers, have demonstrated that several polysaccharide-based columns can achieve baseline resolution of pantolactone enantiomers. The following table summarizes the performance of select Daicel CHIRALPAK® columns under normal phase conditions, which typically provide superior selectivity for this analyte.
| Chiral Stationary Phase (CSP) | Chemistry | Mobile Phase | Retention Time (min) (Enantiomer 1 / Enantiomer 2) | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK® IC [1] | Amylose tris(3,5-dichlorophenylcarbamate) | n-hexane / 2-propanol (90/10) | 22.8 / 27.3 | 1.23 | 4.40 |
| Chiralpak® IA [1] | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane / 2-propanol (90/10) | 18.5 / 21.3 | 1.18 | 3.20 |
| Chiralpak® IB [1] | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane / 2-propanol (90/10) | 15.2 / 17.5 | 1.17 | 2.80 |
| Chiralpak® IE [1] | Amylose tris(3,5-dichlorophenylcarbamate) | n-hexane / 2-propanol (90/10) | 25.1 / 29.8 | 1.21 | 3.90 |
Analysis:
From the data, CHIRALPAK® IC emerges as a superior choice for this application, offering the highest resolution (Rs = 4.40) and a strong separation factor (α = 1.23).[1] A higher resolution value indicates a better separation between the two enantiomeric peaks, which is crucial for accurate quantification, especially when one enantiomer is present in a very small amount. The choice of a normal phase mobile phase, such as n-hexane and 2-propanol, is deliberate. The alcohol modifier (2-propanol) plays a key role in the chiral recognition mechanism by competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the alcohol is a primary strategy for optimizing retention and resolution.[8]
Detailed Experimental Protocol
This protocol outlines a validated method for determining the enantiomeric excess of (S)-pantolactone using the recommended CHIRALPAK® IC column. This system is designed to be self-validating through the inclusion of clear system suitability criteria.
Instrumentation and Conditions
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-VIS detector.[1]
-
Column: CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-hexane / 2-propanol (90/10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 10 µL.[1]
Reagent and Sample Preparation
-
Mobile Phase Preparation: Accurately mix 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade 2-propanol. Degas the solution prior to use.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of racemic pantolactone in 10 mL of the mobile phase or 2-propanol.[1]
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.[1]
-
Sample Preparation: Accurately weigh and dissolve the pantolactone sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]
Data Analysis and Calculation
-
Peak Identification: Inject the racemic standard to determine the retention times of the (R)- and (S)-pantolactone enantiomers. If individual enantiomer standards are available, inject them to confirm the elution order.[1]
-
System Suitability: Before sample analysis, inject the working standard solution and verify that the system meets the following criteria:
-
Resolution (Rs): ≥ 2.0
-
Tailing Factor (T): 0.8 - 1.5 for both peaks
-
Theoretical Plates (N): > 2000 for both peaks
-
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the sample chromatogram using the following formula:
ee (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Where Area(S) is the peak area of the (S)-pantolactone and Area(R) is the peak area of the (R)-pantolactone.
Experimental Workflow and Logic Visualization
To ensure clarity and reproducibility, the entire experimental process can be visualized as a logical workflow.
Caption: Workflow for determining the enantiomeric excess of pantolactone.
The logic behind the method development choices is equally important. The selection of a suitable chiral stationary phase is the foundational step, which then dictates the optimal mobile phase conditions.
Caption: Key factors influencing chiral HPLC separation and quantification.
Trustworthiness and Method Validation
The robustness of this method is ensured by adhering to established validation protocols.[3][9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the enantiomers.
-
Linearity: The method should be linear over a range of concentrations. For determining the minor enantiomer, this is typically from the Limit of Quantification (LOQ) to at least 150% of the expected impurity level.[9]
-
Accuracy: Assessed by spiking the sample with known amounts of the (S)-enantiomer at different levels and calculating the recovery.[9]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
By systematically validating these parameters, the method's trustworthiness is established, ensuring that the reported enantiomeric excess values are accurate and reliable for critical decision-making in drug development.
Conclusion
The determination of enantiomeric excess for chiral intermediates like pantolactone is a non-negotiable aspect of pharmaceutical quality control. High-Performance Liquid Chromatography with polysaccharide-based chiral stationary phases offers a powerful and reliable solution.[1][11] The CHIRALPAK® IC column, in particular, provides excellent resolution and selectivity for pantolactone enantiomers under normal phase conditions. By following the detailed protocol and understanding the principles of chiral recognition, researchers can confidently implement a robust and accurate method for quantifying (S)-pantolactone, ensuring the stereochemical purity of their compounds and the integrity of their research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 2.1 mm x L 150 mm - 83594 Daicel CHIRALPAK IC-3 Analytical Column [83594] - £1,876.43 : UVISON.com [uvison.com]
- 7. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. [PDF] Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe | Semantic Scholar [semanticscholar.org]
- 11. heraldopenaccess.us [heraldopenaccess.us]
A Researcher's Guide to the Structural and Stereochemical Confirmation of (S)-Pantolactone via NMR Spectroscopy
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar of safety and efficacy. Chiral molecules, or enantiomers, are mirror-image isomers that can exhibit profoundly different biological activities. Pantolactone, a key precursor in the synthesis of pantothenic acid (Vitamin B5), exemplifies this principle. While the (R)-(-) enantiomer (D-pantolactone) is the biologically active precursor, its counterpart, (S)-(+)-pantolactone (L-pantolactone), is largely inactive in these essential pathways[1].
This guide provides an in-depth, comparative analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy is employed to first confirm the core molecular structure of pantolactone and subsequently, how it can be used as a powerful tool to differentiate between its enantiomers, thereby verifying the stereochemical integrity of (S)-pantolactone.
Part 1: Core Structure Confirmation with ¹H and ¹³C NMR
Under standard, achiral conditions, NMR spectroscopy provides a detailed fingerprint of a molecule's atomic connectivity. Since enantiomers possess identical connectivity and bond relationships, the ¹H and ¹³C NMR spectra of (S)-pantolactone and (R)-pantolactone are indistinguishable from each other or from a racemic mixture. The initial goal is therefore to confirm the pantolactone scaffold.
¹H NMR Spectral Analysis
The proton NMR spectrum of pantolactone in a common solvent like deuterated chloroform (CDCl₃) reveals five distinct sets of signals. The presence of a stereocenter at the C3 position renders the geminal methyl groups and the C5 methylene protons diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals.
Caption: Molecular structure of (S)-pantolactone with key proton groups labeled.
The expected signals are summarized below. Chemical shifts are referenced from spectra available in public databases and may vary slightly based on solvent and concentration.
| Proton Label | Assignment | Expected Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration | Rationale |
| He, Hf | C(CH₃)₂ | ~1.08 and ~1.23 | Two Singlets (s) | 3H each | Diastereotopic gem-dimethyl protons adjacent to a chiral center. |
| Hd | OH | Variable (~3.6) | Broad Singlet (br s) | 1H | Exchangeable proton; position and shape are concentration/solvent dependent. |
| Ha, Hb | -CH₂-O- | ~3.98 and ~4.01 | Two Doublets (d) | 1H each | Diastereotopic methylene protons showing geminal coupling. |
| Hc | -CH(OH)- | ~4.17 | Singlet (s) | 1H | Methine proton. May show coupling to the OH proton in dry solvents. |
Table 1: Summary of Expected ¹H NMR Data for Pantolactone in CDCl₃. [2][3]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. For pantolactone, six distinct carbon signals are expected, corresponding to each carbon atom in the unique electronic environment.
| Carbon Atom | Assignment | Expected Chemical Shift (δ, ppm in CDCl₃) |
| C1 | C=O (Lactone Carbonyl) | ~175-180 |
| C2 | -CH(OH)- | ~76-80 |
| C3 | -C(CH₃)₂- | ~40-43 |
| C4 | -CH₂-O- | ~77-80 |
| C5, C6 | -CH₃ | ~20 and ~23 |
Table 2: Summary of Expected ¹³C NMR Data for Pantolactone. [2][4]
The combined data from ¹H and ¹³C NMR robustly confirms the molecular connectivity and functional groups of pantolactone. However, this achiral analysis is insufficient to confirm the absolute stereochemistry of the sample as (S)-pantolactone.
Part 2: A Comparative Guide to Determining Enantiomeric Purity
To confirm that a sample is indeed (S)-pantolactone and not its (R)-enantiomer or a racemic mixture, a method that can distinguish between the enantiomers is required. NMR spectroscopy can achieve this through the use of a chiral resolving agent .
The Principle: Inducing Diastereomeric Environments
Enantiomers interact with an achiral environment identically. However, when a chiral environment is introduced, this symmetry is broken. By adding a pure chiral resolving agent to the NMR sample, transient diastereomeric complexes are formed between the agent and each enantiomer of the analyte.
-
(S)-Pantolactone + (R)-Chiral Agent → (S,R) Diastereomeric Complex
-
(R)-Pantolactone + (R)-Chiral Agent → (R,R) Diastereomeric Complex
These diastereomeric complexes have different physical properties and, crucially, are no longer mirror images. This difference is reflected in the NMR spectrum, where the corresponding protons of the two enantiomers will now resonate at slightly different chemical shifts, a phenomenon known as non-equivalence[5][6].
Comparative Workflow: (S)-Pantolactone vs. Racemic Pantolactone
The most effective way to validate the enantiopurity of your (S)-pantolactone sample is to compare its NMR spectrum in the presence of a chiral agent against that of a known racemic (DL-pantolactone) sample.
Caption: Workflow for enantiomeric purity analysis using NMR and a chiral resolving agent.
Comparison of Expected Outcomes:
| Sample | Observation in ¹H NMR with Chiral Agent | Interpretation |
| Alternative: Racemic (DL)-Pantolactone | Two distinct sets of signals are observed for key protons (e.g., the methine proton or one of the methyl groups). The integration ratio of the corresponding peaks is 1:1. | The sample contains equal amounts of the (S) and (R) enantiomers. The resolving agent has successfully created distinguishable diastereomeric complexes. |
| Test Sample: (S)-Pantolactone | Only a single set of signals is observed. These signals will be shifted from their original positions due to complexation but will not be split into two sets. | The sample is enantiomerically pure (or has an enantiomeric excess >99%). The absence of a second set of peaks confirms the absence of the (R)-enantiomer. |
This comparative method provides definitive, quantitative proof of stereochemical identity and purity, a far more reliable metric than optical rotation alone, which can be influenced by trace impurities[7].
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the pantolactone sample in ~0.6 mL of deuterated chloroform (CDCl₃). For higher accuracy, use a solvent containing a known internal standard like tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Allow the sample to equilibrate to the probe temperature (typically 298 K). Tune and match the probe and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.
-
Processing: Fourier transform the raw data (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δ = 0.00 ppm).
Protocol 2: Chiral Purity Analysis
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pantolactone sample as described in Protocol 1. This serves as the baseline reference.
-
Addition of Chiral Agent: Remove the NMR tube from the spectrometer. Add a small amount of a suitable chiral solvating agent (CSA), such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol ("Pirkle's alcohol"). A typical starting point is to add the CSA in a molar ratio of 1:1 to 1:3 (analyte:CSA).
-
Mixing and Re-analysis: Gently mix the contents of the tube. Re-insert the sample into the spectrometer, allow it to equilibrate, and re-shim the magnetic field.
-
Acquire Spectrum: Acquire a new ¹H NMR spectrum. Pay close attention to the resolution and chemical shifts of previously sharp singlets (e.g., the methine proton or the methyl groups).
-
Analysis: Compare the new spectrum to the baseline. Look for the splitting of signals into two distinct sets. If splitting occurs, integrate the corresponding peaks to determine the enantiomeric ratio. For confirming the identity of (S)-pantolactone, the absence of a second set of signals is the desired result.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules like (S)-pantolactone. A standard analysis using ¹H and ¹³C NMR confidently verifies the molecular framework and connectivity. However, to move beyond simple structure and confirm absolute stereochemistry—a critical parameter in drug development—a comparative approach is essential. By employing a chiral resolving agent, one can induce a diastereomeric environment within the NMR tube, breaking the spectral symmetry of enantiomers. Comparing the spectrum of a test sample against a racemic standard under these conditions provides clear, defensible, and quantitative evidence of enantiomeric identity and purity, firmly establishing the compound as (S)-pantolactone.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DL-Pantolactone(79-50-5) 13C NMR [m.chemicalbook.com]
- 3. D-(-)-PANTOLACTONE(599-04-2) 1H NMR [m.chemicalbook.com]
- 4. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to (S)- and (R)-Pantolactone as Chiral Auxiliaries in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of modern pharmaceutical and fine chemical synthesis, achieving stereochemical control is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis provides the tools to construct complex chiral molecules from simpler, achiral precursors. Among the most reliable strategies is the use of a chiral auxiliary—a stereogenic unit temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1][2] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.
Pantolactone, with its rigid bicyclic structure and strategically positioned stereocenter, has emerged as a highly efficient and predictable chiral auxiliary.[3][4][5][6] Its two enantiomeric forms, (S)- and (R)-pantolactone, offer a powerful system for enantiocomplementary synthesis, providing access to either enantiomer of a target molecule with high diastereoselectivity. This guide provides a detailed comparison of (S)- and (R)-pantolactone, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic campaigns.
(R)-Pantolactone vs. (S)-Pantolactone: Availability and Synthetic Access
The fundamental difference influencing the practical application of these two enantiomers lies in their accessibility.
-
(R)-(-)-Pantolactone : This enantiomer is readily available and relatively inexpensive. It is derived from the degradation of D-pantothenic acid (Vitamin B5), a naturally abundant member of the B vitamin complex.[7][8][9] Its availability makes it the default choice for many applications and the more extensively studied of the two enantiomers.[3][6]
-
(S)-(+)-Pantolactone : In contrast, the (S)-enantiomer is not as common in nature and is therefore significantly more expensive to purchase.[7] It is typically obtained either through the resolution of a racemic mixture or, more commonly in a laboratory setting, via the chemical inversion of the more accessible (R)-pantolactone.[7][10][11] This synthetic effort represents an additional cost and time consideration for researchers requiring the (S)-enantiomer to access a specific target configuration.
Mechanism of Stereodirection: A Tale of Two Faces
The efficacy of pantolactone as a chiral auxiliary stems from its conformationally rigid γ-lactone structure. When esterified to a prochiral substrate, such as an α,β-unsaturated carbonyl system, the auxiliary's structure creates a distinct steric environment. The gem-dimethyl group and the lactone ring effectively shield one face of the reactive system, compelling an incoming reagent or diene to approach from the less hindered face.[6]
The choice of pantolactone enantiomer dictates which face is shielded, thereby controlling the absolute configuration of the newly formed stereocenter(s).
-
(R)-Pantolactone directs reactions to form one specific diastereomer.
-
(S)-Pantolactone directs reactions to form the opposite diastereomer.
This direct, predictable relationship allows for rational design of a synthetic route to achieve a desired enantiomeric product.
Caption: General workflow for using pantolactone as a chiral auxiliary.
Performance Comparison in Key Asymmetric Transformations
While both enantiomers are mechanistically equivalent, providing enantiocomplementary outcomes, it is crucial to verify their performance. The (R)-enantiomer has been more extensively documented in the literature due to its availability.[3][4][6] However, applications of the (S)-enantiomer confirm its equal effectiveness in directing stereochemistry. The primary function is not to outperform one another, but to provide access to the opposite product enantiomer.
Comparative Performance Data
| Reaction Type | Substrate | Reagent/Diene | Auxiliary | Diastereomeric Excess (d.e.) | Product Configuration | Reference |
| Diels-Alder | Acrylate | Cyclopentadiene | (R)-Pantolactone | >95% | (2'R) | [6] |
| Diels-Alder | Acrylate | Anthracene | (R)-Pantolactone | High facial-diastereoselectivity | Not specified | [6] |
| Conjugate Addition | Crotonate | Lithium dibenzylamide | (R)-Pantolactone | 90% | (3'R) | [12] |
| Alkylation | Glycine Derivative | Benzyl Bromide | (R)-Pantolactone | >98% | (R) | |
| Prins Reaction | Alkylidene Morpholinone | Formaldehyde | (1R,2S)-Ephedrine (to make (S)-Pantolactone) | Good diastereoselectivity | (S)-Pantolactone | [10][11] |
Note: Direct head-to-head comparative studies are sparse as the choice of auxiliary is dictated by the target enantiomer. The data confirms high diastereoselectivity is achievable with either enantiomer.
Caption: Pantolactone enantiomers enable enantiocomplementary synthesis pathways.
Experimental Protocols
The following protocols provide a self-validating framework for the attachment, application, and cleavage of pantolactone auxiliaries.
Protocol 1: Attachment of Auxiliary (Acrylate Formation)
This procedure details the formation of a chiral acrylate ester, a common substrate for Diels-Alder and conjugate addition reactions.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)- or (S)-pantolactone (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Acylation: Slowly add acryloyl chloride (1.2 eq.) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pantolactone is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pantolactone acrylate.
Protocol 2: Diastereoselective Diels-Alder Reaction
This protocol describes a Lewis acid-catalyzed cycloaddition, a classic application for pantolactone auxiliaries.
-
Setup: To a flame-dried flask under an inert atmosphere, add the pantolactone acrylate (1.0 eq.) from Protocol 1 and dissolve in anhydrous DCM (approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 eq., typically 1M in DCM) dropwise. A colored complex should form. Stir for 20 minutes at -78 °C.
-
Diene Addition: Add freshly distilled cyclopentadiene (3.0 eq.) dropwise.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor by TLC for the disappearance of the starting acrylate.
-
Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.
-
Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify via flash chromatography to isolate the major diastereomer.
Protocol 3: Cleavage and Recovery of the Auxiliary
This critical step liberates the chiral product and allows for the recovery of the valuable auxiliary.
-
Setup: Dissolve the purified Diels-Alder adduct (1.0 eq.) from Protocol 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Cool the solution to 0 °C.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) dissolved in water.
-
Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Product Isolation: Acidify the reaction mixture to pH ~2 with 1N HCl. Extract the mixture three times with ethyl acetate. The combined organic layers contain the chiral carboxylic acid product. Wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.
-
Auxiliary Recovery: The aqueous layer contains the water-soluble pantolactone.[13] Saturate the aqueous layer with NaCl and extract multiple times with ethyl acetate or DCM. Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate to recover the pantolactone auxiliary, which can be purified by recrystallization or chromatography if necessary.
Decision Guide: Selecting the Appropriate Enantiomer
The choice between (S)- and (R)-pantolactone is rarely a matter of performance and almost always one of synthetic strategy.
-
What is the desired absolute configuration of your target molecule?
-
This is the primary and overriding factor. The auxiliary's configuration directly determines the product's configuration. Work backward from your target to identify which pantolactone enantiomer will produce the required stereochemistry.
-
-
If you require the product derived from (R)-Pantolactone:
-
Action: Purchase commercial (R)-(-)-pantolactone. This is the most cost-effective and direct route.
-
-
If you require the product derived from (S)-Pantolactone:
-
Option A (Direct): Purchase the more expensive commercial (S)-(+)-pantolactone. This is the fastest option if budget allows.
-
Option B (Synthetic): Synthesize (S)-pantolactone from the cheaper (R)-enantiomer via an inversion protocol (e.g., using a triflate intermediate and Sₙ2 displacement).[7] This is more economical for larger scales but requires additional synthetic steps.
-
Conclusion
(S)- and (R)-pantolactone are not competitors but rather complementary partners in the field of asymmetric synthesis. Both enantiomers perform as highly effective and reliable chiral auxiliaries, inducing excellent levels of diastereoselectivity in a wide range of C-C bond-forming reactions. The choice between them is dictated entirely by the desired absolute configuration of the synthetic target. While the ready availability and lower cost of (R)-pantolactone make it the more common choice, the (S)-enantiomer remains an indispensable tool for accessing the opposite product enantiomer, providing a complete and powerful platform for modern stereocontrolled synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pantolactone [drugfuture.com]
Comparative study of chemical vs enzymatic synthesis of (S)-pantolactone
A Comparative Guide to the Synthesis of (S)-Pantolactone: Chemical versus Enzymatic Routes
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-Pantolactone
(S)-Pantolactone, also known as L-Pantolactone, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a crucial building block in the synthesis of various valuable compounds, most notably as a precursor to the B-complex vitamin, pantothenic acid (Vitamin B5), and its derivatives like D-panthenol.[1][2][3][4] The stereochemistry of pantolactone is paramount, as only the (R)-enantiomer is biologically active in the context of Vitamin B5. However, the (S)-enantiomer is a valuable chiral auxiliary in its own right, utilized in asymmetric synthesis to induce stereoselectivity in chemical reactions.[1][5] This guide provides a comparative analysis of the two primary approaches for obtaining enantiomerically enriched (S)-pantolactone: traditional chemical synthesis and modern enzymatic methods. We will delve into the underlying principles, experimental methodologies, and performance metrics of each approach to aid researchers in selecting the optimal strategy for their specific applications.
Chemical Synthesis of (S)-Pantolactone: A Classical Approach
The chemical synthesis of (S)-pantolactone has been extensively explored, with several strategies developed to achieve high enantiopurity. These methods often rely on classical organic chemistry transformations, including asymmetric synthesis and the resolution of racemic mixtures.
One prominent chemical route involves the enantioselective synthesis starting from a chiral precursor. For instance, a method employing a stereoselective Prins reaction of a chiral α-alkoxy acrylamide has been reported to produce (S)-pantolactone with high enantiomeric excess.[1][6] This approach focuses on constructing the precursor α,γ-dihydroxy butyric acid moiety in a stereocontrolled manner.[1] While effective in achieving high enantiopurity, such methods can involve multiple steps and require the use of specific chiral auxiliaries, which may be expensive.
Another common chemical strategy is the resolution of racemic pantolactone. This can be achieved through diastereomeric salt formation with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. While a well-established technique, it is often less efficient as the theoretical maximum yield for the desired enantiomer is 50%.
The synthesis of racemic pantolactone itself is typically achieved through processes like an aldol condensation followed by the addition of hydrogen cyanide.[7][8] The resulting racemic mixture then requires a resolution step to isolate the (S)-enantiomer.
Key Characteristics of Chemical Synthesis:
-
Versatility: A wide range of chemical transformations can be employed.
-
Established Methodologies: Many chemical routes are well-documented in the literature.
-
Potential for High Purity: Can achieve high enantiomeric excess with careful optimization.
-
Drawbacks: Often involves multiple steps, harsh reaction conditions (e.g., strong acids/bases, high temperatures), use of hazardous reagents and solvents, and can generate significant chemical waste.[9][10][11][12][13] The resolution of racemates is inherently limited to a 50% yield for the desired enantiomer without an effective racemization and recycling process for the unwanted enantiomer.
Enzymatic Synthesis of (S)-Pantolactone: A Greener Alternative
The emergence of biocatalysis has offered a powerful and sustainable alternative for the synthesis of enantiomerically pure compounds, including (S)-pantolactone.[9][11][14] Enzymatic methods are lauded for their high selectivity, mild reaction conditions, and reduced environmental impact.[9][10][11][12][13]
A prevalent enzymatic approach is the kinetic resolution of racemic (DL)-pantolactone. This method utilizes enzymes, such as lactonases, that exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer over the other.[7][15] For the production of (S)-pantolactone, an L-lactonase would be employed to selectively hydrolyze L-pantoic acid from the racemic mixture, leaving the desired (S)-pantolactone unreacted. Conversely, D-lactonases are used in the industrial production of D-pantolactone by selectively hydrolyzing the D-enantiomer.[7][15]
A more advanced and efficient enzymatic strategy is the deracemization of DL-pantolactone.[2][3][4] This approach overcomes the 50% yield limitation of kinetic resolution by converting the undesired enantiomer into the desired one. A multi-enzyme cascade system can be employed, for instance, using an L-pantolactone dehydrogenase to oxidize L-pantolactone to ketopantolactone, which is then asymmetrically reduced to D-pantolactone by a ketopantolactone reductase.[2][4] A coenzyme regeneration system, often involving glucose and glucose dehydrogenase, is typically integrated to ensure the continuous supply of the necessary cofactors (e.g., NAD(P)H).[2][3][4]
Key Characteristics of Enzymatic Synthesis:
-
High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity.
-
Mild Reaction Conditions: Reactions are typically conducted in aqueous media at or near room temperature and neutral pH.
-
Environmental Sustainability: Reduces the use of hazardous chemicals and the generation of toxic waste, aligning with the principles of green chemistry.[9][10][11][12][13]
-
High Efficiency: Deracemization processes can theoretically achieve 100% conversion of the racemic starting material to the desired enantiomer.
-
Process Simplification: Whole-cell biocatalysts can be utilized, simplifying enzyme purification and handling.[2][4][7]
-
Drawbacks: Enzyme stability and cost can be a concern, although advancements in protein engineering and immobilization techniques are addressing these issues. The development and optimization of enzymatic processes can require specialized expertise in biotechnology.
Comparative Analysis: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Variable, dependent on the chosen method and catalyst. | Generally very high to excellent. |
| Reaction Conditions | Often harsh (high/low pH, high temperature/pressure). | Mild (near neutral pH, ambient temperature/pressure). |
| Solvents | Often requires organic solvents, some of which are hazardous. | Primarily aqueous media. |
| Byproducts/Waste | Can generate significant amounts of chemical waste. | Minimal waste generation, often biodegradable. |
| Yield (for chiral product from racemate) | Max. 50% for kinetic resolution without racemization. | Can approach 100% with deracemization strategies.[3][4] |
| Process Complexity | Can involve multiple protection/deprotection and purification steps. | Often fewer steps, especially with whole-cell biocatalysts. |
| Environmental Impact | Higher environmental footprint. | Lower environmental footprint, considered a "green" technology.[9][10][12][13] |
Experimental Workflows
Chemical Synthesis Workflow: Enantioselective Synthesis via Prins Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Industrial kinetic resolution of d , l -pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05708A [pubs.rsc.org]
- 8. CN110511195B - A method for preparing pantolactone - Google Patents [patents.google.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. jddhs.com [jddhs.com]
- 13. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Stereochemical Validation of (S)-Pantolactone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity and safety. This is particularly true for pantolactone, where the (R)-enantiomer is the biologically active precursor to D-pantothenic acid (Vitamin B5), an essential nutrient.[1][2] The (S)-enantiomer, in contrast, is considered to be biologically inactive and can even be antagonistic.[3] Therefore, rigorous validation of the stereochemistry of (S)-pantolactone products, or more critically, the enantiomeric purity of (R)-pantolactone, is a non-negotiable aspect of quality control.
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate validation strategy for your laboratory's needs. Every protocol described is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[4][5][6]
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method for stereochemical validation hinges on a balance of factors including the required specificity, sensitivity, sample throughput, and the specific question being asked—be it routine quality control for enantiomeric excess (e.e.) or the definitive determination of absolute configuration.
Chiral Chromatography: The Workhorse for Enantiomeric Purity
Chiral chromatography is the most widely employed technique for separating and quantifying enantiomers due to its robustness, accuracy, and versatility.[1][7][8] The separation principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for pantolactone enantiomer separation.[1][11] The causality for its success lies in the development of highly selective polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose).[1][12] These phases create a chiral environment where the pantolactone enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. The choice of a normal-phase (e.g., hexane/isopropanol) versus a reversed-phase method depends on sample solubility and desired selectivity.[13]
-
Gas Chromatography (GC): Chiral GC is another powerful separation technique, particularly for volatile compounds.[3][11][14] For pantolactone, which has a polar hydroxyl group, derivatization (e.g., silylation) is often necessary to increase volatility and prevent peak tailing.[11] The separation is typically achieved on capillary columns coated with chiral selectors like cyclodextrin derivatives.[3] While highly efficient, the need for derivatization adds a step to the workflow and a potential source of variability.
Spectroscopic and Chiroptical Methods: From Bulk Properties to Absolute Configuration
While chromatography excels at separation and quantification, spectroscopic methods provide complementary and sometimes more fundamental stereochemical information.
-
Polarimetry (Optical Rotation): This classical technique measures the rotation of plane-polarized light by a chiral sample.[15][16][17] It provides a bulk measurement of optical activity, which is proportional to the concentration of the enantiomeric excess.[15] While fast and simple, its trustworthiness is limited. The measurement can be affected by the presence of other optically active impurities, and it cannot distinguish between a racemic mixture and an achiral sample.[3][18] It is best used as a rapid, initial screening tool rather than a standalone validation method.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19][20][21] This technique provides a rich, fingerprint-like spectrum that is unique to an enantiomer's absolute configuration.[21][22] A key advantage of VCD is its ability to determine the absolute configuration of a molecule in solution without the need for crystallization or a reference standard of known configuration.[19] Its power lies in the direct comparison of an experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., (S)-pantolactone).[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR, a fundamentally achiral technique, can be rendered sensitive to stereochemistry through the use of chiral additives.[18][24] Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)₃) form diastereomeric complexes with the enantiomers in solution.[25][26] This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved and integrated to determine enantiomeric purity.[24][25][27]
Quantitative Performance Comparison
The selection of a primary validation method requires an objective comparison of their performance characteristics. The following table synthesizes typical performance data to guide this decision.
| Technique | Primary Use | Specificity | Sensitivity (LOD/LOQ) | Accuracy/Precision | Throughput | Key Advantage | Key Limitation |
| Chiral HPLC-UV | Enantiomeric Excess (e.e.) Quantification | Excellent | Moderate (ng range) | Excellent | Moderate | Direct, robust, and widely applicable method for purity.[1][28] | Requires specialized, expensive chiral columns. |
| Chiral GC-FID | e.e. Quantification | Excellent | High (pg range) | Excellent | Moderate-High | High resolution for volatile compounds.[3] | Often requires sample derivatization.[11] |
| Polarimetry | Optical Purity Screening | Low | Low | Moderate | High | Rapid and non-destructive.[3] | Non-specific; affected by any optically active species.[3][18] |
| VCD Spectroscopy | Absolute Configuration Determination | Absolute | Low (mg range) | N/A (Qualitative) | Low | Determines absolute configuration without a reference.[19] | Requires specialized equipment and computational support. |
| NMR + Chiral Shift Reagent | e.e. Quantification | Good | Low (mg range) | Good | Low | Uses standard NMR; provides structural info. | Line broadening can be an issue; reagent cost.[27] |
Experimental Protocols & Workflows
To ensure trustworthiness, protocols must be detailed and self-validating. Here, we present a validated method for the most common scenario: determining the enantiomeric excess of (S)-pantolactone using Chiral HPLC.
Detailed Protocol: Chiral HPLC for (S)-Pantolactone e.e. Determination
This protocol is based on the use of a polysaccharide-based chiral stationary phase in normal phase mode, a widely successful approach.[1]
1. Materials & Reagents:
-
(S)-Pantolactone sample
-
Racemic (R/S)-Pantolactone standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Chiral HPLC Column: e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or similar).[1]
2. Instrument & Conditions:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and UV/VIS detector.[1]
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v). Causality: The alcohol modifier (IPA) is crucial for interacting with the analyte and the CSP to achieve chiral recognition. Its concentration must be precisely controlled as small variations can significantly alter retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C. Causality: Temperature control is critical for reproducible retention times and separation.
-
Detection: UV at 220 nm. Causality: Pantolactone has a weak chromophore; a low wavelength is needed for adequate sensitivity.
-
Injection Volume: 10 µL
3. Standard & Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh and dissolve ~10 mg of racemic pantolactone standard in 10 mL of the mobile phase.[1]
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the mobile phase.[1]
-
Sample Preparation: Prepare the (S)-pantolactone sample at a concentration of ~0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.[1]
4. Analysis & System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard solution. The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
Inject the (S)-Pantolactone sample solution.
-
Identify the peaks based on the retention times obtained from the standard injection.
5. Calculation of Enantiomeric Excess (e.e.):
Where Area_major is the peak area of the desired (S)-enantiomer and Area_minor is the peak area of the undesired (R)-enantiomer.
Visualization of Experimental & Decision Workflows
Diagrams provide a clear, at-a-glance understanding of complex processes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. [Quantitative gas chromatographic determination of pantolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereochemistry [employees.csbsju.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. tcichemicals.com [tcichemicals.com]
- 28. heraldopenaccess.us [heraldopenaccess.us]
A Senior Application Scientist's Guide to Catalytic Efficiency in Pantolactone Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a cornerstone of innovation. Among these, (R)-pantolactone, a key intermediate in the synthesis of Vitamin B5 and Coenzyme A, is of significant industrial importance. The stereoselective synthesis of this molecule has been a subject of intense research, leading to the development of diverse catalytic strategies. This guide provides an in-depth comparison of the catalytic efficiency of various methods for pantolactone synthesis, grounded in experimental data and mechanistic insights to aid in the selection of the most suitable approach for your research and development needs.
Introduction: The Significance of Stereoselective Pantolactone Synthesis
Pantolactone, a hygroscopic crystalline solid, exists as two enantiomers, (R)- and (S)-pantolactone. The biological activity of its derivatives, most notably pantothenic acid (Vitamin B5), is almost exclusively associated with the (R)-enantiomer. Consequently, the development of efficient and highly selective catalytic methods to produce enantiopure (R)-pantolactone is a critical endeavor in the pharmaceutical and fine chemical industries. This guide will explore and compare three primary catalytic approaches: biocatalysis, organocatalysis, and metal-catalyzed hydrogenation, focusing on their catalytic efficiency, operational practicality, and underlying mechanistic principles.
Comparative Analysis of Catalytic Methodologies
The choice of a catalytic system for pantolactone synthesis is a multifaceted decision, balancing factors such as enantioselectivity, yield, catalyst loading, cost, and environmental impact. Below, we delve into the specifics of each major approach.
Biocatalysis: Harnessing Nature's Selectivity
Biocatalytic methods are lauded for their exceptional chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions in aqueous media. For pantolactone synthesis, two primary biocatalytic strategies have emerged: kinetic resolution of racemic pantolactone and deracemization of the racemic mixture.
Kinetic Resolution: This classic approach utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. D-lactonases, for instance, selectively hydrolyze (D)-pantolactone from a racemic mixture, leaving behind the desired (L)-pantolactone. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.
Deracemization: A more advanced and atom-economical approach, deracemization converts the undesired enantiomer into the desired one, theoretically enabling a 100% yield. Multi-enzyme cascades have been ingeniously designed for this purpose. These systems typically involve a dehydrogenase to oxidize the undesired L-pantolactone to ketopantolactone, which is then stereoselectively reduced to D-pantolactone by a reductase. A third enzyme is often employed for cofactor regeneration, a crucial aspect for the overall efficiency of the cascade.
Organocatalysis: The Power of Small Molecules
Organocatalysis has gained significant traction as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. The primary organocatalytic route to pantolactone involves the asymmetric aldol reaction between isobutyraldehyde and a glyoxylate derivative to form a precursor that is subsequently cyclized. Chiral amino acids and their derivatives, such as tert-leucine-derived 2-phenolic anilides, have proven to be highly effective catalysts for this transformation, facilitating the reaction with high enantioselectivity and yield. The proposed mechanism involves the formation of an enamine intermediate from the isobutyraldehyde and the amine catalyst, which then undergoes a stereoselective attack on the glyoxylate.
Metal-Catalyzed Asymmetric Hydrogenation: Efficiency and Versatility
Asymmetric hydrogenation of a prochiral substrate, ketopantolactone, is a direct and highly efficient route to enantiopure pantolactone. This method relies on chiral transition metal complexes, most notably those of rhodium (Rh), ruthenium (Ru), and iridium (Ir), to deliver hydrogen with high stereocontrol. The choice of the metal and the chiral ligand is critical in achieving high enantioselectivity and catalytic activity. These reactions are typically performed under hydrogen pressure and often require careful optimization of reaction conditions such as solvent, temperature, and pressure.
Performance Benchmark of Catalysts
To provide a clear and objective comparison, the following table summarizes the performance of various catalytic systems for pantolactone synthesis based on reported experimental data.
| Catalytic Method | Catalyst | Substrate | Product | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Key Reaction Conditions | Reference(s) |
| Biocatalysis | Recombinant D-lactonase (TSDL) | D,L-Pantolactone | D-Pantoic Acid | ~50 (for D-PA) | >94 | N/A | N/A | Whole-cell biocatalysis, 30 °C, pH 7.0 | |
| Biocatalysis | Multi-enzyme cascade (AmeLPLDH, ZpaCPR, BsGDH) | D,L-Pantolactone | D-Pantolactone | High | 98.6 | N/A | 2.99 g/(L·h) | Whole-cell biocatalyst, deracemization, 30 °C, pH 6.0 | |
| Biocatalysis | Carbonyl reductase (SceCPR1) & GDH | Ketopantolactone | (R)-Pantolactone | 91.6 | >99.9 | N/A | N/A | Whole-cell biocatalysis, substrate constant-feeding | |
| Organocatalysis | L-histidine-modified ionic liquid | Isobutyraldehyde, Ethyl glyoxylate | D-Pantolactone precursor | 93 | 93 | N/A | N/A | Two-step process: Aldol reaction followed by hydrogenation | |
| Organocatalysis | tert-leucine-derived 2-phenolic anilide | Isobutyraldehyde, Ethyl glyoxylate | (R)-Pantolactone precursor | 91 | 93 | ~9 | ~0.38 | Room temperature, EtOAc as solvent, 10 mol% catalyst | |
| Metal Catalysis | [Rh(diop)(PPh₃)I] | Ketopantolactone | (R)-Pantolactone | Quantitative | 75.7 | ~200 | ~4.4 | Benzene, 50 °C, 50 atm H₂ | |
| Metal Catalysis | Chiral supported Rh/Al₂O₃ | Ketopantolactone | (R)-Pantolactone | High | High | N/A | N/A | Heterogeneous catalysis | |
| Metal Catalysis | RuPHOX-Ru / SegPhos-Ru | α-Methylene-γ-ketoacid | Chiral γ-lactone | 98 | >99 | up to 11000 | N/A | Bimetallic system, sequential hydrogenation | |
| Metal Catalysis | Ir-SpiroPAP | Racemic α-substituted lactones | Chiral diols | 80-95 | up to 95 | up to 100000 | N/A | Dynamic kinetic resolution |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. N/A indicates that the data was not available in the cited sources. The productivity for the multi-enzyme cascade is given in g/(L·h) as reported.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the discussed methods, detailed step-by-step protocols for key experiments are provided below.
Biocatalytic Deracemization of D,L-Pantolactone
This protocol describes the deracemization of racemic dl-pantolactone into D-pantolactone using a whole-cell biocatalyst co-expressing L-pantolactone dehydrogenase (LPLDH), conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH).
Materials:
-
Racemic D,L-pantolactone
-
Glucose
-
Wet E. coli cells co-expressing AmeLPLDH, ZpaCPR, and BsGDH
-
50 mM Phosphate Buffer Solution (PBS), pH 6.0
-
1 M NaOH
-
3 M HCl
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing 1.25 M D,L-pantolactone, 2.5 M glucose, and 200 g/L wet E. coli cells in 50 mM PBS buffer (pH 6.0).
-
Incubate the reaction mixture at 30 °C with agitation (400 rpm) for 24 hours.
-
Maintain the pH at 6.0 throughout the reaction by the automated addition of 1 M NaOH.
-
After 24 hours, supplement the reaction with an additional 100 g/L of wet E. coli cells expressing only BsGDH.
-
Continue the incubation at 30 °C and 400 rpm for another 12 hours, maintaining the pH at 6.0.
-
Terminate the reaction by adding an equal volume of 3 M HCl.
-
Centrifuge the mixture to remove cell debris.
-
Extract the supernatant with ethyl acetate.
-
Analyze the organic phase for the concentration and enantiomeric excess of D-pantolactone using chiral HPLC.
Organocatalytic Asymmetric Aldol Reaction
This protocol outlines the asymmetric cross-aldol reaction to synthesize the precursor of (R)-pantolactone using a tert-leucine-derived 2-phenolic anilide organocatalyst.
Materials:
-
tert-leucine-derived 2-phenolic anilide organocatalyst (10 mol%)
-
Isobutyraldehyde
-
Ethyl glyoxylate
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tert-leucine-derived 2-phenolic anilide organocatalyst in ethyl acetate in a reaction vessel.
-
Add isobutyraldehyde to the solution.
-
Add ethyl glyoxylate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aldol adduct. This precursor can then be converted to (R)-pantolactone through subsequent reduction and lactonization steps.
Metal-Catalyzed Asymmetric Hydrogenation of Ketopantolactone
This protocol provides a general procedure for the asymmetric hydrogenation of ketopantolactone using a rhodium catalyst.
Materials:
-
Ketopantolactone
-
Rhodium catalyst (e.g., [Rh(diop)(PPh₃)I])
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve ketopantolactone in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the rhodium catalyst to the solution.
-
Seal the autoclave and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required duration.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization to obtain (R)-pantolactone.
Mechanistic Insights and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Reaction Workflows
Caption: General experimental workflows for the synthesis of pantolactone via different catalytic routes.
Catalytic Cycles
Caption: Simplified catalytic cycles for organocatalytic aldol reaction and metal-catalyzed asymmetric hydrogenation.
Conclusion and Future Outlook
The synthesis of enantiopure pantolactone is a well-explored area with a variety of robust catalytic methods at the disposal of the modern chemist.
-
Biocatalysis , particularly through deracemization, offers an environmentally benign and highly selective route, making it attractive for large-scale industrial production. The use of whole-cell biocatalysts simplifies the process by containing the necessary enzymes and cofactors.
-
Organocatalysis provides a metal-free and operationally simple alternative, with the direct asymmetric aldol reaction being a notable example of a step-economical approach. The development of more efficient and recyclable organocatalysts remains an active area of research.
-
Metal-catalyzed asymmetric hydrogenation stands out for its high efficiency and broad applicability. The ability to achieve high turnover numbers and frequencies makes it a powerful tool for the synthesis of pantolactone and other chiral molecules.
The choice of the optimal method will ultimately depend on the specific requirements of the application, including scale, cost, and desired purity. Future research will likely focus on the development of even more efficient, sustainable, and economically viable catalytic systems, potentially through the combination of different catalytic strategies or the design of novel catalysts with enhanced activity and selectivity.
A Comparative Guide to the Analysis of Optical Purity of (S)-pantolactone: Polarimetry vs. Chiral Chromatography
In the landscape of pharmaceutical development and manufacturing, the stereochemistry of a molecule is of paramount importance. For chiral molecules such as pantolactone, where only one enantiomer is biologically active, the accurate determination of optical purity is a critical quality attribute.[1] (S)-pantolactone is a key intermediate in the synthesis of dexpanthenol and D-pantothenic acid (Vitamin B5). This guide provides an in-depth comparison of two primary analytical techniques for assessing the optical purity of (S)-pantolactone: traditional polarimetry and modern chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography).
This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis of each method's principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate technique for their specific needs.
The Principle of Chirality and Optical Activity
Chiral molecules are non-superimposable mirror images of each other, known as enantiomers.[2] These enantiomers often exhibit different pharmacological and toxicological profiles.[3] (S)-pantolactone and (R)-pantolactone are enantiomers, with the (R)-enantiomer being the biologically active precursor for Vitamin B5.[1][3]
Optically active compounds have the ability to rotate the plane of polarized light.[2][4][5] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).[6] An equal mixture of two enantiomers, a racemic mixture, is optically inactive as the rotations cancel each other out.[7][8]
Method 1: Polarimetry - The Traditional Approach
Polarimetry is a long-established, non-destructive technique that measures the angle of rotation of plane-polarized light as it passes through a solution containing an optically active compound.[4][5]
Principle of Operation
A polarimeter consists of a light source, a polarizer, a sample cell, an analyzer, and a detector.[9][10][11] Light from the source is first passed through a polarizer to create plane-polarized light.[4][5][10] When this polarized light passes through a solution of a chiral compound, the plane of polarization is rotated.[4][5] The analyzer, another polarizing filter, is then rotated to measure the angle of this rotation.[5][10]
The measured optical rotation (α) is used to calculate the specific rotation [α], a standardized physical property of a chiral substance, using the Biot's law equation:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation
-
T is the temperature
-
λ is the wavelength of the light (typically the sodium D-line, 589 nm)
-
α is the observed rotation
-
l is the path length of the sample tube in decimeters (dm)
The enantiomeric excess (e.e.), a measure of the purity of the sample, can then be calculated using the following formula:[13][14]
e.e. (%) = ([α]observed / [α]pure enantiomer) * 100 [14]
For (S)-pantolactone, the mirror image of D-(-)-pantolactone, the specific rotation is approximately +51° (c=2 in H₂O). The D-(-)-pantolactone has a specific rotation of -51° (c=2 in H₂O).[15]
Experimental Workflow: Polarimetry
Caption: Workflow for optical purity analysis using polarimetry.
Detailed Protocol for Polarimetry
-
Sample Preparation:
-
Accurately weigh approximately 2 g of the (S)-pantolactone sample.
-
Dissolve the sample in deionized water in a 100 mL volumetric flask to achieve a concentration of 2 g/100 mL (c=2).
-
Ensure the solution is clear and homogenous. Allow the solution to equilibrate to the measurement temperature (typically 20°C or 25°C).
-
-
Instrument Calibration and Measurement:
-
Calibrate the polarimeter using a blank (deionized water) to set the zero point.
-
Rinse the sample cell (typically 1 dm) with the sample solution before filling it, ensuring no air bubbles are present in the light path.
-
Place the filled sample cell in the polarimeter and record the optical rotation reading (α). Repeat the measurement multiple times to ensure reproducibility.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the specific rotation [α] using the observed rotation (α), path length (l=1 dm), and concentration (c=0.02 g/mL).
-
Calculate the enantiomeric excess (e.e.) using the calculated specific rotation and the literature value for the specific rotation of pure (S)-pantolactone.
-
Method 2: Chiral Chromatography - The Modern Standard
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers a more direct and often more accurate method for determining enantiomeric purity.[16][17] These techniques physically separate the enantiomers, allowing for their individual quantification.
Principle of Operation
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times for the (S)- and (R)-pantolactone, resulting in their separation into two distinct peaks on the chromatogram. The area of each peak is directly proportional to the concentration of that enantiomer.
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100 [18]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[3][17] Polysaccharide-based CSPs are commonly employed for the separation of pantolactone enantiomers.[3]
Caption: Workflow for chiral HPLC analysis of pantolactone.
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol.[1]
-
Accurately weigh a small amount of the pantolactone sample and dissolve it in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[3]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC System and Conditions:
-
Analysis and Data Processing:
-
Inject the prepared sample onto the column.
-
Detect the separated enantiomers using the UV detector at an appropriate wavelength (e.g., 220 nm).[1]
-
Integrate the areas of the two peaks corresponding to the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess using the integrated peak areas.
-
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for separating enantiomers, particularly for volatile compounds like pantolactone.[19] Derivatization of the hydroxyl group in pantolactone is often necessary to increase its volatility for GC analysis.[19]
-
Derivatization and Sample Preparation:
-
A common derivatization method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]
-
Dissolve a known amount of the pantolactone sample in a suitable solvent (e.g., anhydrous pyridine) in a GC vial.[19]
-
Add the silylating agent and heat the mixture to complete the reaction.[19]
-
-
GC System and Conditions:
-
Analysis and Data Processing:
-
Inject the derivatized sample into the GC.
-
The enantiomers will be separated on the chiral column and detected.
-
Integrate the peak areas of the derivatized (S)- and (R)-pantolactone.
-
Calculate the enantiomeric excess from the peak areas.
-
Comparative Analysis: Polarimetry vs. Chiral Chromatography
| Feature | Polarimetry | Chiral HPLC | Chiral GC |
| Principle | Measures bulk optical rotation | Physical separation of enantiomers | Physical separation of enantiomers |
| Specificity | Low; susceptible to interference from other optically active impurities[8][16] | High; separates and quantifies individual enantiomers | High; separates and quantifies individual enantiomers |
| Accuracy | Can be less accurate, especially at low e.e. values | High | High |
| Precision | Moderate | High | High |
| Sensitivity | Lower | High | Very High (especially with MS) |
| Sample Throughput | High; rapid measurement | Lower; longer run times | Moderate; derivatization adds time |
| Method Development | Simple | Can be complex and time-consuming | Requires derivatization development |
| Instrumentation Cost | Lower | Higher | Higher |
| Information Provided | Enantiomeric excess (optical purity) | Enantiomeric excess, achiral purity, quantification of individual enantiomers | Enantiomeric excess, achiral purity, quantification of individual enantiomers |
Conclusion and Recommendations
The choice of analytical method for determining the optical purity of (S)-pantolactone depends on the specific requirements of the analysis.
Polarimetry serves as a rapid and straightforward technique for a preliminary assessment of optical purity, particularly in a process control environment where speed is essential and the sample matrix is well-defined.[16] However, its lack of specificity and potential for interference from other chiral compounds are significant drawbacks.[8][16]
Chiral chromatography (HPLC and GC) is the preferred method for accurate and reliable determination of enantiomeric excess.[16] These techniques provide unambiguous separation and quantification of individual enantiomers, making them ideal for quality control, regulatory submissions, and research and development.
-
Chiral HPLC is a versatile and robust method that can be applied directly without the need for derivatization.[19] It is the workhorse for chiral analysis in the pharmaceutical industry.
-
Chiral GC offers excellent resolution and sensitivity but requires a derivatization step for pantolactone.[19]
For researchers, scientists, and drug development professionals who require high accuracy, specificity, and defensible data, chiral HPLC is the recommended method for the analysis of the optical purity of (S)-pantolactone. Polarimetry can be a useful complementary technique for quick in-process checks.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Polarimeter - Wikipedia [en.wikipedia.org]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. priyamstudycentre.com [priyamstudycentre.com]
- 10. Polarimeter Data book-General Principals of Polarimeters | ATAGO CO.,LTD. [atago.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 13. study.com [study.com]
- 14. study.com [study.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [Quantitative gas chromatographic determination of pantolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: (S)-Pantolactone vs. Pseudoephedrine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides an in-depth comparison of two commercially available and widely utilized chiral auxiliaries: (S)-pantolactone and pseudoephedrine. While both serve the fundamental purpose of inducing chirality, their mechanisms, optimal applications, and performance metrics differ significantly. This document aims to equip researchers with the necessary insights to make an informed choice based on the specific demands of their synthetic challenges.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. By exerting steric and electronic influence, they guide the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, the ease of its attachment and removal, and its cost-effectiveness.
Pseudoephedrine: A Stalwart in Asymmetric Alkylation
Derived from the readily available and inexpensive natural product, pseudoephedrine has emerged as a powerhouse chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[1][2] The pioneering work of Andrew G. Myers established a robust and highly predictable methodology for the synthesis of α-substituted chiral carboxylic acids, alcohols, aldehydes, and ketones with excellent enantiomeric purity.[3][4]
Mechanism of Stereocontrol
The remarkable efficacy of pseudoephedrine lies in the formation of a rigid, chelated (Z)-enolate intermediate.[5] Upon attachment to a carboxylic acid to form a tertiary amide, deprotonation of the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the enolate. The key to the high diastereoselectivity is the chelation of the lithium cation by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This, combined with the steric hindrance from the auxiliary's methyl group, effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[6] The presence of lithium chloride is often crucial for accelerating the alkylation and ensuring high yields.[1]
Experimental Workflow for Pseudoephedrine-Mediated Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
Performance Data
Pseudoephedrine amides consistently deliver high diastereoselectivities in alkylation reactions with a wide array of electrophiles.
| Substrate (Pseudoephedrine Amide of) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionic Acid | Benzyl Bromide | >99:1 | 95 |
| Phenylacetic Acid | Methyl Iodide | 97:3 | 91 |
| Cyclohexanecarboxylic Acid | Allyl Iodide | >99:1 | 89 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions.
Experimental Protocols
1. Preparation of the Pseudoephedrine Amide:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ is added triethylamine (1.5 eq).
-
The solution is cooled to 0 °C, and the desired acyl chloride (1.1 eq) is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is often purified by recrystallization.[1]
2. Asymmetric Alkylation:
-
A suspension of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry THF is cooled to -78 °C.
-
LDA (2.2 eq) is added slowly, and the mixture is stirred to form the enolate.
-
The electrophile (1.2 eq) is added, and the reaction is stirred at the appropriate temperature (-78 °C to 0 °C) until completion.[7]
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted and purified.[2]
3. Auxiliary Cleavage:
-
To obtain the carboxylic acid: The alkylated amide is refluxed in a mixture of aqueous NaOH and H₂O₂.
-
To obtain the alcohol: The alkylated amide is treated with a reducing agent such as LiAlH₄.
-
The pseudoephedrine auxiliary can be recovered from the aqueous layer after acidification and extraction.[8]
(S)-Pantolactone: A Versatile Auxiliary for Cycloadditions and Beyond
(S)-Pantolactone, and its more commonly used enantiomer (R)-pantolactone, are derived from pantoic acid, a constituent of Vitamin B5.[9] While not as extensively documented for the asymmetric alkylation of simple enolates as pseudoephedrine, pantolactone has proven to be a highly effective chiral auxiliary in other classes of stereoselective reactions, most notably in cycloadditions.[8]
Mechanism of Stereocontrol in Diels-Alder Reactions
When (S)-pantolactone is used as a chiral auxiliary in a Diels-Alder reaction, for instance by forming an acrylate ester, it imparts facial selectivity. The rigid lactone structure and the gem-dimethyl group create a sterically hindered environment that biases the approach of the diene to one face of the dienophile. In the presence of a Lewis acid catalyst, such as TiCl₄, the carbonyl oxygen of the ester and the lactone carbonyl can coordinate to the metal center, creating a more rigid and ordered transition state, which further enhances the diastereoselectivity.[8]
Conceptual Representation of Stereocontrol in a Pantolactone-Mediated Diels-Alder Reaction
Caption: Steric hindrance from the pantolactone auxiliary directs the approach of the diene.
Performance in Asymmetric Reactions
(R)- and (S)-pantolactone have been successfully employed in a variety of asymmetric transformations, demonstrating their utility as effective chiral controllers.
| Reaction Type | Substrate | Diene/Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Diels-Alder | (R)-Pantolactone Acrylate | Cyclopentadiene | 95:5 | 85 |
| [2+2] Cycloaddition | (R)-Pantolactone Ester of Ketene | Imine | >98:2 | 90 |
| Michael Addition | (R)-Pantolactone Crotonate | Lithium Dibenzylamide | 96:4 | 78 |
Data is illustrative and compiled from various sources. Performance is highly dependent on specific substrates and conditions.
Experimental Protocols
1. Attachment of (S)-Pantolactone:
-
(S)-Pantolactone is an alcohol and can be acylated with a suitable carboxylic acid derivative (e.g., acryloyl chloride for Diels-Alder applications) in the presence of a base like pyridine or triethylamine in an aprotic solvent.
2. Diastereoselective Diels-Alder Reaction:
-
To a solution of the (S)-pantolactone-derived dienophile in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), a Lewis acid catalyst (e.g., TiCl₄) is added.
-
The diene is then added, and the reaction is stirred until completion.
-
The reaction is quenched, and the product is purified by chromatography.[8]
3. Cleavage of the Pantolactone Auxiliary:
-
The ester linkage to the pantolactone auxiliary can be cleaved under standard hydrolytic conditions (e.g., LiOH in THF/water) or by reductive cleavage (e.g., LiAlH₄) to yield the corresponding carboxylic acid or alcohol, respectively.
Comparative Analysis and Concluding Remarks
| Feature | Pseudoephedrine | (S)-Pantolactone |
| Primary Application | Asymmetric alkylation of carboxylic acid derivatives. | Asymmetric cycloadditions (e.g., Diels-Alder), Michael additions. |
| Mechanism of Control | Forms a rigid, chelated (Z)-enolate, directing electrophiles. | Provides steric hindrance, often enhanced by Lewis acid chelation. |
| Diastereoselectivity | Generally excellent (>95% d.e.) for alkylations. | Good to excellent, depending on the reaction type and conditions. |
| Attachment | Amide bond formation with a carboxylic acid. | Ester bond formation with its hydroxyl group. |
| Cleavage | Hydrolysis or reduction of the amide bond. | Hydrolysis or reduction of the ester bond. |
| Advantages | Highly predictable stereochemical outcome for alkylations, readily available, and inexpensive. | Effective for a different set of reactions, particularly cycloadditions. |
| Limitations | Less commonly used for cycloadditions. | Not the auxiliary of choice for simple enolate alkylations. |
(S)-Pantolactone, on the other hand, demonstrates its strength in the realm of asymmetric cycloaddition reactions and other transformations where its steric bulk can effectively control the facial selectivity of reacting π-systems. The choice between these two auxiliaries is, therefore, not a matter of universal superiority but rather a strategic decision based on the specific transformation a researcher aims to achieve. A thorough understanding of their respective mechanisms and optimal applications, as outlined in this guide, is paramount to achieving the desired stereochemical control in complex molecule synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of (S)-Pantolactone
For researchers, scientists, and professionals in drug development, the precise analytical characterization of chiral molecules is a cornerstone of robust and reliable research. (S)-pantolactone, a key intermediate in the synthesis of B-complex vitamins and other pharmaceuticals, is no exception. Its stereochemical purity is critical to the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of spectroscopic data for (S)-pantolactone found in the literature, coupled with detailed experimental protocols to aid in its unambiguous identification and characterization.
Introduction to (S)-Pantolactone and the Imperative of Spectroscopic Analysis
(S)-pantolactone, chemically known as (S)-3-hydroxy-4,4-dimethyloxolan-2-one, is a five-membered lactone that serves as a crucial chiral building block. The biological activity of many pharmaceuticals is enantiomer-dependent, necessitating stringent control and verification of the stereochemistry of intermediates like (S)-pantolactone. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique fingerprint of the molecule's structure and purity. This guide will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and optical rotation, presenting a comparative analysis of literature data and the methodologies to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-pantolactone, both ¹H and ¹³C NMR provide critical information about its chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum of (S)-pantolactone is characterized by distinct signals corresponding to the different protons in the molecule. The chemical shifts can vary slightly depending on the solvent used, a phenomenon that can be exploited for better signal resolution.
Table 1: Comparison of ¹H NMR Spectroscopic Data for Pantolactone
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) [1] |
| -CH-OH | ~4.0 (singlet) | 4.37 (singlet) |
| -CH₂-O- | ~3.9 (multiplet) | 4.10-4.15 (multiplet) |
| -C(CH₃)₂ | ~1.1 and ~1.2 (singlets) | 1.01 and 1.18 (singlets) |
| -OH | Variable | Not observed (exchanges with D₂O) |
Note: Data for CDCl₃ is compiled from typical values for similar structures and may vary slightly based on experimental conditions.
The use of deuterated water (D₂O) as a solvent results in the exchange of the hydroxyl proton, causing its signal to disappear from the spectrum. This is a useful diagnostic tool for identifying the -OH peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Comparison of ¹³C NMR Spectroscopic Data for Pantolactone
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) [1] |
| -C=O | ~178 | 182.61 |
| -CH-OH | ~76 | 79.67 |
| -CH₂-O- | ~78 | 78.25 |
| -C(CH₃)₂ | ~40 | 43.31 |
| -C(CH₃)₂ | ~20 and ~23 | 20.86, 20.87, and 24.12 |
The carbonyl carbon (-C=O) is significantly deshielded and appears at a high chemical shift, which is characteristic of lactones.[2]
Experimental Protocol for NMR Analysis
The determination of enantiomeric purity by NMR often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce diastereomeric differentiation, which is observable in the NMR spectrum.[3]
Step-by-Step Methodology for NMR Sample Preparation:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the (S)-pantolactone sample.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃, for accurate chemical shift referencing.
-
For Enantiomeric Purity (Optional):
-
Using a Chiral Solvating Agent: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Using a Chiral Derivatizing Agent: React the analyte with an enantiomerically pure chiral derivatizing agent to form diastereomers which will have distinct NMR signals.[4]
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Process the data using appropriate software.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR analysis of (S)-pantolactone.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-pantolactone will prominently feature absorptions corresponding to the hydroxyl (-OH) and carbonyl (C=O) groups.
Table 3: Characteristic IR Absorption Bands for (S)-Pantolactone
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) | ~3400 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1780-1760 (for five-membered lactones) | ~1770 |
| C-O | C-O Stretch | 1250-1000 | ~1130 and ~1050 |
| C-H | C-H Stretch | 3000-2850 | ~2960 |
The carbonyl stretching frequency for a five-membered lactone (γ-lactone) is typically higher than that of a six-membered lactone or an acyclic ester due to ring strain.[2]
Experimental Protocol for IR Spectroscopy
Solid samples like (S)-pantolactone can be prepared for IR analysis using techniques such as potassium bromide (KBr) pellets or as a mull.
Step-by-Step Methodology for KBr Pellet Preparation:
-
Grinding: Grind a small amount (1-2 mg) of (S)-pantolactone with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Diagram of the IR Experimental Workflow (KBr Pellet):
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For (S)-pantolactone (C₆H₁₀O₃), the molecular weight is 130.14 g/mol .[5]
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 130 may be observed. The fragmentation of five-membered lactones often involves the loss of small neutral molecules.[6]
Table 4: Expected Fragments in the Mass Spectrum of Pantolactone
| m/z | Proposed Fragment | Possible Neutral Loss |
| 130 | [C₆H₁₀O₃]⁺˙ (Molecular Ion) | - |
| 102 | [C₅H₁₀O₂]⁺˙ | CO |
| 85 | [C₄H₅O₂]⁺ | H₂O + CH₃ |
| 71 | [C₄H₇O]⁺ | H₂O + CO + H |
| 57 | [C₄H₉]⁺ | H₂O + CO₂ + H |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various fragmentations |
The fragmentation pattern can be complex, but the presence of these key fragments can help confirm the structure of pantolactone.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology for EI-MS Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an electron impact (EI) source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: General workflow for mass spectrometry analysis.
Optical Rotation: A Measure of Chirality
The specific rotation is a fundamental property of chiral molecules and is a direct measure of a sample's enantiomeric purity.[7] (S)-pantolactone is levorotatory, meaning it rotates plane-polarized light to the left (a negative value).
Table 5: Specific Rotation Data for Pantolactone Enantiomers
| Enantiomer | Specific Rotation ([\alpha]D) | Conditions | Reference |
| (S)-(+)-Pantolactone | +50.0° | c = 0.5 in H₂O, at 22°C | |
| D-(-)-Pantolactone | -50.7° | c = 2.05 in H₂O, at 25°C | [8] |
| L-(+)-Pantolactone | +50.1° | c = 2 in H₂O, at 25°C | [8] |
Note: The D/L and R/S naming conventions can sometimes be used interchangeably in older literature, but it is crucial to confirm the absolute configuration. The positive and negative signs indicate the direction of rotation.
A measured specific rotation that deviates from the literature value for the pure enantiomer can be used to calculate the enantiomeric excess (ee) of the sample.
Experimental Protocol for Polarimetry
Step-by-Step Methodology for Measuring Specific Rotation:
-
Solution Preparation: Prepare a solution of the (S)-pantolactone sample of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).
-
Polarimeter Setup: Calibrate the polarimeter with a blank (the pure solvent).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the sample solution and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [\alpha] = α / (l × c).
Conclusion
The spectroscopic characterization of (S)-pantolactone is a critical step in ensuring its quality and purity for pharmaceutical applications. This guide has provided a comparative overview of the key spectroscopic data from the literature for NMR, IR, and mass spectrometry, along with its characteristic optical rotation. By following the detailed experimental protocols and understanding the underlying principles, researchers can confidently and accurately analyze this important chiral intermediate.
References
- 1. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pantolactone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Pantolactone [drugfuture.com]
A Comparative Guide to the Synthesis of (S)-Pantolactone: Benchmarking Novel Routes Against Established Methods
(S)-pantolactone, a chiral molecule of significant industrial value, serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives like D-panthenol.[1][2][3] These compounds are widely utilized in the pharmaceutical, cosmetic, and food industries.[3][4] The growing demand for enantiomerically pure (S)-pantolactone has spurred extensive research into efficient and sustainable synthetic methodologies. This guide provides an in-depth comparison of emerging synthesis routes against established industrial practices, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data.
Established Methods: The Foundation of Industrial Production
Historically, the industrial production of enantiomerically pure pantolactone has relied heavily on the resolution of a racemic mixture of DL-pantolactone.[5][6] This approach, while robust and well-established, presents inherent limitations in terms of theoretical yield and waste generation.
Chemical Resolution
Classical chemical resolution involves the use of a chiral resolving agent, such as an expensive alkaloid or chiral amine, to form diastereomeric salts with the racemic pantolactone.[1] Subsequent separation of these diastereomers and recovery of the desired enantiomer yields the pure (S)-pantolactone. While effective, this method can be costly and often requires stoichiometric amounts of the chiral resolving agent.
Enzymatic Kinetic Resolution
A more refined and widely adopted industrial method is enzymatic kinetic resolution.[1][2][7] This strategy employs enantioselective enzymes, typically lactonases, that selectively hydrolyze one enantiomer of the racemic mixture, leaving the other enriched. For instance, D-lactonases can be used to specifically hydrolyze D-pantolactone to D-pantoic acid, allowing for the separation of the unreacted L-pantolactone.[1][8][9] The hydrolyzed D-pantoic acid can then be chemically lactonized back to D-pantolactone.[2][9]
This chemoenzymatic process is a practical route for commercial production.[2] Immobilized whole-cell biocatalysts, such as those using Pichia pastoris harboring a recombinant D-lactonase, have demonstrated good stability and reusability, making the process industrially viable.[8][9]
Emerging Synthesis Routes: The Pursuit of Efficiency and Sustainability
Recent advancements have focused on developing more direct and atom-economical asymmetric syntheses of (S)-pantolactone, aiming to overcome the 50% theoretical yield limit of kinetic resolution and reduce waste. These new routes primarily involve the asymmetric reduction of a prochiral precursor, ketopantolactone (KPL), or the enantioselective construction of the chiral center through other catalytic methods.
Asymmetric Hydrogenation of Ketopantolactone
Catalytic asymmetric hydrogenation of KPL is a highly promising approach for the direct synthesis of enantiomerically pure pantolactone.[10][11][12] This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively add hydrogen to the carbonyl group of KPL.
Various catalytic systems have been explored, including rhodium and iridium complexes with chiral phosphine ligands.[10][11][13] The choice of catalyst, solvent, and reaction conditions significantly influences both the yield and the enantiomeric excess (ee) of the product. For instance, iridium-catalyzed asymmetric hydrogenation of ketoesters has been shown to produce chiral lactones with excellent yields and enantioselectivities.[10]
Biocatalytic Asymmetric Reduction and Deracemization
Biocatalysis offers a green and highly selective alternative to chemocatalysis. The use of whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases, for the asymmetric reduction of KPL has been extensively investigated.[14][15][16] These enzymatic systems often rely on a cofactor regeneration system, for example, using glucose dehydrogenase to regenerate NADPH, which is essential for the reductase activity.[14][15]
A particularly innovative biocatalytic strategy is the deracemization of DL-pantolactone.[4][6][17] This approach uses a multi-enzyme cascade to convert the undesired enantiomer into the desired one, theoretically enabling a 100% yield.[17] For example, a three-enzyme system can be employed where an L-pantolactone dehydrogenase oxidizes L-pantolactone to KPL, which is then reduced to D-pantolactone by a stereoselective reductase.[4][17]
Enantioselective Aldol and Prins Reactions
Other novel synthetic strategies involve the enantioselective construction of the pantolactone precursor through carbon-carbon bond-forming reactions. For instance, an enantioselective synthesis has been developed using a stereoselective Prins reaction of a chiral alkylidene morpholinone as the key step to construct the α,γ-dihydroxy butyric acid moiety, a precursor to pantolactone.[18][19] Another approach utilizes a scandium-catalyzed aldol reaction to produce β,β-dialkyl-γ-substituted pantolactones with high enantiomeric excess.[5][20]
Performance Benchmark: A Comparative Analysis
The following table summarizes the performance of various synthetic routes to (S)- or (R)-pantolactone, highlighting key metrics for comparison.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |
| Enzymatic Kinetic Resolution | Immobilized Pichia pastoris (D-lactonase) | D,L-Pantolactone | ~42% (for D-PL) | >90% | Repeated batch reactions at 28°C, pH 7.0 | [9] |
| Asymmetric Hydrogenation | Rhodium catalyst with chiral diphosphine ligand | Ketopantolactone | High | >99% | Homogeneous catalysis with ionic liquid for catalyst recycling | [13] |
| Biocatalytic Asymmetric Reduction | E. coli co-expressing SceCPR1 and EsGDH | Ketopantolactone | 91.6% | >99.9% | Whole-cell bioreduction with substrate constant-feeding | [15][16] |
| Biocatalytic Deracemization | Multi-enzyme cascade (AmeLPLDH, ZpaCPR, BsGDH) | D,L-Pantolactone | High | 98.6% | Whole-cell biocatalyst, 36h reaction | [4][17] |
| Enantioselective Prins Reaction | Chiral alkylidene morpholinone | 3-Methyl-2-oxobutanoic acid derivative | - | High | Multi-step synthesis involving a stereoselective Prins reaction | [18][19] |
| Enantioselective Aldol Reaction | --INVALID-LINK--(SbF6) | Thiosilylketene acetal and ethyl glyoxylate | High | High | Catalytic enantioselective aldol reaction | [5] |
Experimental Protocols
Protocol for Enzymatic Kinetic Resolution of D,L-Pantolactone
This protocol is a generalized procedure based on industrial practices using an immobilized whole-cell biocatalyst.[2][9]
-
Immobilized Biocatalyst Preparation: Whole cells of Pichia pastoris harboring a recombinant D-lactonase are entrapped in calcium alginate gels.[8][9]
-
Kinetic Resolution Reaction:
-
In a stirred tank reactor, add the substrate solution of D,L-pantolactone (e.g., 280 g/L).
-
Add the immobilized biocatalyst and a calcium chloride solution.
-
Maintain the reaction at a controlled temperature (e.g., 28°C) and pH (e.g., 7.0) with constant stirring.
-
Monitor the reaction progress by analyzing the conversion of D-pantolactone. The reaction is typically stopped after 11-12 hours when the hydrolysis conversion is greater than 40%.
-
-
Product Separation and Purification:
-
Filter the reaction mixture to separate the immobilized biocatalyst for reuse.
-
To the filtrate containing D-pantoic acid and unreacted L-pantolactone, add concentrated sulfuric acid for chemical lactonization of the D-pantoic acid back to D-pantolactone.
-
Heat the mixture (e.g., at 95°C for 1 hour).
-
Extract the D-pantolactone with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the D-pantolactone by vacuum distillation.
-
Protocol for Asymmetric Reduction of Ketopantolactone using a Whole-Cell Biocatalyst
This protocol is a representative procedure for the biocatalytic synthesis of (R)-pantolactone.[15][16]
-
Biocatalyst Preparation: Construct a recombinant E. coli strain co-expressing a stereoselective carbonyl reductase (e.g., SceCPR1) and a glucose dehydrogenase (e.g., EsGDH) for NADPH regeneration.
-
Whole-Cell Bioreduction:
-
In a reactor, prepare a buffered solution (e.g., phosphate buffer) containing the recombinant E. coli cells and glucose.
-
Employ a substrate constant-feeding strategy to continuously feed a solution of ketopantolactone (KPL) into the reactor. This helps to mitigate the spontaneous hydrolysis of KPL.
-
Maintain the reaction at an optimal temperature (e.g., 35°C) and pH (e.g., 5.5) with stirring.
-
The reaction is typically carried out for several hours (e.g., 6 hours).
-
-
Product Isolation and Analysis:
-
Centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and evaporate the solvent under vacuum to obtain the solid (R)-pantolactone.
-
Determine the yield and enantiomeric excess using analytical techniques such as chiral HPLC or GC.
-
Visualizing the Synthetic Pathways and Workflows
Caption: Comparative reaction pathways for (S)-pantolactone synthesis.
Caption: A generalized workflow for benchmarking synthesis routes.
Conclusion
The synthesis of (S)-pantolactone is a dynamic field, with significant progress being made in developing more efficient and sustainable methods. While enzymatic kinetic resolution remains a robust and industrially practiced method, newer routes such as asymmetric hydrogenation and biocatalytic deracemization offer substantial advantages in terms of theoretical yield and atom economy. The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, and sustainability goals. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions when selecting or developing a synthesis strategy for (S)-pantolactone.
References
- 1. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic kinetic resolution of d , l -pantolactone by using a novel recombinant d -lactonase - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09053K [pubs.rsc.org]
- 8. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Industrial kinetic resolution of d , l -pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05708A [pubs.rsc.org]
- 10. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. Synthesis of <italic>D</italic>-(−)-pantolactone via asymmetric hydrogenation assisted by a polyether-functionalized ionic liquid-Academax [academax.com]
- 14. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. collaborate.princeton.edu [collaborate.princeton.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Enantiopurity of (S)-Pantolactone
Introduction: The Imperative of Enantiomeric Purity for (S)-Pantolactone
In the landscape of pharmaceutical and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity and safety profile. Pantolactone, a chiral γ-lactone, serves as a critical precursor in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives like dexpanthenol. The biological activity is exclusive to the (R)-enantiomer, which is derived from (S)-pantolactone's structural counterpart. Consequently, ensuring the enantiomeric purity of (S)-pantolactone is paramount to control the stereochemical outcome of subsequent reactions and the efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiopurity of (S)-pantolactone. Beyond a simple recitation of methods, we will delve into the causality behind experimental choices and establish a robust framework for the cross-validation of analytical results. This process of comparing results from two distinct, or orthogonal, analytical techniques provides the highest level of confidence in the reported enantiomeric purity, a cornerstone of regulatory compliance and product quality.
Core Analytical Techniques for Enantiopurity Determination
The selection of an analytical method for enantiopurity is a critical decision, guided by the physicochemical properties of the analyte, required sensitivity, and available instrumentation. For (S)-pantolactone, the primary techniques employed are chiral chromatography, both gas and liquid, and to a lesser extent, chiroptical methods like polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity analysis due to its versatility, robustness, and the wide array of commercially available chiral stationary phases (CSPs).[1]
Principle of Separation: The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, create transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[2] For pantolactone, polysaccharide-based CSPs are particularly effective.[3]
Detailed Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.[3]
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).[3]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol is commonly used in normal-phase mode. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[1]
-
Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, often 25°C, to ensure reproducible retention times.[1]
-
Detection: UV detection at a wavelength where pantolactone has sufficient absorbance, for instance, around 220 nm.[4]
-
Sample Preparation:
-
Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Integrate the peak areas of the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is driven by its proven efficacy in resolving a wide range of chiral compounds, including lactones, through a combination of inclusion complexation and intermolecular interactions. Normal-phase chromatography is often preferred for such separations as it can offer better selectivity for polar analytes on these types of CSPs. The use of a UV detector is a practical choice due to the presence of a chromophore in the pantolactone molecule.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[5] For pantolactone, which has a hydroxyl group, derivatization is necessary to increase its volatility and prevent peak tailing.[3]
Principle of Separation: Similar to chiral HPLC, separation is achieved through differential interactions with a chiral stationary phase, typically a cyclodextrin-based capillary column.[6]
Detailed Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).[7]
-
Derivatization:
-
Accurately weigh the (S)-pantolactone sample into a vial.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable aprotic solvent like pyridine.[8]
-
Heat the mixture to ensure complete derivatization.
-
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[7]
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: An isothermal or gradient temperature program is used to achieve optimal separation. For example, an initial temperature hold followed by a ramp to a final temperature.[7]
-
Sample Preparation: The derivatized sample is diluted in a suitable solvent before injection.
-
Analysis:
-
Inject the derivatized sample into the GC.
-
Integrate the peak areas of the derivatized (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) as described for HPLC.
-
Causality Behind Experimental Choices: Derivatization is a critical step for the successful GC analysis of pantolactone. The silylation of the hydroxyl group masks its polarity, making the molecule more volatile and amenable to gas-phase separation. The choice of an FID is common due to its robustness and universal response to organic compounds. A mass spectrometer can provide additional structural information and higher selectivity.
Polarimetry
Polarimetry is a traditional chiroptical technique that measures the rotation of plane-polarized light by a chiral substance in solution.[9]
Fundamental Principles: Enantiomers rotate plane-polarized light to an equal but opposite extent. The magnitude and direction of this rotation can be used to determine the enantiomeric excess of a sample.[8]
Standard Operating Procedure:
-
Prepare a solution of the (S)-pantolactone sample of a known concentration in a suitable achiral solvent.
-
Calibrate the polarimeter with the pure solvent.
-
Measure the optical rotation of the sample solution in a cell of a known path length.
-
Calculate the specific rotation of the sample.
-
Determine the enantiomeric excess by comparing the measured specific rotation to the specific rotation of the pure enantiomer.
Role and Limitations: While simple and rapid, polarimetry has significant limitations as a standalone method for determining enantiomeric excess. Its accuracy is highly dependent on the precise control of concentration, temperature, and solvent.[10] Furthermore, the presence of other optically active impurities can lead to erroneous results. Therefore, it is generally considered a less reliable method compared to chromatographic techniques for accurate quantitative analysis of enantiopurity.[9] However, it can be a useful tool for rapid screening or as a complementary technique.
A Framework for Cross-Validation of Enantiopurity Results
Cross-validation is the formal process of comparing results from two independent analytical methods to ensure their concordance.[4] For the enantiopurity of (S)-pantolactone, a robust cross-validation strategy would involve comparing the results from chiral HPLC and chiral GC.
Designing the Cross-Validation Study
-
Selection of Orthogonal Methods: Chiral HPLC and chiral GC are excellent choices for cross-validation as they are based on different separation principles (liquid-phase vs. gas-phase) and require different sample preparation procedures, making them sufficiently orthogonal.
-
Sample Selection: A minimum of three batches of (S)-pantolactone with varying levels of the undesired (R)-enantiomer should be analyzed. This could include a high-purity batch, a batch close to the specification limit, and a spiked sample.
-
Acceptance Criteria: The acceptance criteria for the comparison of results should be pre-defined in a validation protocol.[4] While the ICH M10 guideline on bioanalytical method validation intentionally omits prescriptive acceptance criteria for cross-validation, a common approach in the pharmaceutical industry is to assess the agreement between the two methods.[11] For enantiomeric purity, a typical acceptance criterion would be that the difference in the % ee values obtained by the two methods should not exceed a pre-defined limit, for example, an absolute difference of ≤ 0.2% for high enantiopurity samples.
Step-by-Step Cross-Validation Workflow
Comparative Analysis and Data Interpretation
The following table summarizes the performance characteristics of the different analytical methods for the enantiopurity of (S)-pantolactone. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | Chiral HPLC | Chiral GC | Polarimetry |
| Principle | Liquid Chromatography | Gas Chromatography | Optical Rotation |
| Derivatization Required | No | Yes (Silylation) | No |
| Typical Resolution (Rs) | > 1.7 | > 2.0 | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.05% of the major enantiomer | ~0.02% of the major enantiomer | High concentration needed |
| Precision (%RSD) | < 5% for the minor enantiomer | < 5% for the minor enantiomer | Variable |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Can be biased by impurities |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | < 5 minutes |
| Key Advantage | Versatility, no derivatization | High resolution and sensitivity | Speed |
| Key Limitation | Lower resolution than GC for some analytes | Requires derivatization | Low accuracy, susceptible to interference |
Interpreting Discrepancies: Should the cross-validation reveal a significant discrepancy between the results from chiral HPLC and chiral GC, a thorough investigation is warranted. Potential sources of error include incomplete derivatization in the GC method, co-eluting impurities in either method, or differences in the integration of small peaks.
Expert Recommendations and Conclusion
For the routine quality control of (S)-pantolactone enantiopurity, chiral HPLC is the recommended primary technique . Its direct analysis without the need for derivatization simplifies the workflow and reduces potential sources of error.
Chiral GC serves as an excellent orthogonal method for cross-validation . Its high resolving power can provide a high degree of confidence in the results obtained by HPLC.
Polarimetry should be used with caution and is not recommended for the final release testing of (S)-pantolactone due to its inherent limitations in accuracy and specificity. It may, however, find utility in rapid in-process checks where a high degree of accuracy is not required.
By implementing a robust analytical strategy that includes a primary chromatographic method and an orthogonal cross-validation method, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the enantiopurity of (S)-pantolactone, thereby safeguarding the quality and efficacy of the final pharmaceutical products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste, including the disposal of (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one, also known as Pantolactone, is a critical component of this culture. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a self-validating system of laboratory safety.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a heterocyclic organic compound widely used in the synthesis of pharmaceuticals and other fine chemicals. While not classified as a hazardous substance for transport, it is identified as a serious eye irritant. A thorough understanding of its properties is the foundation of safe handling and disposal.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Primary Hazard | Causes serious eye irritation | |
| Incompatible Materials | Strong oxidizing agents | [1] |
The disposal of this and any laboratory chemical is governed by a tiered system of regulations, primarily under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][3]. It is imperative that all laboratory personnel adhere to federal, state, and local regulations, which may have specific requirements for chemical waste disposal[4].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to final removal by a licensed waste disposal service.
Step 1: Waste Identification and Segregation
Proper identification is the cornerstone of safe waste management. As soon as this compound is designated as waste, it must be clearly labeled as "Hazardous Waste"[5]. The label should include the full chemical name, associated hazards (e.g., "Eye Irritant"), and the date of accumulation[5][6].
Causality: Clear and accurate labeling prevents accidental mixing of incompatible chemicals and ensures that waste handlers are aware of the potential hazards, facilitating proper disposal pathways.
Segregate this waste from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions[1][5]. Store it with other compatible organic solids.
Step 2: Containerization
All chemical waste must be stored in appropriate containers. For solid this compound waste, the following criteria must be met:
-
Compatibility: The container must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Integrity: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof closure[2].
-
Headspace: Do not overfill containers. Leave at least one inch of headspace to allow for expansion[5].
Causality: Proper containerization prevents leaks and spills, which can lead to environmental contamination and personnel exposure. A secure closure is critical to prevent the release of dust particles.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste[5]. This area must be near the point of waste generation and under the control of the laboratory personnel.
-
Location: The SAA should be a designated benchtop, fume hood, or cabinet, clearly marked as a hazardous waste accumulation area[5].
-
Inspection: Weekly inspections of the SAA are required to check for container leakage or deterioration[5].
-
Quantity Limits: Never accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in an SAA[7].
Causality: The SAA provides a controlled and monitored environment for the short-term storage of hazardous waste, minimizing the risk of spills and ensuring that waste is managed in a timely manner.
Step 4: Spill and Contamination Management
In the event of a spill, prompt and appropriate action is crucial.
-
Personnel Safety: Ensure all personnel in the immediate area are aware of the spill. Wear appropriate personal protective equipment (PPE), including safety glasses and impervious gloves[8].
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding the generation of dust[1][8]. Do not use air hoses for cleaning[8]. Place the spilled material and any contaminated cleaning materials into a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Causality: A well-defined spill response plan minimizes the risk of exposure and environmental contamination. Avoiding dust generation is particularly important for eye irritants.
Step 5: Disposal of Empty Containers
Empty chemical containers that are not regulated as hazardous waste can be disposed of as regular laboratory trash after proper cleaning[4]. For a container that held this compound:
-
Emptying: Ensure the container is fully emptied of its contents through normal methods.
-
Rinsing: Triple rinse the container with a suitable solvent (such as water or ethanol)[4]. The rinsate should be collected and disposed of as hazardous waste.
-
Defacing: Completely remove or deface the original chemical label[4][7].
-
Disposal: The clean, defaced container can then be disposed of in the regular laboratory trash or recycling receptacles[4].
Causality: Proper cleaning and defacing of empty containers prevent the accidental misuse of the container and ensure that residual chemicals are not introduced into the non-hazardous waste stream.
Step 6: Arranging for Professional Disposal
Laboratory waste must be disposed of through a licensed professional waste disposal service[6][9]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for scheduling waste pick-ups.
-
Documentation: Ensure all hazardous waste is properly documented according to your institution's and regulatory requirements.
-
Timely Removal: Containers must be removed from the SAA within three days of becoming full[5]. Partially filled containers may remain in the SAA for up to one year[5].
Causality: Professional waste disposal services have the expertise and permits to handle, transport, and dispose of chemical waste in a manner that is safe and compliant with all regulations, protecting both human health and the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. vumc.org [vumc.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
